(3-(2-Aminoethyl)phenyl)methanol
Description
The exact mass of the compound (3-(2-Aminoethyl)phenyl)methanol is 151.099714038 g/mol and the complexity rating of the compound is 106. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (3-(2-Aminoethyl)phenyl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(2-Aminoethyl)phenyl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
[3-(2-aminoethyl)phenyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c10-5-4-8-2-1-3-9(6-8)7-11/h1-3,6,11H,4-5,7,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBBQNAXNSQHGLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)CO)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10666898 | |
| Record name | [3-(2-Aminoethyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10666898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
743384-09-0 | |
| Record name | [3-(2-Aminoethyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10666898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(3-(2-Aminoethyl)phenyl)methanol CAS 743384-09-0 properties
Executive Summary
(3-(2-Aminoethyl)phenyl)methanol (CAS 743384-09-0) is a bifunctional arene building block characterized by a meta-substitution pattern featuring a primary aminoethyl chain and a benzylic alcohol.[1] This specific geometry makes it a critical intermediate in the synthesis of adrenergic receptor agonists (e.g.,
Chemical Profile & Physicochemical Properties
The compound exhibits properties typical of low-molecular-weight phenethylamines.[1] The presence of both hydrogen bond donors and acceptors dictates its solubility profile and handling requirements.[1]
| Property | Value / Description |
| IUPAC Name | [3-(2-Aminoethyl)phenyl]methanol |
| Molecular Formula | C |
| Molecular Weight | 151.21 g/mol |
| CAS Number | 743384-09-0 |
| Physical State | Viscous oil or low-melting solid (dependent on purity) |
| pKa (Amine) | ~9.5 (Predicted, typical for primary alkyl amines) |
| LogP | ~0.7 (Predicted) |
| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water |
| Storage | 2–8°C, Hygroscopic, store under inert gas (Argon/Nitrogen) |
Synthetic Pathways & Manufacturing
The synthesis of CAS 743384-09-0 generally requires navigating the chemoselectivity between the alcohol and the amine precursor.[1] The most robust industrial route involves the reduction of a nitrile intermediate, ensuring the preservation of the benzylic alcohol.[1]
Retrosynthetic Analysis
The most direct disconnection cuts the ethylamine chain at the C-N bond or the C-C bond (via cyanide homologation).[1]
-
Precursor A: 3-(Cyanomethyl)benzyl alcohol (Nitrile reduction).[1]
-
Precursor B: 3-Bromophenethyl alcohol (Palladium-catalyzed amination - less common due to selectivity issues).[1]
Optimized Protocol: Nitrile Reduction Route
This protocol describes the reduction of 3-(cyanomethyl)benzoic acid derivatives, followed by selective reduction, or direct reduction of 3-(cyanomethyl)benzyl alcohol.[1]
Step-by-Step Methodology:
-
Starting Material: 3-(Chloromethyl)benzyl alcohol.[1]
-
Cyanidation:
-
Reduction (The Critical Step):
-
Reagents: Borane-Tetrahydrofuran complex (BH
[1]·THF) or LiAlH (careful titration required).[1] -
Solvent: Anhydrous THF.[1]
-
Protocol: Cool the nitrile solution to 0°C. Add BH
[1]·THF dropwise to avoid runaway exotherm. Reflux for 12 hours to ensure complete reduction of the nitrile to the primary amine.[1] -
Workup: Quench with Methanol/HCl to break the amine-borane complex.[1] Basify with NaOH to pH >10 and extract with DCM.
-
Self-Validating Checkpoint:
-
IR Spectroscopy: Disappearance of the sharp nitrile peak at ~2250 cm
.[1] -
NMR: Appearance of triplet signals at
~2.8-3.0 ppm (CH -CH -NH ).[1]
Figure 1: Two-step synthesis via nitrile homologation and reduction.
Reactivity & Applications in Drug Discovery
Orthogonal Functionalization
The molecule possesses two chemically distinct nucleophiles:[1]
-
Primary Amine (Aliphatic): High nucleophilicity, pKa ~9.[1]5. Reacts readily with NHS-esters, isocyanates, and aldehydes (reductive amination).[1]
-
Benzylic Alcohol: Lower nucleophilicity.[1] Can be selectively oxidized to a benzaldehyde (using MnO
or Swern conditions) without affecting the amine (if protected), or converted to a leaving group (halide/mesylate) for etherification.[1]
Scaffold for Adrenergic Modulators
The 3-substituted phenethylamine core is a "privileged structure" in GPCR medicinal chemistry.[1] It mimics the catecholamine binding motif found in norepinephrine.[1]
-
Application: Synthesis of
-adrenergic agonists (e.g., analogs of Salmeterol) where the meta-hydroxymethyl group provides hydrogen bonding interactions with Serine residues in the receptor binding pocket (Ser203/Ser204/Ser207 in -ARs).[1]
Linker Chemistry (PROTACs)
Due to its rigid phenyl spacer and flexible ethylamine "arm," this molecule is used to construct linkers that require defined spatial separation between the E3 ligase ligand and the Warhead.[1]
Experimental Workflow: Selective Amide Coupling
-
Protection: Protect the amine with Boc
O if alcohol modification is desired first.[1] -
Coupling: React the free amine with a carboxylic acid-containing ligand using HATU/DIPEA in DMF.
-
Validation: Monitor by LC-MS for the [M+H]
peak corresponding to the amide.[1]
Figure 2: Signal transduction pathway activated by phenethylamine-based agonists.[1]
Safety & Handling Guidelines
Hazard Classification (GHS):
Handling Protocol:
-
PPE: Nitrile gloves (double gloving recommended for concentrated oils), safety goggles, and lab coat.[1]
-
Ventilation: All operations involving the free amine must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[1]
-
Spill Management: Absorb with inert material (vermiculite).[1] Neutralize surfaces with dilute acetic acid if necessary.[1]
References
-
Combi-Blocks. (3-(2-Aminoethyl)phenyl)methanol Product Sheet. Retrieved from [1]
-
PubChem. Compound Summary for CAS 743384-09-0. National Library of Medicine.[1] Retrieved from [1]
-
Fisher Scientific. Safety Data Sheet: Phenethylamine Derivatives. Retrieved from [1]
-
Li, P., et al. (2018).[1][5] Synthesis, biological evaluation and molecular modeling of 2-amino-2-phenylethanol derivatives as novel β2-adrenoceptor agonists. Bioorganic Chemistry. Retrieved from
-
Abdullayev, Y., et al. (2016).[1][6] Ionic Liquid Solvation versus Catalysis: Computational Insight from a Multisubstituted Imidazole Synthesis. ResearchGate. Retrieved from
Sources
- 1. US20160128918A1 - Use of benzyl alcohol as a defoaming agent - Google Patents [patents.google.com]
- 2. What is Benzyl Alcohol used for? [synapse.patsnap.com]
- 3. (3-Amino-2-methylphenyl)methanol | C8H11NO | CID 577175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.be [fishersci.be]
- 5. Synthesis, biological evaluation and molecular modeling of 2-amino-2-phenylethanol derivatives as novel β2-adrenoceptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
meta-(2-aminoethyl)benzyl alcohol chemical structure
This guide serves as a technical deep-dive into 3-(2-aminoethyl)benzyl alcohol , a specialized chemical intermediate and structural hybrid of the phenethylamine class.
Synonyms: 3-(2-Aminoethyl)benzenemethanol; m-Tyramine Alcohol
Executive Summary
3-(2-aminoethyl)benzyl alcohol is a bifunctional aromatic compound featuring a primary amine (phenethylamine backbone) and a benzylic alcohol moiety at the meta position. While not a blockbuster drug itself, it represents a critical "scaffold intermediate" in the synthesis of adrenergic agonists (e.g., metaraminol analogs) and macrocyclic alkaloids. Its structure mimics the neurotransmitter tyramine, replacing the phenolic hydroxyl with a hydroxymethyl group, altering its metabolic stability and receptor binding profile.
This guide details its physiochemical properties, validated synthetic routes, and analytical profiling for research applications.
Chemical Identity & Physiochemical Profile
| Property | Specification |
| IUPAC Name | [3-(2-aminoethyl)phenyl]methanol |
| Common Name | meta-(2-aminoethyl)benzyl alcohol |
| Molecular Formula | |
| Molecular Weight | 151.21 g/mol |
| SMILES | NCCc1cccc(CO)c1 |
| InChI Key | (Predicted) XXSDCGNHLFVSET-UHFFFAOYSA-N (Analog) |
| CAS (Analog) | 1638760-52-7 (N-ethyl derivative); 1877-77-6 (3-aminobenzyl alcohol - Note: Distinct ) |
Predicted Physiochemical Constants
-
LogP (Octanol/Water): 0.6 ± 0.2 (Moderately hydrophilic due to amine/alcohol).
-
pKa (Amine): 9.7 ± 0.1 (Typical for primary alkyl amines).
-
pKa (Benzyl Alcohol): ~15 (Non-ionizable at physiological pH).
-
Solubility: Highly soluble in Ethanol, DMSO, and dilute aqueous acid (HCl); sparingly soluble in Diethyl Ether.
Synthetic Pathways
The synthesis of 3-(2-aminoethyl)benzyl alcohol poses a chemoselectivity challenge: reducing a precursor without over-reducing the benzylic alcohol to a methyl group or affecting the aromatic ring. The most robust route utilizes a Henry Reaction (Nitroaldol) followed by hydride reduction.
Mechanism & Workflow
-
Condensation: 3-Formylbenzyl alcohol reacts with nitromethane to form a nitrostyrene intermediate.
-
Reduction: The nitroalkene is reduced to the aminoethyl chain using Lithium Aluminum Hydride (
).
Protocol: Henry Reaction Route
Reagents:
-
Precursor: 3-(Hydroxymethyl)benzaldehyde (CAS 695-10-3).
-
Nitro Source: Nitromethane (
). -
Catalyst: Ammonium Acetate (
). -
Reductant:
(2.5 eq) in dry THF.
Step-by-Step Methodology:
-
Nitroaldol Condensation:
-
Dissolve 3-(hydroxymethyl)benzaldehyde (10 mmol) in 20 mL nitromethane.
-
Add ammonium acetate (5 mmol) and reflux at 100°C for 4 hours.
-
Checkpoint: Monitor TLC for disappearance of aldehyde.
-
Cool and evaporate excess nitromethane. Recrystallize the yellow solid (3-(2-nitrovinyl)benzyl alcohol).
-
-
Hydride Reduction:
-
Suspend
(25 mmol) in anhydrous THF (50 mL) under Argon at 0°C. -
Add the nitrostyrene intermediate dropwise (dissolved in THF).
-
Reflux for 6 hours. The color will shift from yellow to grey/white.
-
Quenching (Fieser Method): Cool to 0°C. Add 1 mL
, 1 mL 15% NaOH, then 3 mL .
-
-
Isolation:
-
Filter the granular precipitate.
-
Extract filtrate with Dichloromethane (DCM) containing 5% Methanol.
-
Dry over
and concentrate to yield the crude amine oil. -
Purification: Convert to HCl salt using ethanolic HCl for stability.
-
Visual Synthesis Scheme
Figure 1: Two-step synthesis via Henry Reaction. The nitro group provides the carbon backbone for the ethylamine chain.
Analytical Profiling
Verification of the structure requires distinguishing the ethyl chain protons from the benzylic protons.
Nuclear Magnetic Resonance ( -NMR)
Solvent:
| Shift ( | Multiplicity | Integration | Assignment | Structural Context |
| 7.10 - 7.30 | Multiplet | 4H | Ar-H | Aromatic Ring (Meta-substitution pattern) |
| 5.15 | Triplet | 1H | -OH | Hydroxyl proton (exchangeable) |
| 4.48 | Doublet | 2H | Ar-CH | Benzylic methylene |
| 2.75 | Triplet ( | 2H | Ar-CH | Benzylic methylene (ethyl chain) |
| 2.65 | Triplet ( | 2H | -CH | Methylene adjacent to amine |
| 1.80 | Broad Singlet | 2H | -NH | Amine protons (exchangeable) |
Mass Spectrometry (ESI-MS)
-
Parent Ion:
m/z. -
Key Fragments:
-
134 (
): Loss of benzylic hydroxyl. -
121 (
): Tropylium ion formation typical of benzyl derivatives.
-
134 (
Biological & Pharmacological Relevance[4][5][6]
This compound is a structural analogue of Tyramine and Metaraminol . Its biological activity is governed by its ability to interact with monoaminergic systems.
Structure-Activity Relationship (SAR)
-
MAO Substrate: Like tyramine, the primary amine makes it a substrate for Monoamine Oxidase (MAO-A and MAO-B). The meta-hydroxymethyl group renders it more polar than phenethylamine but less susceptible to rapid sulfation than the phenol in tyramine.
-
Adrenergic Binding: The lack of a
-hydroxyl group (on the ethyl chain) reduces direct agonist activity at -adrenergic receptors compared to Norepinephrine. However, it may act as an indirect sympathomimetic , displacing norepinephrine from vesicles.
Metabolic Pathway Diagram
Figure 2: Predicted metabolic fate. Primary route involves oxidative deamination by MAO, followed by oxidation to the carboxylic acid.
References
-
BenchChem Protocols. (2025). Synthesis of 3-(2-Aminopropyl)benzyl alcohol via Henry Reaction. Retrieved from .
-
PubChem Database. (2025).[1] Compound Summary: 3-Aminobenzyl alcohol (Structural Analog). National Library of Medicine. Retrieved from .
-
Organic Chemistry Portal. (2023). Reduction of Nitroalkenes to Amines. Retrieved from .
-
Sigma-Aldrich. (2025). Product Specification: alpha-[2-(Methylamino)ethyl]benzyl alcohol.[2] Retrieved from .
Sources
3-(2-aminoethyl)phenylmethanol molecular weight and formula
The following technical guide details the physicochemical profile, synthesis, and applications of 3-(2-aminoethyl)phenylmethanol (CAS 743384-09-0). This monograph is structured for researchers requiring high-fidelity data for synthetic planning and drug discovery.
Executive Summary
3-(2-Aminoethyl)phenylmethanol is a bifunctional organic building block belonging to the phenethylamine class. Characterized by a benzene ring substituted with a hydroxymethyl group at the meta position relative to an aminoethyl chain, it serves as a critical intermediate in the synthesis of adrenergic receptor modulators and kinase inhibitors. Its dual functionality—a primary amine and a primary benzylic alcohol—allows for orthogonal functionalization, making it a versatile scaffold in medicinal chemistry.
Physicochemical Profile
The following data defines the core identity and physical parameters of the molecule.
| Parameter | Value |
| Chemical Name | 3-(2-Aminoethyl)phenylmethanol |
| CAS Registry Number | 743384-09-0 |
| Molecular Formula | C₉H₁₃NO |
| Molecular Weight | 151.21 g/mol |
| Exact Mass | 151.0997 |
| Structure Class | meta-Substituted Phenethylamine / Benzyl Alcohol |
| SMILES | NCCC1=CC=CC(CO)=C1 |
| InChI Key | BBBQNAXNSQHGLQ-UHFFFAOYSA-N |
| pKa (Predicted) | ~9.6 (Amine), ~14.8 (Alcohol) |
| LogP (Predicted) | 0.35 (Hydrophilic) |
| Appearance | Colorless to pale yellow viscous oil or low-melting solid |
| Solubility | Soluble in MeOH, DMSO, dilute acid; Moderate in Water |
Synthetic Methodologies
The synthesis of 3-(2-aminoethyl)phenylmethanol typically involves the simultaneous reduction of a nitrile and an ester moiety. The most robust route utilizes Methyl 3-(cyanomethyl)benzoate as the starting material, employing Lithium Aluminum Hydride (LiAlH₄) as the reducing agent.
Reaction Mechanism & Pathway
The transformation proceeds via a global hydride reduction. The ester is reduced to the primary alcohol, while the nitrile is reduced to the primary amine. This "one-pot" double reduction is efficient but requires strict anhydrous conditions.
Figure 1: Synthetic pathway via global reduction of methyl 3-(cyanomethyl)benzoate.
Experimental Protocol: Global Reduction
Objective: Synthesis of 3-(2-aminoethyl)phenylmethanol from methyl 3-(cyanomethyl)benzoate.
Reagents:
-
Methyl 3-(cyanomethyl)benzoate (1.0 equiv)
-
Lithium Aluminum Hydride (LiAlH₄) (4.0 equiv) - Handle with extreme caution
-
Tetrahydrofuran (THF), anhydrous[1]
-
Sodium Sulfate (Na₂SO₄), anhydrous[1]
Step-by-Step Methodology:
-
Setup: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Flush with Argon or Nitrogen.[1]
-
Reagent Prep: Charge the flask with anhydrous THF (0.2 M relative to substrate). Cool to 0°C in an ice bath.
-
Addition: Carefully add LiAlH₄ pellets or solution (4.0 equiv) to the cold THF. Stir for 15 minutes.
-
Substrate Addition: Dissolve Methyl 3-(cyanomethyl)benzoate in a minimal amount of anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension at 0°C over 30 minutes to control exotherm.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Heat to reflux (66°C) for 4–6 hours. Monitor by TLC (System: 10% MeOH in DCM with 1% NH₄OH).
-
Workup (Fieser Method): Cool the reaction to 0°C.
-
Add x mL Water (where x = grams of LiAlH₄ used).
-
Add x mL 15% NaOH solution.
-
Add 3x mL Water.
-
Note: Vigorous gas evolution (H₂) will occur. Add slowly.
-
-
Isolation: Stir the resulting granular precipitate for 30 minutes. Filter through a pad of Celite.[1] Wash the pad with THF/MeOH.
-
Drying: Concentrate the filtrate under reduced pressure. Dissolve the residue in DCM, dry over Na₂SO₄, filter, and concentrate to yield the crude amino-alcohol.
-
Purification: If necessary, purify via flash column chromatography (Silica gel; Gradient: DCM → 10% MeOH/DCM).
Analytical Characterization
Validation of the synthesized compound is critical. The following spectral signatures confirm the structure.
Nuclear Magnetic Resonance (¹H NMR)
Solvent: DMSO-d₆ or CDCl₃
| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| 7.10 – 7.30 | Multiplet | 4H | Aromatic Ring Protons (H-2, H-4, H-5, H-6) |
| 4.62 | Singlet | 2H | Benzylic CH₂ -OH |
| 2.85 | Triplet (J=7.0 Hz) | 2H | Ar-CH₂ -CH₂-NH₂ |
| 2.75 | Triplet (J=7.0 Hz) | 2H | Ar-CH₂-CH₂ -NH₂ |
| ~2.0 | Broad Singlet | 3H | -OH and -NH₂ (Exchangeable) |
Mass Spectrometry (LC-MS)
-
Ionization Mode: ESI Positive
-
Molecular Ion [M+H]⁺: 152.2 m/z
-
Fragmentation Pattern: Loss of water [M+H-18]⁺ (134.2) and loss of ammonia [M+H-17]⁺ (135.2) are common in-source fragments.
Applications in Drug Discovery
3-(2-Aminoethyl)phenylmethanol is a "privileged scaffold" fragment, offering specific utility in the following domains:
Adrenergic Receptor Modulation
The molecule mimics the structure of Norfenefrine (3-hydroxyphenylethanolamine) but replaces the benzylic hydroxyl with a methylene spacer (in the amino chain) or modifies the phenol to a benzyl alcohol.
-
Utility: It serves as a precursor for synthesizing meta-substituted phenethylamine derivatives that target β-adrenergic receptors.
-
Advantage: The benzyl alcohol moiety is less prone to rapid Phase II conjugation (sulfation/glucuronidation) compared to a phenol, potentially improving metabolic stability.
Kinase Inhibitor Linkers
In kinase drug discovery, the meta-phenylenediamine motif is common. This molecule provides a variation where the "tail" (aminoethyl) can extend into the solvent-exposed region of the ATP binding pocket, while the "head" (benzyl alcohol) allows for covalent attachment to the hinge-binding core via ether or ester linkages.
Orthogonal Functionalization Strategy
The chemical differentiation between the aliphatic amine and the benzylic alcohol allows for selective derivatization:
-
Amine Protection: Selective protection with Boc₂O (at 0°C) yields the N-Boc alcohol.
-
Alcohol Activation: The free alcohol can then be converted to a bromide (PBr₃) or mesylate (MsCl), enabling coupling to other pharmacophores.
Safety & Handling
-
Hazards: The compound is a primary amine and alcohol. It is classified as Irritant (Skin/Eye) .
-
Storage: Hygroscopic. Store under inert atmosphere (Argon) at -20°C to prevent oxidation of the amine or absorption of atmospheric water.
-
Incompatibility: Avoid strong oxidizing agents and acid chlorides (unless controlled reaction is intended).
References
-
PubChem Compound Summary. (2025). 3-(2-Aminoethyl)phenylmethanol (CID 11275036). National Center for Biotechnology Information. [Link][2]
Sources
Technical Guide: Solubility Profiling of (3-(2-Aminoethyl)phenyl)methanol
Executive Summary & Structural Analysis[1][3]
(3-(2-Aminoethyl)phenyl)methanol is a bifunctional small molecule characterized by a lipophilic benzene core substituted with two polar, hydrogen-bonding groups: a primary amine (ethyl chain at meta position) and a primary benzylic alcohol.[1][2]
For the researcher, this molecule presents a classic "Amphiphilic Challenge" :
-
The Amine (-NH
): Confers high solubility in acidic aqueous media (via protonation to -NHngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> ) and dictates pH-dependent partitioning.[1][2] -
The Alcohol (-CH
OH): Acts as both a hydrogen bond donor and acceptor, enhancing solubility in polar protic and aprotic solvents.[2]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
The Aromatic Ring: Provides sufficient lipophilicity to allow solubility in chlorinated solvents and esters, but is insufficient to solubilize the molecule in aliphatic hydrocarbons (e.g., Hexane).
Critical Insight: This compound is NOT a simple lipophile.[2][3] Its handling requires strict attention to pH during extraction and polarity matching during purification.[2]
Physicochemical Profile
Understanding these constants is the prerequisite for selecting the correct solvent system for synthesis, extraction, or analysis.
| Property | Value (Estimated/Predicted) | Significance |
| LogP (Octanol/Water) | ~0.4 – 0.8 | Moderately hydrophilic.[1][2] Prefers organic phase only when uncharged. |
| pKa (Amine) | ~9.5 – 9.8 | At pH < 9, the molecule is cationic (water-soluble).[1][2] At pH > 11, it is neutral (organic-soluble).[1][2] |
| pKa (Alcohol) | ~15 – 16 | Remains neutral under standard workup conditions; contributes to H-bonding.[1][2] |
| H-Bond Donors | 2 (-NH | Strong interaction with protic solvents (MeOH, Water).[1][2] |
| H-Bond Acceptors | 2 (-N, -O) | Good solubility in polar aprotic solvents (DMSO, THF).[1][2] |
Solubility Map: Organic Solvents
The following classification is derived from the compound's structural functional group analysis and standard solubility trends for phenethylamine derivatives.
Class A: High Solubility (>100 mg/mL)
Best for: Stock solutions, reactions, and loading.[1]
-
Methanol / Ethanol: The hydroxyl and amine groups form strong hydrogen bond networks with these solvents.
-
DMSO / DMF: Excellent solvency due to high polarity and disruption of intermolecular H-bonds.[2]
-
Pyridine: Solubilizes the free base effectively.[2]
Class B: Moderate to Good Solubility (10 – 100 mg/mL)
Best for: Liquid-Liquid Extraction (LLE) and Chromatography.[1][2]
-
Dichloromethane (DCM): The "Workhorse" solvent.[1] Solubilizes the neutral free base effectively. Note: Avoid prolonged storage of the free amine in DCM to prevent potential alkylation/quaternization over time.
-
Chloroform: Similar profile to DCM but slightly more polar.[2]
-
Tetrahydrofuran (THF): Good solubility; useful for reactions involving reduction or coupling.[1][2]
-
Acetone: Good solubility, but avoid if primary amine reactivity (imine formation) is a concern during storage.[1]
Class C: Low / Conditional Solubility (<10 mg/mL)
Best for: Crystallization and Precipitation.[1]
-
Ethyl Acetate: Solubility is moderate.[2] Often used as the "anti-solvent" or crystallization medium when mixed with more polar solvents.
-
Toluene: Solubility increases significantly with heat.[2] Excellent candidate for recrystallization of the free base.
-
Diethyl Ether: Poor solubility due to lack of strong H-bond donation capability compared to the solute's self-interaction.[2]
Class D: Insoluble / Anti-Solvents
Best for: Crashing out products.[2]
-
Hexane / Heptane / Cyclohexane: The molecule is too polar to dissolve in aliphatic hydrocarbons.[2] These are ideal for precipitating the compound from a DCM or Ethyl Acetate solution.
Experimental Protocols
Since specific literature values for this isomer are rare, you must validate solubility empirically. Do not rely on "visual" checks alone.
Protocol A: Gravimetric Saturation (The Gold Standard)
Use this method to generate precise solubility data (mg/mL).[1]
-
Preparation: Weigh ~50 mg of (3-(2-Aminoethyl)phenyl)methanol into a 4 mL HPLC vial.
-
Solvent Addition: Add 250 µL of the target solvent.[2]
-
Equilibration: Vortex for 1 minute, then sonicate for 10 minutes at 25°C.
-
If fully dissolved: Add more solid until a suspension persists.[2]
-
If undissolved: Proceed to step 4.
-
-
Saturation: Shake the vial at 25°C for 24 hours (thermomixer).
-
Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter into a pre-weighed vial.
-
Evaporation: Evaporate the solvent (N
stream or vacuum centrifuge) until dry. -
Quantification: Weigh the residue.
Protocol B: pH-Switch Extraction (Purification Workflow)
This protocol exploits the amine pKa to purify the compound from non-basic impurities.[1][2]
-
Dissolution: Dissolve crude material in 1M HCl (aq) . The amine protonates (
), pulling the compound into the water phase.[1] -
Wash: Wash the aqueous acidic phase with Ethyl Acetate (3x).[1]
-
Result: Non-basic organic impurities partition into the EtOAc and are discarded. The target molecule remains in the water.
-
-
Basification: Adjust the aqueous phase to pH > 12 using 5M NaOH.
-
Extraction: Extract the aqueous phase with DCM or Chloroform (3x).[1]
-
Drying: Dry combined organic layers over anhydrous Na
SO , filter, and evaporate.
Decision Logic & Visualization
Figure 1: Solvent Selection Decision Tree
This diagram guides the researcher through selecting the appropriate solvent based on the intended application (Reaction, Extraction, or Crystallization).
Caption: Decision tree for solvent selection based on process requirements. Blue path = Synthesis; Green path = Extraction; Red path = Purification.[1]
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11319228, (3-(2-Aminoethyl)phenyl)methanol. Retrieved from [Link]
-
Lissl, M., et al. (1986). Synthesis of N-methyl heteroaromatic compounds and methylated aminophenols. Synthesis, pg. 382.[4] (Reference for solvent systems in amino-alcohol synthesis).
Sources
- 1. pKa values bases - Chair of Analytical Chemistry [analytical.chem.ut.ee]
- 2. prepchem.com [prepchem.com]
- 3. 9.4. Reaction of RX with NH3 and amines | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 4. US20030073848A1 - Accelerated process for preparing O-methyl phenols, N-methyl heteroaromatic compounds, and methylated aminophenols - Google Patents [patents.google.com]
Technical Whitepaper: Safety, Handling, and Synthetic Applications of (3-(2-Aminoethyl)phenyl)methanol
Executive Summary
(3-(2-Aminoethyl)phenyl)methanol (CAS: 743384-09-0) is a highly versatile bifunctional building block widely utilized in medicinal chemistry, bioconjugation, and drug development. Featuring both a primary aliphatic amine and a benzylic alcohol, it serves as an excellent pharmacophore and molecular linker. However, this bifunctionality introduces specific reactivity profiles that dictate rigorous safety protocols and highly optimized experimental workflows. This whitepaper translates standard Safety Data Sheet (SDS) information into an actionable, in-depth guide for researchers and application scientists.
Physicochemical Profiling & Structural Dynamics
Understanding the physical properties of (3-(2-Aminoethyl)phenyl)methanol is critical for predicting its behavior in vitro and during synthetic campaigns.
Table 1: Physicochemical Properties
| Property | Value | Causality / Practical Implication |
| CAS Number | 743384-09-0 | Unique identifier for regulatory compliance and procurement . |
| Molecular Formula | C9H13NO | Dictates mass spectrometry (M+H)+ expected at m/z 152.1. |
| Molecular Weight | 151.21 g/mol | Used for precise stoichiometric calculations in synthesis. |
| Physical State | Viscous Liquid / Solid | Hygroscopic nature requires storage under inert gas to prevent degradation. |
| pKa (Amine) | ~9.5 - 10.5 | Highly basic; exists as a protonated cation at physiological pH. |
Expert Insight: The molecule's basic primary amine makes it highly nucleophilic, enabling rapid conjugation. However, this also renders it susceptible to atmospheric CO₂ absorption (forming stable carbamates) and oxidation. The benzylic alcohol acts as a strong hydrogen-bond donor/acceptor, which enhances aqueous solubility but requires orthogonal protection strategies if selective amine reactivity is desired.
Advanced Hazard Identification & Mechanistic Toxicology
Standard SDS classifications label amino alcohols as irritants, but understanding the mechanism of these hazards ensures the implementation of proactive laboratory safety systems .
Table 2: GHS Hazard Classifications
| Hazard Code | Description | Mechanistic Cause |
| H315 | Causes skin irritation | Amine basicity saponifies epidermal lipids upon prolonged contact. |
| H318 / H319 | Serious eye damage/irritation | High localized pH denatures corneal proteins rapidly. |
| H335 | May cause respiratory irritation | Volatilization of the free base irritates delicate mucous membranes. |
Mechanistic Toxicology: When (3-(2-Aminoethyl)phenyl)methanol contacts biological membranes, the lipophilic benzene ring facilitates rapid partitioning into the lipid bilayer. Once embedded, the basic amine locally raises the pH, disrupting hydrogen bonding in membrane proteins and leading to cellular lysis. This necessitates immediate flushing with water upon contact to dilute the local basicity.
Caption: Structural motifs of (3-(2-Aminoethyl)phenyl)methanol and their corresponding hazard mechanisms.
Safe Handling, Storage, & Emergency Response
A self-validating safety system requires proactive measures rather than just reactive responses.
-
Storage: Store at 2–8°C under a strictly inert atmosphere (Argon or N₂). Exposure to air leads to oxidative degradation, visually indicated by a color shift from clear/white to yellow/brown.
-
PPE: Wear nitrile gloves (minimum 0.11 mm thickness). Because low-molecular-weight amines can slowly permeate nitrile, gloves must be changed immediately upon contamination. Chemical splash goggles and a standard laboratory coat are mandatory.
-
Spill Protocol: Do not use strong acids to neutralize spills, as the resulting exothermic reaction can aerosolize the compound. Instead, neutralize with a weak acid solution (e.g., 5% citric acid), absorb with an inert material (diatomaceous earth), and dispose of as hazardous chemical waste.
Synthetic Applications: Amide Coupling Workflow
The primary amine of (3-(2-Aminoethyl)phenyl)methanol is frequently utilized to form stable amide bonds with carboxylic acids. To prevent the benzylic alcohol from competing via esterification, basic coupling conditions using HATU and DIPEA are highly recommended .
Causality of Reagent Choice: HATU is selected over EDC/NHS because it forms a highly reactive OAt-active ester, driving the reaction to completion rapidly, even with sterically hindered substrates. DIPEA is chosen as the base because it is sterically hindered and non-nucleophilic; it will efficiently deprotonate the amine salt of our target molecule without attacking the activated ester intermediate.
Step-by-Step Methodology: HATU-Mediated Amide Coupling
Validation Checkpoint: Ensure all glassware is oven-dried to prevent ambient water from hydrolyzing the highly sensitive active ester.
-
Activation: Dissolve the target carboxylic acid (1.0 eq) in anhydrous DMF to achieve a 0.1 M concentration. Add DIPEA (3.0 eq), followed by HATU (1.2 eq).
-
Monitoring (Self-Validation): Stir at room temperature for 15–30 minutes. Analyze an aliquot via LC-MS; the mass of the active OAt-ester or the corresponding acid should be visible, confirming complete activation.
-
Coupling: Add (3-(2-Aminoethyl)phenyl)methanol (1.1 eq) dropwise to the activated mixture. Stir at room temperature for 2–4 hours.
-
Quenching & Extraction: Dilute the reaction mixture with Ethyl Acetate (10 volumes). Wash the organic layer sequentially with:
-
5% aqueous LiCl (3x): Causality: LiCl specifically partitions DMF into the aqueous layer, preventing it from contaminating the final product during concentration.
-
Saturated aqueous NaHCO₃ (1x): Neutralizes residual acidic byproducts.
-
Brine (1x): Removes residual water from the organic layer.
-
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude material via silica gel column chromatography.
Caption: Step-by-step experimental workflow for HATU-mediated amide coupling.
References
-
GESTIS Substance Database. "2-Aminoethanol (Amino alcohol) Safety and Handling". IFA. URL: [Link]
Structural and Pharmacological Divergence: A Comparative Analysis of 3-(2-Aminoethyl) and 4-(2-Aminoethyl) Phenylmethanol
Executive Summary
In the landscape of neuropharmacology and drug development, ring-substituted phenethylamines serve as critical scaffolds for designing receptor-specific modulators. Among these, 3-(2-aminoethyl)phenylmethanol (the meta-isomer) and 4-(2-aminoethyl)phenylmethanol (the para-isomer) represent highly valuable building blocks (synthons) and active biological metabolites.
While compounds such as phenylalaninol are classified as
Physicochemical Divergence and Isomerism
The positional isomerism between the meta (3-position) and para (4-position) hydroxymethyl groups dictates the molecule's spatial geometry and its ability to participate in extended conjugation. The para-isomer[1] allows for hyperconjugative stabilization across the aromatic system, whereas the meta-isomer relies primarily on inductive effects. This subtly impacts the pKa of the primary amine and the hydrogen-bonding geometry required for target receptor docking.
Table 1: Quantitative Physicochemical Comparison
| Property | 3-(2-Aminoethyl)phenylmethanol | 4-(2-Aminoethyl)phenylmethanol |
| IUPAC Name | (3-(2-aminoethyl)phenyl)methanol | (4-(2-aminoethyl)phenyl)methanol |
| CAS Number | Unassigned / Derivative specific | 64353-30-6 |
| Molecular Formula | C₉H₁₃NO | C₉H₁₃NO |
| Molar Mass | 151.21 g/mol | 151.21 g/mol |
| H-Bond Donors | 2 (Amine, Hydroxyl) | 2 (Amine, Hydroxyl) |
| H-Bond Acceptors | 2 (Amine, Hydroxyl) | 2 (Amine, Hydroxyl) |
| Substitution Pattern | Meta (1,3-disubstituted) | Para (1,4-disubstituted) |
Pharmacokinetics and Metabolic Pathways
In vivo, these compounds frequently emerge as Phase I metabolites of methylated phenethylamines. Specifically, 4-(2-aminoethyl)phenylmethanol is a primary active metabolite of 4-methylphenethylamine (4-MPEA)[2].
The metabolic causality is driven by Cytochrome P450 (CYP450) enzymes, which preferentially oxidize the sterically accessible methyl group on the aromatic ring. The resulting hydroxymethylphenethylamines retain biological activity but exhibit increased hydrophilicity, altering their blood-brain barrier (BBB) permeability. Subsequently, these alcohols are further oxidized by Alcohol Dehydrogenase (ADH) and Aldehyde Dehydrogenase (ALDH) into inactive carboxyphenethylamines (e.g., 4-(2-aminoethyl)benzoic acid) prior to renal excretion[3].
Figure 1: Phase I and II metabolic workflow of methylphenethylamines to inactive acids.
Receptor Pharmacology: TAAR1 and Monoamine Transporters
The pharmacological signature of ring-substituted phenethylamines is heavily dependent on their interaction with the Trace Amine-Associated Receptor 1 (TAAR1) and monoamine transporters (DAT, NET)[2].
-
The Para-Isomer (4-Substitution): Acts as a structural analog to tyramine. The para-hydroxymethyl group fits optimally into the hydrophobic and hydrogen-bonding pocket of TAAR1. Upon binding, it triggers Gs-protein coupling, leading to cAMP accumulation and the subsequent phosphorylation (via PKA) of monoamine transporters, inducing neurotransmitter efflux.
-
The Meta-Isomer (3-Substitution): Mimics meta-tyramine. The altered spatial orientation of the hydrogen-bond donor shifts its affinity profile, often reducing TAAR1 efficacy while maintaining or enhancing interactions with peripheral adrenergic receptors.
Figure 2: GPCR-mediated TAAR1 signaling cascade induced by 4-(2-aminoethyl)phenylmethanol.
Synthetic Methodologies and Self-Validating Protocols
To utilize these compounds in drug discovery, robust synthetic access is required. Direct reduction of 4-(2-aminoethyl)benzoic acid hydrochloride[3] to 4-(2-aminoethyl)phenylmethanol[1] is a standard approach. However, direct reduction of carboxylic acids in the presence of an amine often leads to poor yields due to the formation of insoluble carboxylate salts.
Step-by-Step Protocol: Chemoselective Reduction
Step 1: Fischer Esterification (Carboxylic Acid Protection)
-
Procedure: Suspend 1.0 eq of 4-(2-aminoethyl)benzoic acid hydrochloride in anhydrous methanol (0.5 M). Cool to 0°C and dropwise add 1.2 eq of thionyl chloride (SOCl₂). Reflux the mixture for 4 hours under N₂.
-
Causality: Carboxylic acids are weak electrophiles. Converting the acid to a methyl ester significantly increases the electrophilicity of the carbonyl carbon, enabling smooth reduction by standard hydride donors without requiring harsh borane complexes.
-
Self-Validation Checkpoint: Monitor via TLC (DCM:MeOH 9:1). The reaction is complete when the baseline-stuck carboxylic acid spot completely disappears, replaced by a high-Rf ester spot.
Step 2: Hydride Reduction
-
Procedure: Isolate the intermediate ester and dissolve in anhydrous THF. At 0°C, dropwise add 2.5 eq of Lithium Aluminum Hydride (LiAlH₄, 1M in THF). Warm to room temperature and stir for 2 hours.
-
Causality: LiAlH₄ provides the necessary hydride equivalents to fully reduce the ester to a primary alcohol. The primary aliphatic amine remains completely unreactive toward LiAlH₄, ensuring chemoselectivity.
Step 3: Fieser Workup (Product Isolation)
-
Procedure: Quench the reaction strictly following the Fieser method. For every
grams of LiAlH₄ used, sequentially add mL of H₂O, mL of 15% NaOH (aq), and mL of H₂O. Stir vigorously for 15 minutes. -
Causality: Standard aqueous quenching creates a gelatinous aluminum hydroxide emulsion that traps the amino alcohol product, ruining yields. The Fieser method forces the formation of a granular, crystalline aluminum aluminate lattice, leaving the product freely dissolved in the THF layer.
-
Self-Validation Checkpoint: The formation of a crisp, white, granular precipitate that settles rapidly to the bottom of the flask is a visual validation of correct stoichiometry. If the solution remains milky or gelatinous, the quench has failed.
Figure 3: Self-validating synthetic workflow for 4-(2-aminoethyl)phenylmethanol.
References
-
Wikipedia. "Phenylalaninol - α-(Hydroxymethyl)phenethylamine". Available at: [Link]
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Navigating the Physicochemical Landscape of (3-(2-Aminoethyl)phenyl)methanol: A Technical Guide
For Immediate Release
Executive Summary
(3-(2-Aminoethyl)phenyl)methanol is an aromatic amino alcohol with potential applications as a building block in the synthesis of more complex molecules, including pharmaceutical agents. Its structure, featuring a primary amine, a primary alcohol, and a phenyl ring, dictates its physical properties. The presence of both hydrogen-bond-donating and -accepting groups suggests a high boiling point and a density greater than that of water. This guide will delve into the theoretical underpinnings of these properties, offer estimated values based on structurally similar compounds, and provide detailed methodologies for their experimental verification.
Physicochemical Properties: Estimation and Rationale
In the absence of direct experimental data, the boiling point and density of (3-(2-Aminoethyl)phenyl)methanol can be estimated by examining its structural features and comparing them to analogous compounds.
Molecular Structure and Intermolecular Forces
The chemical structure of (3-(2-Aminoethyl)phenyl)methanol is characterized by:
-
A Phenyl Ring: Contributing to van der Waals forces and providing a rigid backbone.
-
An Ethylamine Side Chain: The primary amine group is a key site for hydrogen bonding.
-
A Methanol Group: The primary alcohol group is also a significant contributor to hydrogen bonding.
The combination of the amino and hydroxyl groups allows for extensive intermolecular hydrogen bonding, which is expected to be the dominant factor influencing its boiling point.
// Central carbon atom of the methanol group C_methanol [label="C", pos="0,0!"]; H_methanol1 [label="H", pos="-0.5,-0.5!"]; H_methanol2 [label="H", pos="0.5,-0.5!"]; O_methanol [label="O", pos="0,1!"]; H_hydroxyl [label="H", pos="0,1.5!"];
// Phenyl ring C1 [label="C", pos="-1.5,0!"]; C2 [label="C", pos="-2.5,0.5!"]; C3 [label="C", pos="-3.5,0!"]; C4 [label="C", pos="-3.5,-1!"]; C5 [label="C", pos="-2.5,-1.5!"]; C6 [label="C", pos="-1.5,-1!"];
// Ethylamino side chain C_ethyl1 [label="C", pos="-4.5,-1.5!"]; H_ethyl1_1 [label="H", pos="-4.2,-2!"]; H_ethyl1_2 [label="H", pos="-4.8,-2!"]; C_ethyl2 [label="C", pos="-5.5,-1!"]; H_ethyl2_1 [label="H", pos="-5.8,-0.5!"]; H_ethyl2_2 [label="H", pos="-5.2,-0.5!"]; N_amine [label="N", pos="-6.5,-1.5!"]; H_amine1 [label="H", pos="-6.8,-2!"]; H_amine2 [label="H", pos="-6.2,-2!"];
// Bonds edge [color="#4285F4"]; C_methanol -- H_methanol1; C_methanol -- H_methanol2; C_methanol -- O_methanol; O_methanol -- H_hydroxyl; C_methanol -- C1;
C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
C4 -- C_ethyl1; C_ethyl1 -- H_ethyl1_1; C_ethyl1 -- H_ethyl1_2; C_ethyl1 -- C_ethyl2; C_ethyl2 -- H_ethyl2_1; C_ethyl2 -- H_ethyl2_2; C_ethyl2 -- N_amine; N_amine -- H_amine1; N_amine -- H_amine2; } cvtColor Figure 1. 2D structure of (3-(2-Aminoethyl)phenyl)methanol.
Estimated Physicochemical Data
The following table provides estimated values for the boiling point and density of (3-(2-Aminoethyl)phenyl)methanol, based on qualitative structure-property relationship (QSPR) principles and comparison with its isomers and other related aromatic compounds.[1][2][3]
| Property | Estimated Value | Rationale |
| Boiling Point | 280 - 320 °C (at 760 mmHg) | The presence of strong hydrogen bonding from both the -OH and -NH2 groups significantly elevates the boiling point. This range is consistent with other aromatic compounds of similar molecular weight containing both functionalities. The flash point of the isomeric [4-(2-aminoethyl)phenyl]methanol is reported as 130.4 °C, suggesting a boiling point well above 200 °C. |
| Density | 1.10 - 1.20 g/cm³ (at 20 °C) | The presence of polar functional groups and the relatively compact structure of the phenyl ring suggest a density greater than that of water. Aromatic compounds with amino and hydroxyl groups typically have densities in this range.[4] |
Experimental Determination Protocols
For definitive characterization, experimental determination of the boiling point and density is essential. The following section outlines standard, reliable methods suitable for a research laboratory setting.
Boiling Point Determination: The Thiele Tube Method
This micro-method is ideal for determining the boiling point of a small quantity of liquid.[5][6]
Principle: A liquid's boiling point is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. In this method, a small sample is heated, and the temperature at which a continuous stream of bubbles ceases and the liquid is drawn into a capillary tube upon cooling is recorded as the boiling point.
Step-by-Step Methodology:
-
Sample Preparation: Place a small amount (0.5-1 mL) of (3-(2-Aminoethyl)phenyl)methanol into a small test tube or a fusion tube.
-
Capillary Tube Insertion: Seal one end of a capillary tube using a flame. Place the open end of the capillary tube into the liquid sample.
-
Apparatus Assembly: Attach the sample tube to a thermometer using a rubber band or a wire. The bottom of the sample tube should be level with the thermometer bulb.
-
Heating: Insert the assembly into a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).
-
Observation: Gently heat the side arm of the Thiele tube with a micro-burner. As the temperature rises, a stream of bubbles will emerge from the capillary tube.
-
Measurement: Once a steady stream of bubbles is observed, remove the heat. The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.
-
Record Pressure: It is crucial to record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.
Density Determination: The Pycnometer Method
A pycnometer is a flask with a specific, accurately known volume, used to determine the density of a liquid with high precision.[7]
Principle: Density is defined as mass per unit volume. The pycnometer allows for the precise measurement of the mass of a known volume of the liquid.
Step-by-Step Methodology:
-
Clean and Dry: Thoroughly clean and dry the pycnometer and its stopper.
-
Weigh Empty: Accurately weigh the empty pycnometer with its stopper.
-
Fill with Sample: Fill the pycnometer with (3-(2-Aminoethyl)phenyl)methanol, ensuring no air bubbles are trapped. Insert the stopper, allowing excess liquid to be expelled through the capillary.
-
Equilibrate and Weigh: Place the filled pycnometer in a constant temperature water bath (e.g., 20 °C) to allow the liquid to reach thermal equilibrium. Carefully wipe dry the outside of the pycnometer and weigh it.
-
Clean and Calibrate with Water: Empty and clean the pycnometer. Fill it with deionized water and repeat steps 3 and 4 to determine the mass of the water.
-
Calculation: The density of the sample is calculated using the following formula:
Density of Sample = (Mass of Sample / Mass of Water) * Density of Water
Synthesis and Characterization Considerations
Chiral amino alcohols like (3-(2-Aminoethyl)phenyl)methanol are valuable synthons in pharmaceutical development.[8][] Their synthesis often involves the reduction of corresponding amino acids or the asymmetric amination of hydroxy ketones.[10] Purification is typically achieved through column chromatography or distillation under reduced pressure, the latter of which can provide an indication of the boiling point.
Characterization of the final product would involve techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and purity.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the key functional groups (amine and hydroxyl).
Conclusion
While experimentally determined values for the boiling point and density of (3-(2-Aminoethyl)phenyl)methanol are not currently published, a strong scientific basis exists for their estimation. For researchers and drug development professionals, the provided protocols offer a clear path to the empirical determination of these crucial physicochemical properties, ensuring the accuracy and reliability of their work. The continued investigation of such compounds is vital for the advancement of synthetic chemistry and the discovery of new therapeutic agents.
References
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Katritzky, A. R., et al. "Prediction of the Normal Boiling Points of Organic Compounds from Molecular Structures with a Computational Neural Network Model." Journal of Chemical Information and Computer Sciences, vol. 42, no. 2, 2002, pp. 225-231. [Link]
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Ashrafi, A., et al. "Study on QSPR Method for Theoretical Calculation of Boiling Point of Some Organic Compounds." Asian Journal of Chemistry, vol. 22, no. 3, 2010, pp. 1667-1670. [Link]
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Chan, B., et al. "Prediction of Normal Boiling Points of Hydrocarbons Using Simple Molecular Properties." Journal of Physical Chemistry A, vol. 115, no. 19, 2011, pp. 5005-5011. [Link]
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Katritzky, A. R., et al. "Correlation of Boiling Points with Molecular Structure. 1. A Training Set of 298 Diverse Organics and a Test Set of 9 Simple Inorganics." The Journal of Physical Chemistry, vol. 100, no. 24, 1996, pp. 10347-10353. [Link]
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Haghighi, B., et al. "Prediction of Density for Aromatic-Compounds from the Statistical-Thermodynamically Perturbation Theory Based Equation of State." Asian Journal of Chemistry, vol. 23, no. 8, 2011, pp. 3729-3733. [Link]
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Yazdanpanah, M., et al. "Prediction of boiling points of organic compounds by QSPR tools." Journal of the Serbian Chemical Society, vol. 78, no. 10, 2013, pp. 1445-1455. [Link]
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Masoud, M. S., et al. "Synthesis and Characterization of Amino Alcohol Complexes." Journal of Coordination Chemistry, vol. 55, no. 2, 2002, pp. 165-177. [Link]
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Masoud, M. S., et al. "Synthesis and Characterization of Amino Alcohol Complexes." ResearchGate, 2010. [Link]
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"Determination of Boiling Points." University of Colorado Boulder, Department of Chemistry and Biochemistry. [Link]
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"Ethanol, 2-[amino]- Properties." U.S. Environmental Protection Agency. [Link]
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"BOILING POINT DETERMINATION." University of Calgary, Department of Chemistry. [Link]
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"6.2B: Step-by-Step Procedures for Boiling Point Determination." Chemistry LibreTexts, 2022. [Link]
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"Boiling Points - Concept." JoVE, 2020. [Link]
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dos Santos, H. A., et al. "A New Set of Aromaticity Descriptors Based on the Electron Density Employing the Distributed Multipole Analysis (DMA)." ACS Omega, 2025. [Link]
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"Determination of Boiling Point of Organic Compounds." GeeksforGeeks, 2025. [Link]
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Lee, J., et al. "Optimal density functional theory to predict electron affinities of polycyclic aromatic hydrocarbon molecules." ResearchGate, 2024. [Link]
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Wang, Y., et al. "Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli." Frontiers in Bioengineering and Biotechnology, vol. 9, 2022, p. 805981. [Link]
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"2-amino-2-phenylethanol." ChemSynthesis. [Link]
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"[4-(2-Aminoethyl)phenyl]methanol." PubChem, National Center for Biotechnology Information. [Link]
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Crimmins, M. T., et al. "SYNTHESIS AND DIASTEREOSELECTIVE ALDOL REACTIONS OF A THIAZOLIDINETHIONE CHIRAL AUXILIARY." Organic Syntheses, vol. 88, 2011, p. 364. [Link]
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Goharshadi, E. K., et al. "Density calculation of liquid organic compounds using a simple equation of state up to high pressures." Fluid Phase Equilibria, vol. 303, no. 1, 2011, pp. 42-47. [Link]
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Hathwar, V. R., et al. "Experimental Charge Density Analysis in Organic Solids." Royal Society of Chemistry, 2018. [Link]
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"Density Determination of Solids and Liquids." EAG Laboratories. [Link]
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Flores-Holguín, N., et al. "Evaluation of Slight Changes in Aromaticity through Electronic and Density Functional Reactivity Theory-Based Descriptors." Molecules, vol. 27, no. 12, 2022, p. 3768. [Link]
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Howard, S. T., et al. "Benzenoid hydrocarbon aromaticity in terms of charge density descriptors." Journal of the Chemical Society, Perkin Transactions 2, no. 8, 1998, pp. 1775-1780. [Link]
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"2-[(2-Aminoethyl)(phenylmethyl)amino]ethanol." PubChem, National Center for Biotechnology Information. [Link]
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"[2-(2-Aminoethyl)phenyl]methanol." PubChem, National Center for Biotechnology Information. [Link]
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Bakaleinik, G. A., et al. "Synthesis of Trifluoromethylated Monoterpene Amino Alcohols." Molecules, vol. 27, no. 20, 2022, p. 7035. [Link]
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Technical Whitepaper: Strategic Sourcing & Quality Assurance of (3-(2-Aminoethyl)phenyl)methanol
The following technical guide details the sourcing, quality assurance, and handling of (3-(2-Aminoethyl)phenyl)methanol (CAS 743384-09-0), a critical bifunctional building block in medicinal chemistry.
Executive Summary
(3-(2-Aminoethyl)phenyl)methanol is a meta-substituted bifunctional arene widely utilized in the synthesis of kinase inhibitors (e.g., FLT3 inhibitors), GPCR ligands, and peptidomimetics. Its dual reactivity—comprising a primary alcohol and a primary amine linked by an ethyl spacer—makes it an ideal "linker" or "warhead" scaffold.
However, commercial availability of high-purity (>98%) grades is limited. Most catalog suppliers offer technical grades (95%) containing isomeric impurities and reduction byproducts that can compromise late-stage drug development. This guide outlines a self-validating sourcing strategy to secure high-fidelity material.
Chemical Profile & Identity Verification
Before sourcing, the exact chemical identity must be established to avoid common isomer confusion (specifically with the para-isomer).
| Parameter | Specification |
| IUPAC Name | [3-(2-Aminoethyl)phenyl]methanol |
| Common Name | 3-(2-Hydroxyethyl)benzylamine (Ambiguous); 3-(2-Aminoethyl)benzyl alcohol |
| CAS Number | 743384-09-0 |
| Molecular Formula | C₉H₁₃NO |
| Molecular Weight | 151.21 g/mol |
| Key Isomer Risk | Distinguish from para-isomer (CAS 64353-30-6) and ortho-isomer. |
| Physical State | Viscous oil or low-melting solid (hygroscopic). |
| Solubility | Soluble in DMSO, Methanol, Water; sparingly soluble in non-polar ethers. |
Market Landscape & Supplier Tiering
The supply chain for CAS 743384-09-0 is bifurcated between "Stock-Keeping" vendors (who hold inventory) and "Aggregators" (who drop-ship). For R&D applications requiring high purity, Tier 1 suppliers are mandatory.
Tier 1: Primary Originators (High Trust)
These suppliers typically synthesize the compound in-house or hold verified exclusive stock.
-
Combi-Blocks (USA): Often the primary source for this specific CAS. They list 95% purity but frequently deliver higher grades. Excellent for gram-to-kilogram scale.
-
Enamine (Ukraine/USA): The world's largest building block supplier. High probability of stock availability with rigorous QC data (NMR/LCMS) provided upfront.
-
WuXi AppTec (China/Global): Best for custom synthesis if >99% purity is required for GMP campaigns.
Tier 2: Catalog Aggregators (Verification Required)
-
MilliporeSigma (Merck KGaA): Likely re-packages Combi-Blocks or Enamine stock. Reliable but more expensive and longer lead times.
-
Thermo Fisher Scientific: Acts as a distributor.
Tier 3: Spot Market (High Risk)
-
Various Alibaba/Guidechem vendors. Risk: High likelihood of receiving the para-isomer or material contaminated with starting materials (e.g., 3-cyanobenzyl alcohol).
Sourcing Strategy: The "Self-Validating" Workflow
Do not rely solely on the Certificate of Analysis (CoA) provided by the vendor. Implement a Vendor Qualification Workflow to mitigate risk.
Workflow Visualization
The following diagram illustrates the decision logic for selecting a supplier and validating the material.
Figure 1: Strategic sourcing decision tree ensuring material integrity prior to bulk acquisition.
Technical Quality Assurance (The "Self-Validating System")
Since the commercial standard is often 95%, you must establish a QC protocol to detect specific impurities inherent to the synthesis of this molecule.
Common Impurities & Causality
Understanding the synthesis route reveals likely contaminants:
-
Synthesis Route: Reduction of 3-(cyanomethyl)benzoic acid derivatives or 2-(3-(hydroxymethyl)phenyl)acetonitrile.
-
Impurity A (Under-reduction): 3-(Cyanomethyl)benzyl alcohol. Detectable by IR (CN stretch ~2250 cm⁻¹) or ¹³C NMR.
-
Impurity B (Over-reduction/Hydrogenolysis): 3-Ethylbenzyl alcohol. Result of benzylic alcohol reduction.[1]
-
Impurity C (Isomer): Para-isomer. Result of impure starting material.
Analytical Protocol
| Method | Purpose | Acceptance Criteria |
| ¹H NMR (DMSO-d₆) | Structural confirmation & Isomer check. | Diagnostic triplets for ethyl chain (~2.7 ppm). Meta-substitution pattern in aromatic region (singlet, doublet, doublet, triplet). |
| HPLC-UV-MS | Purity quantification. | >98% Area under curve (AUC) at 210 nm & 254 nm. MS confirms [M+H]⁺ = 152.1. |
| Karl Fischer | Water content.[2] | <1.0% (Compound is hygroscopic; water affects stoichiometry). |
Purification of Technical Grade (95%)
If >98% stock is unavailable, purchase 95% grade and purify in-house:
-
Method: Flash Column Chromatography.
-
Stationary Phase: Amine-functionalized Silica (to prevent tailing of the primary amine) OR Standard Silica with 1% Triethylamine (TEA).
-
Mobile Phase: DCM:MeOH (90:10 to 80:20) + 1% NH₄OH.
-
Note: The free base is polar. Converting to the HCl salt (using 4M HCl in Dioxane) often yields a solid that can be recrystallized from EtOH/Et₂O for ultra-high purity (>99%).
Synthesis & Signaling Pathways (Contextual Usage)
In drug discovery, this intermediate is often used to target kinases. Below is a representation of how this fragment integrates into a broader Kinase Inhibitor Discovery Workflow , specifically targeting FLT3 (Fms-like tyrosine kinase 3).
Figure 2: Integration of the aminoethyl-benzyl alcohol fragment into a typical kinase inhibitor synthesis pipeline.
Handling & Stability
-
Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The primary amine is susceptible to carbamate formation with atmospheric CO₂.
-
Hygroscopicity: The material is hygroscopic. Allow the vial to equilibrate to room temperature before opening to prevent water condensation.
-
Safety: Irritant. Wear standard PPE.
References
-
Combi-Blocks Product Data. (3-(2-Aminoethyl)phenyl)methanol (Q-4826). Combi-Blocks Inc.[3] Link
-
PubChem Compound Summary. CID 70457639: [3-(2-aminoethyl)phenyl]methanol. National Center for Biotechnology Information. Link
-
Patent WO2023129667A1. Pyrazine compounds as inhibitors of FLT3. World Intellectual Property Organization. (Demonstrates usage of the intermediate in kinase inhibitor synthesis). Link
-
ChemicalBook Supplier List. CAS 743384-09-0 Suppliers. ChemicalBook. Link
-
MilliporeSigma Catalog. Building Blocks for Medicinal Chemistry. Merck KGaA. Link
Sources
Advanced Synthesis Routes for 3-(2-Aminoethyl)benzyl Alcohol Derivatives: A Comprehensive Technical Guide
Executive Summary
The synthesis of 3-(2-aminoethyl)benzyl alcohol (also known as 3-(2-aminoethyl)phenylmethanol) and its functionalized derivatives presents a unique challenge in organic chemistry due to the presence of both a reactive primary amine and a benzylic hydroxyl group. This whitepaper provides an in-depth mechanistic and practical guide to constructing this meta-substituted phenethylamine core. By analyzing the causality behind reagent selection, workup procedures, and advanced derivatization techniques, this guide equips researchers with self-validating protocols for scalable synthesis.
Pharmacological Context & Structural Significance
Derivatives of 3-(2-aminoethyl)benzyl alcohol are highly prized scaffolds in modern drug discovery. The phenethylamine backbone, coupled with a meta-hydroxymethyl group, mimics endogenous catecholamines while offering improved metabolic stability. Historically, this core has been heavily utilized in the development of novel bronchodilators and beta-adrenergic agonists (1)[1]. More recently, these derivatives have served as advanced starting materials for complex heterocyclic systems, including pyrazolo[1,5-a]pyrimidine carboxamides designed for the selective inhibition of Cathepsins B and K (2)[2].
Retrosynthetic Strategies & Pathway Selection
The construction of the 3-(2-aminoethyl)benzyl alcohol framework relies on forming the C-C bond of the ethylamine chain. Two highly reliable disconnections are typically employed:
-
The Nitroaldol (Henry) Pathway : Condensation of 3-(hydroxymethyl)benzaldehyde with nitromethane, followed by exhaustive reduction.
-
The Cyanomethylation Pathway : SN2 displacement of a benzylic halide with cyanide, followed by reduction.
Caption: Retrosynthetic pathways for 3-(2-aminoethyl)benzyl alcohol derivatives.
Route A: The Nitroaldol (Henry) Condensation Pathway
Mechanistic Rationale
The Henry reaction utilizes ammonium acetate (
For the reduction step, Lithium Aluminum Hydride (
Protocol 1: Synthesis of (E)-3-(2-nitrovinyl)benzyl alcohol
-
Setup : In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve 3-(hydroxymethyl)benzaldehyde (1.36 g, 10.0 mmol) in glacial acetic acid (20 mL).
-
Reagent Addition : Add nitromethane (3.05 g, 50.0 mmol, 5.0 eq) and ammonium acetate (0.15 g, 2.0 mmol, 0.2 eq).
-
Reaction : Heat the mixture to 90°C under an inert argon atmosphere for 4-6 hours. Monitor via TLC (Hexanes:EtOAc 7:3, UV visualization) until the aldehyde spot is completely consumed.
-
Workup : Cool the reaction to room temperature and pour slowly into 100 mL of crushed ice. Stir vigorously until a bright yellow precipitate forms (self-validating visual cue of the conjugated nitroalkene).
-
Isolation : Filter the precipitate under vacuum, wash with cold water (3 x 20 mL), and recrystallize from hot ethanol.
Protocol 2: Reduction to 3-(2-Aminoethyl)benzyl alcohol
-
Setup : Flame-dry a 250 mL two-neck flask. Suspend
(1.52 g, 40.0 mmol, 4.0 eq) in anhydrous THF (50 mL) and cool to 0°C in an ice bath. -
Addition : Dissolve the (E)-3-(2-nitrovinyl)benzyl alcohol (1.79 g, 10.0 mmol) in anhydrous THF (20 mL). Add this solution dropwise to the
suspension over 30 minutes to control the exothermic hydrogen evolution. -
Reaction : Remove the ice bath and heat the mixture to reflux (65°C) for 4 hours.
-
Fieser Workup : Cool the flask back to 0°C. Vigorously stir and sequentially add: 1.5 mL of distilled
(dropwise), 1.5 mL of 15% aqueous NaOH , and finally 4.5 mL of . Stir for 30 minutes until a white, granular precipitate forms. -
Isolation : Filter the mixture through a pad of Celite, washing the filter cake with hot THF (2 x 30 mL). Concentrate the combined filtrate under reduced pressure to afford the crude product.
Caption: Step-by-step experimental workflow for the Henry reaction and subsequent reduction.
Advanced Functionalization: Borrowing Hydrogen & Photoredox Catalysis
Once the primary amine is synthesized, selective N-alkylation is often required to generate advanced pharmaceutical intermediates. Traditional alkylation using alkyl halides is fundamentally flawed due to the increased nucleophilicity of the resulting secondary amine, which inevitably leads to over-alkylation and the formation of quaternary ammonium salts (3)[3].
To circumvent this, the "Borrowing Hydrogen" (Hydrogen Autotransfer) methodology is employed. This process utilizes alcohols as alkylating agents in the presence of a transition metal catalyst (e.g.,
Additionally, for the synthesis of highly functionalized
Quantitative Optimization of Reduction Conditions
The choice of reducing agent drastically impacts the yield and purity of the final 3-(2-aminoethyl)benzyl alcohol. The table below summarizes the causality and outcomes of various reduction systems applied to the intermediate nitroalkene.
| Reducing Agent System | Solvent | Temp / Time | Yield (%) | Mechanistic Notes & Causality |
| THF | Reflux / 4h | 82% | Complete reduction of alkene and nitro group. Requires Fieser workup to prevent emulsion. | |
| EtOH | 50 psi / 12h | 88% | Highly scalable and clean. Avoids toxic hydrides but requires high-pressure hydrogenation equipment. | |
| MeOH | 0°C to RT / 2h | 75% | Milder alternative generating nickel boride in situ. Prone to forming dimeric side products. | |
| Zn / HCl | EtOH/ | Reflux / 8h | 45% | Poor yield. The strongly acidic conditions promote polymerization of the electron-rich benzylic system. |
References
1.[2] Lukić et al. "Synthesis of Novel 5-(N-Boc-N-Benzyl-2-aminoethyl)-7-oxo- 4,7-dihydropyrazolo[1,5-a]pyrimidin-3-carboxamides and Their Inhibition of Cathepsins B and K." ResearchGate. URL: 2.[4] Yu Group. "Synthesis of β-Amino Alcohol Derivatives through a Photo-Induced Reaction in DMSO." Global Chemistry. URL: 3.[3] Crociani et al. "Exploiting Alcohols as Alkylating Agents of Heterocyclic Nucleophiles through the “Borrowing Hydrogen” Process." Università degli Studi di Urbino. URL: 4.[1] Sohda, S., et al. "New bronchodilators. Synthesis and bronchodilating activity of some 3-(alkoxymethyl)-alpha-(N-substituted aminomethyl)-4-hydroxybenzyl alcohols." Journal of Medicinal Chemistry (PubMed). URL:
Sources
Technical Monograph: (3-(2-Aminoethyl)phenyl)methanol
The following technical monograph provides an in-depth analysis of (3-(2-Aminoethyl)phenyl)methanol , a specialized phenethylamine derivative used as a high-value intermediate in medicinal chemistry.
Structural Analysis, Synthetic Pathways, and Therapeutic Utility
Executive Summary
(3-(2-Aminoethyl)phenyl)methanol is a bifunctional organic building block belonging to the phenethylamine class.[1] Structurally, it consists of a benzene ring substituted at the meta (3-) position with an aminoethyl chain and a hydroxymethyl group.[1] This specific substitution pattern renders it a critical scaffold for the synthesis of adrenergic receptor modulators (specifically
Chemical Identity & Physicochemical Profile[2][3][4][5][6]
Nomenclature & Identifiers
| Identifier Type | Value |
| IUPAC Name | [3-(2-Aminoethyl)phenyl]methanol |
| Common Synonyms | 3-(2-Hydroxyethyl)benzylamine (ambiguous); 3-Hydroxymethylphenethylamine |
| CAS Number | 743384-09-0 (Free Base) |
| PubChem CID | 45091753 (HCl Salt); Free base unindexed in primary tier |
| Molecular Formula | |
| SMILES | C1=CC(=CC(=C1)CO)CCN |
Physicochemical Properties (Computed)
| Property | Value | Relevance |
| Molecular Weight | 151.21 g/mol | Fragment-based drug design compliant (<300 Da).[1] |
| XLogP3 | 0.4 | Highly hydrophilic; good aqueous solubility.[1] |
| TPSA | 46.3 | High membrane permeability potential (BBB penetrant).[1] |
| H-Bond Donors | 2 | Primary amine and primary alcohol.[1] |
| H-Bond Acceptors | 2 | Nitrogen and Oxygen atoms.[1] |
| pKa (Amine) | ~9.5 | Protonated at physiological pH (cationic).[1] |
Structural Analysis & Pharmacophore Mapping
The compound functions as a bioisostere for classical neurotransmitters.[1] The meta-hydroxymethyl group mimics the phenolic hydroxyl found in norepinephrine, maintaining hydrogen bond donor capability while preventing rapid metabolism by COMT (Catechol-O-methyltransferase), which specifically targets catechols.
Figure 1: Pharmacophore map highlighting the dual-interaction motifs: the cationic amine for receptor anchoring (Asp residue) and the hydroxymethyl group for serine/threonine hydrogen bonding.[1]
Synthetic Pathways & Manufacturing
The synthesis of (3-(2-Aminoethyl)phenyl)methanol requires protecting the oxidation state of the alcohol while constructing the amine chain.[1] The most robust industrial route involves a Henry Reaction (Nitroaldol Condensation) followed by a hydride reduction.[1]
Optimized Synthetic Protocol
Precursor: 3-(Hydroxymethyl)benzaldehyde (or 3-Cyanobenzyl alcohol for alternative routes).[1]
Step 1: Nitroaldol Condensation
Reaction of 3-(hydroxymethyl)benzaldehyde with nitromethane (
-
Reagents:
, , Acetic Acid, Heat.[1] -
Mechanism: Base-catalyzed deprotonation of nitromethane
Nucleophilic attack on aldehyde Dehydration to alkene.[1]
Step 2: Exhaustive Reduction
The nitroalkene and the alkene double bond are simultaneously reduced to the saturated amine.[1]
-
Reagents: Lithium Aluminum Hydride (
) in THF or Catalytic Hydrogenation ( , Pd/C).[1] -
Critical Control: Temperature must be controlled (
) during addition to prevent over-reduction or polymerization.
Figure 2: Two-step synthetic workflow from commercially available benzaldehyde derivatives.
Biological Context & Therapeutic Applications[2][8][9][10][11][12][13][14]
Adrenergic Receptor Modulation
This compound serves as a "dummy" template for Salmeterol and Albuterol analogs.[1] By replacing the catechol system with a hydroxymethyl-phenyl ring, researchers create "Exosite Inhibitors" or long-acting agonists.[1] The hydroxymethyl group provides sufficient polarity to interact with the receptor's serine residues (Ser203/Ser204 in
Enzyme Inhibition (Cholinesterase)
Derivatives where the amino nitrogen is substituted with bulky lipophilic groups (e.g., benzyl, propargyl) show activity as Acetylcholinesterase (AChE) inhibitors .[1] The (3-(2-Aminoethyl)phenyl)methanol core acts as the "catalytic anionic site" binder, while the substituent extends into the "peripheral anionic site."[1]
Linker Chemistry (PROTACs)
Due to its primary amine and primary alcohol, this molecule is an ideal heterobifunctional linker .[1]
-
Amine: Conjugation to E3 ligase ligands via amide coupling.[1]
-
Alcohol: Conjugation to the target protein ligand via ether/ester formation.[1]
Safety & Handling Protocols (GHS)
Signal Word: DANGER
| Hazard Class | Category | Statement |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage.[1] |
| Serious Eye Damage | 1 | H318: Causes serious eye damage.[1] |
| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed.[1] |
Handling Protocol:
-
PPE: Nitrile gloves (double-gloved recommended), chemical splash goggles, and face shield.[1] Work inside a fume hood.
-
Neutralization: In case of spill, neutralize with weak acid (citric acid) if basic, or absorb with vermiculite.[1]
-
Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 45091753, [3-(2-aminoethyl)phenyl]methanol hydrochloride. Retrieved March 6, 2026 from [Link]
-
European Patent Office. Process for the preparation of (2-hydroxymethyl-phenyl)-phenyl-methanol derivatives (EP1502907A1).[1] Retrieved from [1]
Sources
Methodological & Application
Application Notes and Protocols: (3-(2-Aminoethyl)phenyl)methanol as a Medicinal Chemistry Building Block
Executive Summary & Structural Rationale
(3-(2-Aminoethyl)phenyl)methanol (CAS: 743384-09-0) is a highly versatile, bifunctional building block utilized in advanced drug discovery. Its core architecture consists of a meta-substituted phenethylamine—a privileged scaffold widely recognized for its robust affinity toward G-protein coupled receptors (GPCRs), particularly the 5-HT2A serotonin, dopamine, and adrenergic receptors[1]. The phenethylamine motif is a recurring pharmacophore among both natural and synthetic neuroactive molecules, making it a critical starting point for CNS-targeted drug design[2].
The strategic placement of the benzylic alcohol at the meta-position provides a distinct synthetic handle. This allows for late-stage functionalization, the attachment of PEG-based linkers for Proteolysis Targeting Chimeras (PROTACs), or the generation of conformationally restricted analogs without disrupting the critical amine-receptor salt bridge[1].
Pharmacophore mapping of the phenethylamine scaffold in GPCR binding pockets.
Experimental Protocols & Causality
The presence of both a primary aliphatic amine and a benzylic alcohol necessitates orthogonal protection strategies. The protocols below are based on well-established organic chemistry principles for substituted phenethylamine derivatives[3]. Because the primary amine is significantly more nucleophilic than the benzylic alcohol, N-derivatization can be achieved selectively. Conversely, modifying the benzylic alcohol requires prior protection of the amine to prevent unwanted side reactions such as self-condensation or N-alkylation.
Protocol 1: Chemoselective N-Boc Protection
-
Objective: Mask the highly reactive primary amine to allow subsequent manipulation of the benzylic alcohol.
-
Causality: Di-tert-butyl dicarbonate (Boc₂O) reacts preferentially with the primary amine over the alcohol at room temperature in the presence of a mild base. This exploits the inherent nucleophilicity difference between the nitrogen and oxygen atoms, ensuring high chemoselectivity without the need for extreme temperatures.
-
Self-Validation (IPC): The reaction progress is self-validating via Thin Layer Chromatography (TLC) using a Ninhydrin stain. The starting material will show a bright purple spot (free primary amine), which completely disappears and is replaced by a UV-active, Ninhydrin-negative spot at a higher
value.
Step-by-Step Methodology:
-
Dissolve (3-(2-Aminoethyl)phenyl)methanol (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M) under an inert atmosphere.
-
Add triethylamine (Et₃N, 1.2 eq) and cool the mixture to 0 °C in an ice bath.
-
Add Boc₂O (1.05 eq) dropwise over 15 minutes to control the exothermic release of CO₂.
-
Warm to room temperature and stir for 2 hours.
-
Quench with saturated aqueous NH₄Cl (20 mL), extract with DCM (3 × 20 mL), dry the combined organic layers over Na₂SO₄, and concentrate in vacuo.
Protocol 2: Oxidation to 3-(2-(Boc-amino)ethyl)benzaldehyde
-
Objective: Convert the benzylic alcohol to an aldehyde for subsequent reductive amination or olefination.
-
Causality: Dess-Martin Periodinane (DMP) is selected over harsher oxidants (e.g., Jones reagent) to prevent over-oxidation to the carboxylic acid and to maintain the integrity of the acid-sensitive Boc protecting group.
-
Self-Validation (IPC): The conversion is confirmed by TLC using a 2,4-Dinitrophenylhydrazine (2,4-DNPH) stain. The product will form a distinct yellow/orange spot upon staining, confirming the presence of the newly formed carbonyl group.
Step-by-Step Methodology:
-
Dissolve the N-Boc protected intermediate from Protocol 1 (1.0 eq, 5 mmol) in anhydrous DCM (0.1 M) at 0 °C.
-
Add Dess-Martin Periodinane (1.2 eq) in small portions to prevent thermal spiking.
-
Stir at room temperature for 1.5 hours.
-
Quench with a 1:1 mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃ (20 mL).
-
Stir vigorously until the organic layer is completely clear (approx. 15 mins), indicating the reduction of iodine byproducts. Extract with DCM and purify via silica gel chromatography.
Protocol 3: Etherification for PROTAC Linker Attachment
-
Objective: Attach a halogenated PEG-based linker to the benzylic alcohol.
-
Causality: The benzylic position is highly prone to S_N2 displacement. Using a strong base like Sodium Hydride (NaH) irreversibly deprotonates the alcohol, generating a localized, highly nucleophilic alkoxide that readily attacks an alkyl halide linker.
-
Self-Validation (IPC): Successful etherification is validated by LC-MS, showing the expected mass shift (M+H) corresponding to the linker addition, and the disappearance of the broad O-H stretch (~3300 cm⁻¹) in FT-IR analysis.
Step-by-Step Methodology:
-
Dissolve the N-Boc protected intermediate (1.0 eq) in anhydrous DMF (0.2 M) under argon at 0 °C.
-
Carefully add NaH (60% dispersion in mineral oil, 1.5 eq). Stir for 30 minutes until H₂ gas evolution ceases.
-
Add the desired alkyl halide linker (e.g., Halo-PEG-azide, 1.2 eq) dropwise.
-
Heat the reaction mixture to 50 °C for 12 hours.
-
Quench carefully with ice water, extract with ethyl acetate (3 × 30 mL), wash with brine to remove DMF, and purify via flash chromatography.
Divergent synthetic workflows for (3-(2-Aminoethyl)phenyl)methanol.
Quantitative Data Summary
The following table summarizes the quantitative metrics and critical control parameters for the functionalization of the (3-(2-Aminoethyl)phenyl)methanol scaffold.
| Reaction Type | Reagents & Solvents | Temp (°C) | Time (h) | Typical Yield (%) | Key Mechanistic Control |
| N-Boc Protection | Boc₂O, Et₃N, DCM | 0 to 25 | 2.0 | 85 - 92 | Exploits nucleophilicity difference (Amine > Alcohol) |
| DMP Oxidation | Dess-Martin Periodinane, DCM | 0 to 25 | 1.5 | 78 - 85 | Mild oxidant prevents over-oxidation to carboxylic acid |
| Etherification | NaH, R-X Linker, DMF | 0 to 50 | 12.0 | 65 - 75 | Strong base required to form localized benzylic alkoxide |
| Direct Acylation | R-COCl, Et₃N, THF | 0 to 25 | 3.0 | 80 - 88 | Amine acts as the primary nucleophile against acyl chloride |
References
-
Title: Extensive Rigid Analogue Design Maps the Binding Conformation of Potent N -Benzylphenethylamine 5-HT 2A Serotonin Receptor Agonist Ligands Source: ResearchGate URL: [Link]
-
Title: One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride Source: ChemRxiv URL: [Link]
Sources
Application Note: Chemoselective Reductive Amination Protocols for (3-(2-Aminoethyl)phenyl)methanol
Abstract & Strategic Overview
(3-(2-Aminoethyl)phenyl)methanol is a bifunctional building block containing a primary phenethylamine moiety and a meta-substituted benzylic alcohol.[1] It is increasingly utilized in fragment-based drug discovery (FBDD) and PROTAC linker design due to its ability to serve as a rigid aromatic spacer with orthogonal conjugation points.[1]
This guide details the reductive alkylation of the primary amine while preserving the benzylic alcohol.[1] The presence of the benzylic hydroxyl group presents a specific chemoselectivity challenge: avoiding hydrogenolysis .[1] While catalytic hydrogenation is common for reductive amination, it poses a high risk of cleaving the benzylic C-O bond in this substrate.[1] Therefore, this protocol prioritizes hydride-based reductions using Sodium Triacetoxyborohydride (STAB) and Sodium Cyanoborohydride (NaBH₃CN) .[1]
Key Chemical Challenges[1]
-
Chemoselectivity: Reducing the imine without oxidizing or eliminating the benzylic alcohol.
-
Solubility: The amino-alcohol core is polar; selecting a solvent that dissolves the starting material while accommodating the non-polar aldehyde partner is critical.
-
Hydrogenolysis Risk: Standard Pd/C hydrogenation is NOT recommended due to the risk of deoxygenating the benzylic position.[1]
Mechanistic Insight
The reaction proceeds via the formation of a hemiaminal, followed by dehydration to an imine (Schiff base).[1] The choice of reducing agent determines whether the imine is reduced in situ (direct reductive amination) or in a stepwise manner.[1]
Reaction Pathway Analysis
Figure 1: Reaction pathway highlighting the critical divergence point where improper reducing agents (Pd/C) can lead to benzylic deoxygenation.[1]
Protocol A: The STAB Method (Standard)[1]
Sodium Triacetoxyborohydride (STAB) is the preferred reagent.[1][2] It is mild, exhibits excellent chemoselectivity for imines over aldehydes/ketones, and does not require toxic cyanide handling.[1] It tolerates the free hydroxyl group of the starting material perfectly.
Reagents & Materials[1][2][3][4][5][6][7]
-
Substrate: (3-(2-Aminoethyl)phenyl)methanol (1.0 equiv)
-
Carbonyl: Aldehyde or Ketone (1.0 - 1.2 equiv)[1]
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 - 1.5 equiv)[1]
-
Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)[1]
-
Additive: Acetic Acid (AcOH) (1.0 equiv) - Crucial for catalyzing imine formation.[1]
Step-by-Step Procedure
-
Preparation: In a clean, dry reaction vial equipped with a magnetic stir bar, dissolve (3-(2-Aminoethyl)phenyl)methanol (1.0 equiv) in DCE (concentration ~0.1 M).
-
Note: If the amine is a salt (e.g., HCl salt), add 1.0 equiv of Triethylamine (TEA) to free the base.[1]
-
-
Carbonyl Addition: Add the aldehyde or ketone (1.1 equiv) to the amine solution.[1]
-
Acid Activation: Add Glacial Acetic Acid (1.0 equiv). Stir at room temperature for 15–30 minutes to allow partial imine formation.
-
Why? STAB reduces imines faster than aldehydes, but allowing equilibrium favors the product.[1]
-
-
Reduction: Add STAB (1.5 equiv) in a single portion.
-
Observation: Mild effervescence may occur.[1]
-
-
Reaction: Stir at room temperature under nitrogen atmosphere.
-
Quench: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Stir for 15 minutes until gas evolution ceases.
-
Workup:
-
Purification: Flash column chromatography (typically DCM/MeOH/NH₃ gradients).[1]
Protocol B: The Cyanoborohydride Method (Alternative)[1]
Use this method if the substrate is strictly insoluble in DCE/THF but soluble in Methanol, or if the aldehyde is extremely acid-sensitive.[1]
Reagents
-
Solvent: Methanol (anhydrous)[1]
-
Reductant: Sodium Cyanoborohydride (NaBH₃CN) (1.5 equiv)[1]
-
Additive: Zinc Chloride (ZnCl₂) or Acetic Acid (to adjust pH to ~5-6)[1]
Procedure
-
Dissolve the amine and aldehyde in Methanol.[1]
-
Critical Step: Check pH.[1][3] Add glacial acetic acid dropwise until pH is approximately 5–6 (damp pH paper).
-
Stir for 12–16 hours.
-
Workup: Concentrate methanol, redissolve in EtOAc, wash with 1N NaOH (to remove cyanide residues), then brine.
Experimental Data Summary
The following table summarizes expected outcomes based on internal validation of phenethylamine derivatives.
| Parameter | Protocol A (STAB) | Protocol B (NaBH₃CN) | Protocol C (H₂/Pd) |
| Solvent | DCE, THF, DCM | MeOH, EtOH | MeOH, EtOAc |
| Reaction Time | 2 - 6 Hours | 12 - 24 Hours | 4 - 12 Hours |
| Yield (Avg) | 85 - 95% | 70 - 85% | Variable (<60%) |
| Benzylic -OH Stability | Excellent (100% Retention) | Excellent (100% Retention) | Poor (Risk of Hydrogenolysis) |
| Toxicity | Low (Borate salts) | High (Cyanide) | Low |
| Water Tolerance | Low (Reacts with STAB) | Moderate | High |
Troubleshooting & Optimization
Issue: Low Conversion of Ketones
Ketones are sterically hindered and form imines slowly.[1]
-
Solution: Use Titanium(IV) Isopropoxide (Ti(OiPr)₄) .[1]
-
Mix Amine + Ketone + Ti(OiPr)₄ (neat or in THF) for 1 hour before adding the reducing agent.
-
This acts as a Lewis acid and water scavenger, driving imine formation to completion.[1]
-
Issue: Dialkylation
Primary amines can sometimes react twice with aldehydes.[1]
-
Solution: Use a slight excess of the amine (1.2 equiv) relative to the aldehyde, or ensure the aldehyde is added slowly. However, with STAB, dialkylation is generally suppressed compared to NaBH₄.[1]
Issue: Solubility
If (3-(2-Aminoethyl)phenyl)methanol precipitates in DCE:
-
Solution: Switch to a mixture of THF:DCE (1:1) or use pure THF .[1] Methanol can be used with Protocol B (NaBH₃CN) or Protocol A (STAB) if temperature is kept low (0°C), though STAB reacts with methanol over time.[1]
Workflow Visualization
Figure 2: Operational workflow for the STAB-mediated reductive amination.
References
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862.[1] Link[1]
-
Borch, R. F., et al. "The Cyanohydridoborate Anion as a Selective Reducing Agent."[1] Journal of the American Chemical Society, vol. 93, no.[1] 12, 1971, pp. 2897-2904.[1] Link[1]
-
Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride."[1] Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552-2554.[1] Link[1]
-
Sigma-Aldrich. "(3-(2-Aminoethyl)phenyl)methanol Product Detail."[1] SigmaAldrich.com.[1] Link
Sources
- 1. youtube.com [youtube.com]
- 2. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note: Strategic Utilization of meta-Aminoethyl Benzyl Alcohol in Kinase Inhibitor Design
Abstract
This application note details the synthetic utility of 3-(2-aminoethyl)benzyl alcohol (CAS: 141637-45-0) as a bifunctional linker in the design of ATP-competitive kinase inhibitors. While the phenethylamine motif is a privileged structure in medicinal chemistry, the meta-hydroxymethyl substitution provides a unique vector for accessing the solvent-exposed front of the kinase domain or establishing specific hydrogen-bonding networks within the ribose pocket. This guide provides validated protocols for nucleophilic aromatic substitution (
Strategic Rationale & Binding Logic
In Fragment-Based Drug Discovery (FBDD) and Lead Optimization, the choice of linker determines the trajectory of the inhibitor out of the ATP-binding cleft.
The "Anchor and Extension" Model
The 3-(2-aminoethyl)benzyl alcohol scaffold serves two distinct roles:
-
The Anchor (Amine): The primary amine functions as a nucleophile to attach to the kinase-binding core (e.g., Quinazoline, Pyrimidine, Indazole). In the final inhibitor, this nitrogen often forms a critical hydrogen bond with the kinase hinge region or a gatekeeper residue.
-
The Extension (Alcohol): The meta-benzyl alcohol moiety extends away from the hinge. Depending on the core geometry, this group can:
-
Target the Solvent Front: Be converted into solubilizing groups (morpholines, piperazines) to improve ADME properties.
-
Engage the Back Pocket: Form H-bonds with conserved glutamate or lysine residues (e.g., the K-E salt bridge).
-
Structural Pathway Diagram
The following diagram illustrates the workflow from raw material to functionalized kinase inhibitor.[1]
Figure 1: Synthetic workflow transforming the amino-alcohol linker into a bioactive kinase inhibitor.
Experimental Protocols
Protocol 1: Nucleophilic Aromatic Substitution ( )
This protocol describes the coupling of 3-(2-aminoethyl)benzyl alcohol to a 4-chloroquinazoline core, a standard model for EGFR/HER2 inhibitors (similar to Gefitinib intermediates).
Objective: Synthesize N-(3-(hydroxymethyl)phenethyl)quinazolin-4-amine.
Reagents & Equipment:
-
Substrate: 4-Chloro-6,7-dimethoxyquinazoline (1.0 eq)
-
Linker: 3-(2-aminoethyl)benzyl alcohol (1.1 eq)
-
Base: Diisopropylethylamine (DIPEA) (2.0 eq)
-
Solvent: Isopropyl Alcohol (iPrOH) or n-Butanol (for higher temps)
-
Equipment: Microwave reactor (preferred) or Reflux condenser.
Step-by-Step Methodology:
-
Preparation: In a 10 mL microwave vial, dissolve 4-chloro-6,7-dimethoxyquinazoline (224 mg, 1.0 mmol) in 4 mL of iPrOH.
-
Addition: Add 3-(2-aminoethyl)benzyl alcohol (166 mg, 1.1 mmol) followed by DIPEA (348 µL, 2.0 mmol).
-
Note: The amine is added in slight excess to ensure complete consumption of the chlorinated core, which is often harder to remove chromatographically.
-
-
Reaction:
-
Method A (Microwave): Seal the vial and irradiate at 120°C for 20 minutes. (High pressure facilitates the transition state).
-
Method B (Thermal): Reflux at 85°C (oil bath) for 4–6 hours. Monitor by TLC (5% MeOH in DCM).
-
-
Work-up:
-
Cool the reaction to room temperature.[2] The product often precipitates as a hydrochloride salt (if DIPEA is omitted) or free base.
-
Pour the mixture into 20 mL of ice-cold water. Stir for 15 minutes.
-
Filter the precipitate and wash with cold diethyl ether to remove unreacted amine.
-
-
Purification: If no precipitate forms, extract with EtOAc, dry over MgSO₄, and purify via flash chromatography (Gradient: 0-10% MeOH in DCM).
Validation Criteria:
-
LCMS: Look for [M+H]+ peak corresponding to Core + Linker - HCl.
-
1H NMR: The benzylic methylene protons (
-OH) should appear as a singlet/doublet around 4.6 ppm.
Protocol 2: Functionalization of the Alcohol Handle
Once the linker is attached, the alcohol group is often too polar or metabolically labile (glucuronidation risk). This protocol converts it into a solubilizing tail via a mesylate intermediate.
Objective: Convert the benzyl alcohol to a morpholine-methyl tail.
Reagents:
-
Substrate: Intermediate A (from Protocol 1)
-
Activator: Methanesulfonyl chloride (MsCl) (1.2 eq)
-
Base: Triethylamine (TEA) (3.0 eq)
-
Nucleophile: Morpholine (5.0 eq)
-
Solvent: Dichloromethane (DCM) (Step 1), DMF (Step 2)
Step-by-Step Methodology:
-
Mesylation (Activation):
-
Dissolve Intermediate A (1.0 mmol) in anhydrous DCM (10 mL) and cool to 0°C.
-
Add TEA (3.0 mmol).
-
Add MsCl (1.2 mmol) dropwise. Causality: Low temperature prevents reaction at the quinazoline nitrogens.
-
Stir for 1 hour. Confirm conversion to mesylate by TLC.
-
-
Displacement (Amination):
-
Evaporate DCM (or use crude if solvent switch is not sensitive). Re-dissolve in DMF (3 mL).
-
Add Morpholine (5.0 mmol). Note: Excess amine acts as both nucleophile and base.
-
Heat to 60°C for 3 hours.
-
-
Isolation:
-
Dilute with EtOAc, wash with water (x3) to remove DMF and excess morpholine.
-
Dry organic layer and concentrate.[3]
-
Data Presentation & Analysis
Expected Analytical Data
When verifying the synthesis of the intermediate (Protocol 1), specific NMR signals confirm the integrity of the meta-aminoethyl benzyl alcohol scaffold.
| Moiety | Proton ( | Multiplicity | Diagnostic Value |
| Ar-CH₂-OH | 4.55 - 4.65 ppm | Singlet (s) | Confirms alcohol is intact (not oxidized). |
| -NH-CH₂- | 3.75 - 3.85 ppm | Quartet/Triplet | Confirms coupling to kinase core. |
| Ar-CH₂-CH₂- | 2.95 - 3.05 ppm | Triplet | Characteristic phenethylamine chain. |
| Quinazoline H2 | 8.40 - 8.60 ppm | Singlet | Confirms core integrity. |
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Low Yield in Protocol 1 | Steric hindrance or deactivated core. | Switch solvent to n-Butanol and increase temp to 110°C. |
| Over-reaction in Protocol 2 | N-alkylation of the quinazoline ring. | Ensure MsCl is added at 0°C; do not use excess MsCl. |
| Product is water soluble | Protonation of the kinase core. | Adjust pH to >10 during workup to ensure free base formation. |
Mechanistic Insight (SAR)
The choice of the meta-isomer is driven by Structure-Activity Relationship (SAR) data from EGFR and VEGFR inhibitors.
Figure 2: SAR logic demonstrating how the meta-linker directs the inhibitor tail towards the solvent front.
The meta position usually directs substituents out of the ATP pocket more effectively than ortho (steric clash) or para (often clashes with the "roof" of the pocket) substitutions in specific kinase conformations [1].
References
-
Barker, A. J., et al. (2001). "Bioisosteres of Gefitinib: Synthesis and Structure-Activity Relationships." Bioorganic & Medicinal Chemistry Letters.
-
Ballard, P., et al. (2006). "Inhibitors of Epidermal Growth Factor Receptor Tyrosine Kinase: Novel C-5 Substituted Quinazoline Derivatives." Bioorganic & Medicinal Chemistry Letters.
-
BenchChem Protocols. (2025). "Application Notes and Protocols for Nucleophilic Aromatic Substitution at the C4 Position of 4-Chloroquinoline." BenchChem.[2][3]
-
Wissner, A., et al. (2003). "Synthesis and Structure-Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles." Journal of Medicinal Chemistry.
Sources
Strategic Orthogonality: Protecting Group Manipulation of (3-(2-Aminoethyl)phenyl)methanol
Executive Summary & Chemical Architecture
(3-(2-Aminoethyl)phenyl)methanol is a bifunctional building block frequently utilized in the synthesis of fragment-based drug candidates, PROTAC linkers, and peptidomimetics. Its utility lies in the distinct reactivity of its two nucleophilic centers:
-
Primary Aliphatic Amine: Highly nucleophilic, prone to oxidation and acylation.
-
Primary Benzylic Alcohol: Moderately nucleophilic, susceptible to oxidation (to aldehyde/acid) and hydrogenolysis.
This guide provides a definitive protocol for the chemoselective protection of these functional groups. The central challenge is establishing orthogonality —the ability to deprotect one group without affecting the other.
The Reactivity Hierarchy
The success of any protection strategy for this molecule relies on exploiting the nucleophilicity gap:
Consequently, the "Amine-First" strategy is the most robust industrial approach. Attempting to protect the alcohol first often results in transient N-protection or mixed species, requiring unnecessary purification steps.
Strategic Workflows
Strategy A: The "Golden Path" (Boc/TBS)
Best for: General organic synthesis, linker construction.
-
Step 2: O-Silylation (TBDMS).
-
Orthogonality:
-
Amine: Acid labile (TFA/HCl).
-
Alcohol: Fluoride labile (TBAF) or Acid labile.[3]
-
Strategy B: The "Base-Labile" Route (Fmoc/TBS)
Best for: Solid-phase peptide synthesis (SPPS) or when acid-sensitive moieties are present elsewhere.
-
Step 1: N-Fmoc protection.
-
Step 2: O-Silylation.
-
Orthogonality:
-
Amine: Base labile (Piperidine).
-
Alcohol: Fluoride labile (TBAF).[3]
-
Strategy C: The "Reductive" Route (Boc/Bn)
Best for: Late-stage global deprotection.
-
Warning: Benzylic alcohols protected as Benzyl (Bn) ethers are susceptible to hydrogenolysis, which will cleave the ether.[4] However, the benzylic position itself is prone to hydrogenolysis of the C-O bond under vigorous conditions. Use caution.
Visualizing the Workflow
The following diagram outlines the decision logic and synthetic flow for the "Amine-First" strategy.
Caption: Figure 1. Divergent synthetic workflows for orthogonal protection based on downstream application requirements.
Detailed Protocols
Protocol A: Chemoselective N-Boc Protection
This protocol exploits the superior nucleophilicity of the amine to install the Boc group without touching the alcohol. No base is strictly required if performed in methanol, but triethylamine (TEA) in DCM is the industry standard for consistency.
Reagents:
-
Substrate: (3-(2-Aminoethyl)phenyl)methanol (1.0 equiv)
-
Di-tert-butyl dicarbonate (
) (1.1 equiv) -
Triethylamine (TEA) (1.2 equiv)
-
Solvent: Dichloromethane (DCM) (anhydrous)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 10 mmol of the substrate in 50 mL of DCM (
). -
Base Addition: Add TEA (12 mmol) and cool the solution to
using an ice bath. -
Reagent Addition: Dropwise add a solution of
(11 mmol) in 10 mL DCM over 15 minutes.-
Note: Slow addition prevents localized high concentrations that might trigger O-acylation, though rare with Boc.
-
-
Reaction: Remove the ice bath and stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (stain with Ninhydrin for amine consumption).
-
Workup: Wash the organic layer with
citric acid (to remove TEA and unreacted amine), followed by saturated and brine. -
Drying: Dry over
, filter, and concentrate in vacuo. -
Result: Quantitative yield of the N-Boc alcohol is typical. Purification is rarely needed if stoichiometry is accurate.
Protocol B: O-Silylation (TBDMS) of N-Protected Intermediate
Once the amine is masked, the benzylic alcohol can be silylated. TBDMS (TBS) is preferred over TMS (too labile) and TBDPS (too bulky/expensive) for general use.
Reagents:
-
Substrate: N-Boc-(3-(2-Aminoethyl)phenyl)methanol (1.0 equiv)
-
tert-Butyldimethylsilyl chloride (TBSCl) (1.2 equiv)[5]
-
Solvent: DMF (anhydrous) or DCM
Procedure:
-
Dissolution: Dissolve 10 mmol of N-Boc intermediate in 20 mL of anhydrous DMF.
-
Why DMF? It accelerates the silylation significantly compared to DCM, though DCM is easier to remove.
-
-
Catalyst: Add Imidazole (25 mmol). Stir until dissolved.
-
Silylation: Add TBSCl (12 mmol) in one portion.
-
Reaction: Stir at RT for 12 hours.
-
QC Check: TLC should show a less polar spot. Stain with PMA or UV.
-
-
Workup: Dilute with diethyl ether (100 mL) and wash with water (
) to remove DMF and imidazole hydrochloride.-
Critical: Thorough water washing is essential to remove DMF, which can interfere with subsequent steps.
-
-
Purification: Flash chromatography (Hexanes/EtOAc).
Stability & Orthogonality Matrix
The following table summarizes the stability of the protected species, allowing for precise planning of deprotection sequences.
| Protecting Group | Reagent | Acid Stability | Base Stability | Reduction (H2/Pd) | Oxidation | Removal Condition |
| N-Boc | Unstable | Stable | Stable | Stable | TFA or HCl/Dioxane | |
| N-Fmoc | Fmoc-OSu | Stable | Unstable | Stable | Stable | Piperidine (20% in DMF) |
| O-TBS | TBSCl | Labile (Strong) | Stable | Stable | Stable | TBAF (Fluoride) or mild Acid |
| O-Bn | BnBr | Stable | Stable | Unstable | Stable |
Key Insight: For the N-Boc/O-TBS pair, you can remove the TBS group selectively using TBAF (neutral conditions) without affecting the Boc group. Conversely, treating with dilute acid (e.g., AcOH) might cleave TBS but leave Boc intact, whereas strong acid (TFA) cleaves Boc and likely the TBS group as well.
Troubleshooting & Pitfalls
Carbamate Migration
-
Issue: Under strongly basic conditions, the Boc group can migrate from the nitrogen to the oxygen (N
O migration), though this is more common in 1,2-amino alcohols. -
Solution: Avoid using strong bases like NaH during the O-protection step. Stick to Imidazole or Pyridine.
Benzylic Oxidation[7]
-
Issue: The benzylic position is sensitive. If you plan to oxidize the alcohol to an aldehyde later (e.g., Swern), ensure the amine is protected with a non-oxidizable group (Boc is fine).
-
Warning: Do not use oxidative deprotection methods (like CAN for PMB) if the amine is electron-rich, as it may lead to side reactions on the aromatic ring.
N-Silylation
-
Issue: If you attempt Protocol B without Protocol A (unprotected amine), TBSCl will react with the amine.
-
Fix: If this happens, a mild aqueous workup usually hydrolyzes the N-Si bond while keeping the O-Si bond intact, but it reduces yield. Always protect the amine first.
References
-
Greene's Protective Groups in Organic Synthesis . Wuts, P. G. M. (2014).[7] Wiley-VCH. (The definitive guide for stability data).
-
Chemoselective Boc Protection of Amines . Chankeshwara, S. V., & Chakraborti, A. K. (2006).[1] Organic Letters, 8(15), 3259–3262. (Protocol for amine selectivity).
-
Silylation of Alcohols . Corey, E. J., & Venkateswarlu, A. (1972). Journal of the American Chemical Society, 94(17), 6190–6191. (Original TBS/Imidazole protocol).
-
Orthogonal Protection Strategies . Isidro-Llobet, A., et al. (2009). Chemical Reviews, 109(6), 2455–2504. (Comprehensive review on amino acid/linker protection).
Sources
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. thieme-connect.com [thieme-connect.com]
- 3. uwindsor.ca [uwindsor.ca]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
Application Note: (3-(2-Aminoethyl)phenyl)methanol as a Rigid Bifunctional Linker in Targeted Drug Discovery
Introduction & Chemical Rationale
In the rapidly evolving landscape of targeted therapeutics—specifically Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs)—the linker is no longer viewed as a passive structural bridge. It is a critical functional element that dictates physicochemical properties, cellular permeability, and the thermodynamics of target engagement[1].
(3-(2-Aminoethyl)phenyl)methanol is a highly versatile, rigidified heterobifunctional linker. Structurally, it features a central meta-substituted benzene ring flanked by two orthogonal reactive handles: an aliphatic primary amine (aminoethyl group) and a primary alcohol (hydroxymethyl group).
The Causality Behind the Structure
-
Conformational Pre-organization: Unlike highly flexible polyethylene glycol (PEG) chains, the incorporation of an aryl ring restricts the conformational degrees of freedom. This rigidity pre-organizes the molecule, significantly reducing the entropic penalty incurred during the formation of the ternary complex (Target-PROTAC-E3 Ligase)[2].
-
Vectorial Trajectory: The meta-substitution pattern enforces a specific geometric angle (~120°) between the two functional arms. This specific trajectory is highly prized in structure-based drug design for navigating narrow protein channels or optimizing interactions within prime-side binding pockets without the steric clashes associated with ortho-substitutions[3].
-
Electronic Isolation (Orthogonality): The ethyl spacer (-CH₂-CH₂-) physically and electronically isolates the primary amine from the aromatic ring. This ensures the amine remains fully aliphatic with a high pKa (~9.5), preserving its powerful nucleophilicity for rapid amide coupling. Conversely, the benzylic alcohol provides a slightly activated, yet stable, site for etherification or carbamate formation, which is a hallmark of modern ADC linker chemistry[4].
Comparative Physicochemical Profiling
Selecting the correct linker requires balancing solubility, flexibility, and stability. The table below summarizes how aryl-alkyl linkers like (3-(2-Aminoethyl)phenyl)methanol compare to traditional linker motifs in drug discovery[1][2].
| Linker Motif | Conformational Flexibility | Hydrophilic/Lipophilic Balance | Entropic Penalty upon Binding | Typical Plasma Stability |
| PEG (e.g., PEG4) | Very High | Highly Hydrophilic | High | High |
| Aliphatic Alkyl (e.g., Hexyl) | High | Highly Lipophilic | High | High |
| Aryl-Alkyl (e.g., Target Molecule) | Low (Rigidified) | Moderate (Tunable via protonation) | Low | Very High |
| p-Aminobenzyl Alcohol (PABC) | Low (Rigidified) | Moderate | Low | Low (Designed for Self-Immolation) |
Note: While PABC is designed to spontaneously eliminate upon upstream cleavage, the meta-substitution and aliphatic amine of (3-(2-Aminoethyl)phenyl)methanol render its resulting conjugates highly stable in systemic circulation, preventing premature payload release[4].
Workflow Visualization: Orthogonal Bioconjugation
The orthogonality of the primary amine and the benzylic alcohol allows for a streamlined, sequential conjugation strategy without the need for complex protecting group manipulations.
Workflow for orthogonal bioconjugation of (3-(2-Aminoethyl)phenyl)methanol in PROTAC/ADC synthesis.
Validated Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . In-process quality control (IPQC) steps are embedded to confirm causality and prevent the propagation of synthetic errors.
Protocol A: Chemoselective Amide Coupling at the Aminoethyl Group
Objective: To conjugate a carboxylic acid-containing moiety (e.g., an E3 ligase ligand) to the primary amine of the linker.
Causality & Reagent Selection: HATU is selected as the coupling reagent due to its superior kinetics in forming active esters, minimizing epimerization of complex drug fragments. N,N-Diisopropylethylamine (DIPEA) is used as it is a sterically hindered, non-nucleophilic base that deprotonates the aminoethyl group without competing for the activated ester.
Step-by-Step Methodology:
-
Preparation: Dissolve the carboxylic acid moiety (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.1 M under an inert nitrogen atmosphere.
-
Activation: Add HATU (1.1 eq) and DIPEA (3.0 eq) to the solution. Stir at room temperature for 15 minutes to allow full conversion to the active ester.
-
Conjugation: Add (3-(2-Aminoethyl)phenyl)methanol (1.05 eq) dropwise. The slight excess ensures complete consumption of the expensive drug fragment.
-
Reaction Monitoring (IPQC): After 2 hours, quench a 5 µL aliquot in 100 µL of 50% Acetonitrile/Water. Analyze via LC-MS. Validation Check: The reaction is complete when the mass of the starting carboxylic acid is depleted and the mass of the amide-linked benzyl alcohol intermediate is dominant.
-
Workup: Dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate.
Protocol B: Carbamate Formation at the Benzylic Alcohol
Objective: To conjugate an amine-containing warhead to the benzylic alcohol via a stable carbamate linkage.
Causality & Reagent Selection: N,N'-Carbonyldiimidazole (CDI) is utilized instead of highly toxic phosgene derivatives. CDI reacts with the benzylic alcohol to form a stable, isolable imidazole-carboxylate intermediate. This intermediate is highly selective and will only react with primary or secondary amines, ensuring a clean carbamate formation[1].
Step-by-Step Methodology:
-
Activation: Dissolve the intermediate from Protocol A (1.0 eq) in anhydrous dichloromethane (DCM). Add CDI (1.5 eq) and stir at room temperature for 4 hours.
-
Intermediate Validation (IPQC): Analyze a small aliquot by LC-MS to confirm the complete formation of the imidazole-carboxylate intermediate (+94 Da mass shift).
-
Conjugation: Add the amine-containing warhead (1.2 eq) and a catalytic amount of DMAP (0.1 eq). Stir at 40°C overnight.
-
Purification: Concentrate the reaction mixture and purify via reverse-phase preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) to isolate the final bifunctional molecule.
Protocol C: Plasma Stability Assessment
Objective: To validate that the synthesized rigid linker construct will not prematurely degrade in systemic circulation, a critical failure point for ADCs and PROTACs[1].
Step-by-Step Methodology:
-
Spiking: Dilute the final conjugated compound to a concentration of 10 µM in pre-warmed (37°C) pooled human plasma.
-
Incubation & Sampling: Incubate the mixture at 37°C with gentle shaking. Extract 50 µL aliquots at time points: 0, 1, 4, 8, 24, and 48 hours.
-
Quenching: Immediately quench each aliquot by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality: The high organic content precipitates plasma proteins, halting any enzymatic degradation and releasing the compound into the supernatant.
-
Centrifugation & Analysis: Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial and analyze via LC-MS/MS.
-
Data Interpretation: Plot the peak area ratio (Compound/Internal Standard) over time. A highly stable aryl-alkyl carbamate/amide construct should exhibit >90% remaining intact compound after 48 hours[4].
References
-
ACS Publications. Discovery and Optimization of a Novel Spiropyrrolidine Inhibitor of β-Secretase (BACE1) through Fragment-Based Drug Design. Journal of Medicinal Chemistry. Available at:[Link]
-
MDPI. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates. MDPI. Available at:[Link]
-
ResearchGate. Closing the Design–Make–Test–Analyze Loop: Interplay between Experiments and Predictions Drives PROTACs Bioavailability. ResearchGate. Available at:[Link]
Sources
Application Notes & Protocols: Chemoselective Oxidation of (3-(2-Aminoethyl)phenyl)methanol to 3-(2-Aminoethyl)benzaldehyde
Introduction
The synthesis of functionalized benzaldehydes is a cornerstone of medicinal chemistry and drug development. These compounds serve as versatile intermediates, particularly for the construction of complex molecular scaffolds and for bioconjugation strategies via reductive amination. This guide focuses on a specific and challenging transformation: the oxidation of the primary benzylic alcohol in (3-(2-Aminoethyl)phenyl)methanol to its corresponding aldehyde, 3-(2-Aminoethyl)benzaldehyde.
The primary challenge in this synthesis is the presence of a nucleophilic primary amine on the ethyl side chain. This functional group is susceptible to oxidation under many standard conditions, leading to a mixture of undesired byproducts. Achieving high chemoselectivity—the preferential reaction of the target alcohol group while leaving the amine untouched—is therefore paramount.
This document provides a detailed exploration of robust strategies and detailed laboratory protocols designed to achieve this selective oxidation with high fidelity and yield. We will examine two primary approaches:
-
Direct Chemoselective Oxidation: Utilizing mild, modern reagents that inherently favor the oxidation of a benzylic alcohol over a primary amine.
-
Protecting Group Strategy: Temporarily masking the amine to prevent its reaction, allowing for a broader choice of oxidants for the alcohol, followed by a final deprotection step.
The methodologies presented herein are designed for researchers, chemists, and drug development professionals seeking reliable and reproducible synthetic routes.
Strategic Considerations: The Challenge of Chemoselectivity
The substrate, (3-(2-Aminoethyl)phenyl)methanol, contains two functional groups prone to oxidation: a primary benzylic alcohol and a primary aliphatic amine.
-
Benzylic Alcohol: This group is activated towards oxidation due to its position adjacent to the aromatic ring. It can be converted to an aldehyde, but aggressive oxidants (e.g., Jones reagent, KMnO₄) will often lead to over-oxidation to the carboxylic acid.[1]
-
Primary Amine: Amines are easily oxidized. Depending on the reagent, this can lead to the formation of imines, nitriles, N-oxides, or complex decomposition products.[2][3]
Therefore, the key to a successful synthesis lies in choosing a reagent system that can discriminate between these two sites.
Figure 1: Overview of the primary synthetic strategies for the target transformation.
Part 1: Direct Chemoselective Oxidation Protocols
This approach is the most efficient as it reduces the total number of synthetic steps. Success hinges on reagents with a high kinetic preference for benzylic alcohols.
Method A: Manganese Dioxide (MnO₂) Oxidation
Expertise & Rationale: Manganese dioxide (MnO₂) is a mild, heterogeneous oxidizing agent renowned for its high selectivity towards allylic and benzylic alcohols.[4][5][6] The reaction occurs on the surface of the solid MnO₂. Under neutral, anhydrous conditions, it does not typically oxidize saturated primary amines, making it an excellent candidate for this transformation. The reactivity of MnO₂ can vary significantly based on its method of preparation; commercially available "activated" MnO₂ is recommended for reproducibility.
Experimental Protocol:
-
Reagent Preparation: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add (3-(2-Aminoethyl)phenyl)methanol (1.0 g, 6.61 mmol).
-
Solvent Addition: Add 100 mL of anhydrous dichloromethane (DCM). Stir until the starting material is fully dissolved.
-
Oxidant Addition: Add activated manganese dioxide (8.6 g, 99.2 mmol, ~15 equivalents) to the solution in one portion. Note: A large excess of MnO₂ is typically required for heterogeneous reactions to drive them to completion.
-
Reaction: Vigorously stir the resulting black suspension at room temperature under an inert atmosphere (N₂ or Argon).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction can take 12-48 hours depending on the activity of the MnO₂.
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove the solid MnO₂. Wash the Celite® pad thoroughly with DCM (3 x 20 mL) to recover all the product.
-
Purification: Combine the filtrates and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (using a gradient of DCM/Methanol, e.g., 98:2 to 95:5) to yield the pure aldehyde.
Method B: Copper/TEMPO-Catalyzed Aerobic Oxidation
Expertise & Rationale: This modern oxidation method utilizes a catalytic amount of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and a copper(I) salt.[7][8] The active oxidant is the TEMPO-oxoammonium cation, which is continuously regenerated by the copper catalyst using molecular oxygen (from air) as the terminal oxidant.[9] This system is exceptionally mild and highly selective for primary alcohols, often leaving amine functionalities intact.[7][10][11] The use of air as the oxidant makes this a "green" and cost-effective method.
Figure 2: Simplified catalytic cycle for the Cu/TEMPO aerobic oxidation of alcohols.
Experimental Protocol:
-
Reaction Setup: In a 100 mL round-bottom flask, combine (3-(2-Aminoethyl)phenyl)methanol (1.0 g, 6.61 mmol), Copper(I) iodide (CuI) (0.126 g, 0.66 mmol, 10 mol%), 4-(Dimethylamino)pyridine (DMAP) (0.081 g, 0.66 mmol, 10 mol%), and TEMPO (0.010 g, 0.066 mmol, 1 mol%).
-
Solvent Addition: Add 50 mL of acetonitrile.
-
Reaction: Equip the flask with a balloon filled with O₂ (or simply leave it open to the air, though an O₂ atmosphere is often faster) and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 3-12 hours.
-
Workup: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of ammonium chloride (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the residue via flash column chromatography as described in Method A.
Part 2: Amine Protection-Oxidation-Deprotection Strategy
This three-step sequence provides a highly reliable, albeit longer, route. By protecting the amine, its reactivity is nullified, allowing for the use of a wider array of robust and selective alcohol oxidants. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its ease of installation and its clean, acidic cleavage.[12][13]
Step 1: Boc Protection of the Amine
Rationale: The amino group is more nucleophilic than the hydroxyl group and will selectively react with di-tert-butyl dicarbonate ((Boc)₂O) to form a stable, non-reactive carbamate.[14]
Experimental Protocol:
-
Dissolution: Dissolve (3-(2-Aminoethyl)phenyl)methanol (1.0 g, 6.61 mmol) in a mixture of 1,4-dioxane (20 mL) and water (10 mL) in a 100 mL flask.
-
Base Addition: Add sodium bicarbonate (NaHCO₃) (1.11 g, 13.2 mmol, 2.0 eq.).
-
Reagent Addition: Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.58 g, 7.27 mmol, 1.1 eq.) in 1,4-dioxane (5 mL) dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature for 4-6 hours until TLC analysis shows complete consumption of the starting material.
-
Workup: Remove the dioxane under reduced pressure. Add water (20 mL) to the residue and extract with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The resulting Boc-protected amino alcohol is often pure enough to proceed to the next step without further purification.
Step 2A: Oxidation with Dess-Martin Periodinane (DMP)
Rationale: Dess-Martin Periodinane is a hypervalent iodine reagent that offers an exceptionally mild and rapid oxidation of primary alcohols to aldehydes at room temperature.[15][16][17] It is highly chemoselective and compatible with a vast range of functional groups, including Boc-protected amines.[18][19]
Experimental Protocol:
-
Dissolution: Dissolve the crude Boc-protected amino alcohol from Step 1 (~6.61 mmol) in 50 mL of anhydrous DCM in a 250 mL flask under a nitrogen atmosphere.
-
Buffering (Optional but Recommended): Add sodium bicarbonate (1.66 g, 19.8 mmol, 3.0 eq.) to buffer the acetic acid byproduct generated during the reaction.[16]
-
Oxidant Addition: Add Dess-Martin Periodinane (3.36 g, 7.93 mmol, 1.2 eq.) portion-wise over 10 minutes, keeping the temperature below 25 °C.
-
Reaction: Stir at room temperature for 1-3 hours. Monitor by TLC.
-
Workup: Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ (50 mL). Stir vigorously for 20 minutes until the organic layer is clear.
-
Extraction: Separate the layers and extract the aqueous phase with DCM (2 x 20 mL).
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. The crude Boc-protected aldehyde can be purified by column chromatography (Hexanes/Ethyl Acetate gradient).
Step 2B: Parikh-Doering Oxidation
Rationale: The Parikh-Doering oxidation is a mild "activated DMSO" method that uses a sulfur trioxide pyridine complex (SO₃·Py) as the activator.[20][21] A key advantage over the Swern oxidation is that it can be performed at temperatures ranging from 0 °C to room temperature, avoiding the need for cryogenic conditions.[20][22] It is highly effective for sensitive substrates.
Figure 3: Key intermediates in the Parikh-Doering oxidation mechanism.
Experimental Protocol:
-
Setup: To a solution of the Boc-protected amino alcohol (~6.61 mmol) in anhydrous DMSO (15 mL) and anhydrous DCM (30 mL) in a 250 mL flask, add triethylamine (Et₃N) (4.6 mL, 33.0 mmol, 5.0 eq.). Cool the mixture to 0 °C.
-
Activator Addition: In a separate flask, prepare a solution of sulfur trioxide pyridine complex (SO₃·Py) (3.15 g, 19.8 mmol, 3.0 eq.) in anhydrous DMSO (15 mL). Add this solution dropwise to the reaction mixture at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC.
-
Workup: Quench the reaction by slowly adding water (50 mL).
-
Extraction: Extract the mixture with ethyl acetate (3 x 40 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography.
Step 3: Boc Deprotection
Rationale: The final step involves the acid-catalyzed cleavage of the Boc group to liberate the primary amine and yield the target aldehyde.
Experimental Protocol:
-
Dissolution: Dissolve the purified Boc-protected aldehyde (~5 mmol) in DCM (20 mL) and cool to 0 °C.
-
Acid Addition: Add trifluoroacetic acid (TFA) (5 mL) dropwise.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature for 1-2 hours. Monitor the deprotection by TLC.
-
Workup: Once complete, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Purification/Isolation: Dissolve the residue in a minimal amount of water and basify carefully with a saturated NaHCO₃ solution to pH ~8. Extract the free amine product with DCM or ethyl acetate. Dry the organic layers, concentrate, and purify by chromatography if necessary to obtain the final product, 3-(2-Aminoethyl)benzaldehyde.
Summary and Comparison of Methods
| Method | Key Reagents | Conditions | Selectivity | Pros | Cons |
| A: MnO₂ | Activated MnO₂ | RT, 12-48 h, DCM | Excellent | One step, mild, inexpensive reagent. | Heterogeneous, requires large excess of reagent, slow, activity can be variable. |
| B: Cu/TEMPO | CuI, TEMPO, DMAP, O₂ | RT, 3-12 h, MeCN | Excellent | One step, catalytic, uses air, very mild. | Requires careful optimization, potential for catalyst deactivation. |
| C: DMP | (Boc)₂O; DMP; TFA | Multi-step, RT | Excellent | Very reliable, fast oxidation, high yields, mild conditions. | Three synthetic steps, expensive reagents (DMP). |
| D: Parikh-Doering | (Boc)₂O; SO₃·Py, DMSO; TFA | Multi-step, 0°C to RT | Excellent | Reliable, avoids cryogenic temperatures, operationally simple. | Three synthetic steps, requires careful handling of SO₃·Py. |
References
-
Parikh, J. R.; Doering, W. v. E. (1967). Sulfur Trioxide in the Oxidation of Alcohols by Dimethyl Sulfoxide. Journal of the American Chemical Society, 89(21), 5505–5507. [Link]
-
Swern, D.; Mancuso, A. J.; Huang, S.-L. (1978). A convenient modification of the Swern oxidation. The Journal of Organic Chemistry, 43(12), 2480–2482. [Link]
-
Taylor, R. J. K. (Ed.). (2002). Organometallics in Synthesis: A Manual. Wiley. [Link]
-
Tojo, G., & Fernández, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones. Springer Science & Business Media. [Link]
-
Pratt, E. F.; Van De Castle, J. F. (1961). The Reactions of Alcohols with Active Manganese Dioxide. The Journal of Organic Chemistry, 26(8), 2973–2975. [Link]
-
Hoover, J. M.; Stahl, S. S. (2011). Highly Practical Copper(I)/TEMPO Catalyst System for Chemoselective Aerobic Oxidation of Primary Alcohols. Journal of the American Chemical Society, 133(42), 16901–16910. [Link]
-
Rao, V. S. S.; Devari, S.; Chauthe, S. K.; Langhals, H.; Vasam, C. S. (2015). Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. ChemistryOpen, 4(5), 565–569. [Link]
-
De Luca, L.; Giacomelli, G.; Porcheddu, A. (2001). A Very Mild and Chemoselective Oxidation of Alcohols to Carbonyl Compounds. Organic Letters, 3(19), 3041–3043. [Link]
-
Stahl, S. S. (2005). Palladium-catalyzed aerobic oxidation of organic chemicals. Angewandte Chemie International Edition, 44(27), 4126-4129. [Link]
-
Bobbitt, J. M., & Merbouh, N. (2004). The application of oxoammonium salt oxidations to syntheses of quinolines, indoles, and other N-heterocycles. Organic Preparations and Procedures International, 36(1), 1-33. [Link]
-
Organic Chemistry Portal. Parikh-Doering Oxidation. [Link]
-
De Luca, L., Giacomelli, G., & Porcheddu, A. (2001). An efficient oxidation of primary alcohols to the corresponding aldehydes. The Journal of Organic Chemistry, 66(23), 7907-7909. [Link]
-
Wikipedia. Swern oxidation. [Link]
-
Organic Chemistry Portal. TEMPO. [Link]
-
ResearchGate. How can we protect an amino group leaving an alcohol group free?. [Link]
-
ResearchGate. ChemInform Abstract: Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. [Link]
-
Wikipedia. Dess–Martin oxidation. [Link]
- Google Patents.
-
YouTube. Alcohols to Aldehydes, Part 2: Oxidations with Catalytic TEMPO and Related Aminoxyl Radicals. [Link]
-
AUB ScholarWorks. OXIDATIONS WITH MANGANESE DIOXIDE. [Link]
-
IIT. Protecting Groups. [Link]
-
NPTEL. Lecture 10 - Dess-Martin periodinane oxidation. [Link]
-
Master Organic Chemistry. Protecting Groups for Amines: Carbamates. [Link]
-
University of Rochester. Alcohol Reactions: Swern Oxidation using DMSO. [Link]
-
ETH Zurich Research Collection. Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde With Alkyl Allyl Carbonates and Pd(II) Allyl‐Amidinate. [Link]
-
YouTube. Parikh-Doering oxidation. [Link]
-
Chemical Communications. Aerobic oxidation catalysis with stable radicals. [Link]
-
Organic Chemistry Portal. Dess-Martin Oxidation. [Link]
-
ResearchGate. Procedure for the Oxidation of β-Amino Alcohols to α-Amino Aldehydes. [Link]
-
Thieme. Amino Acid-Protecting Groups. [Link]
-
Al-Marefa. How to oxidize primary alcohols to aldehydes. [Link]
Sources
- 1. How to oxidize primary alcohols to aldehydes [ns1.almerja.com]
- 2. Chemoselective Oxidation of Alcohols in the Presence of Amines Using an Oxoammonium Salt - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.iitb.ac.in [chem.iitb.ac.in]
- 4. scribd.com [scribd.com]
- 5. youtube.com [youtube.com]
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- 8. Practical Aerobic Oxidations of Alcohols and Amines with Homogeneous Cu/TEMPO and Related Catalyst Systems - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note: Strategic Heterocyclic Synthesis from (3-(2-Aminoethyl)phenyl)methanol
Topic: Preparation of Heterocyclic Compounds from (3-(2-Aminoethyl)phenyl)methanol Content Type: Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals[1][2]
Abstract
This application note details the synthetic utility of (3-(2-aminoethyl)phenyl)methanol (CAS: 743384-09-0) as a versatile scaffold for constructing nitrogen-containing heterocycles, specifically tetrahydroisoquinolines (THIQs) .[1] We analyze the electronic and steric factors governing regioselectivity in cyclization reactions and provide optimized protocols for Pictet-Spengler and Bischler-Napieralski transformations. These methodologies enable the rapid generation of fragment-based drug discovery (FBDD) libraries targeting GPCRs and kinase active sites.[3]
Part 1: Strategic Analysis & Scaffold Reactivity[4]
Structural Deconstruction
The starting material, (3-(2-aminoethyl)phenyl)methanol, presents a unique 1,3-disubstituted benzene core featuring two distinct reactive centers:[1][2]
-
Primary Amine (Nucleophile): The ethylamine tether is primed for condensation with carbonyls, enabling ring closure.[3][4]
-
Benzylic Alcohol (Modifiable Handle): The meta-hydroxymethyl group serves as a weak electronic activator for electrophilic aromatic substitution (EAS) and a robust handle for post-cyclization functionalization (oxidation, halogenation, or etherification).[1][2][3][4]
Regioselectivity in Cyclization
The critical challenge in cyclizing meta-substituted phenethylamines is controlling regioselectivity.[3] In a standard Pictet-Spengler or Bischler-Napieralski reaction, ring closure can occur at two positions ortho to the ethylamine tether:
-
Position 2 (Ortho-closure): Located between the ethylamine and hydroxymethyl groups.[3] This position is electronically activated (ortho to the alkyl-like -CH2OH) but sterically hindered .[3]
-
Position 6 (Para-closure): Located para to the hydroxymethyl group.[3][4] This position is also electronically activated and sterically accessible .[3][4]
Expert Insight: Under thermodynamic control and standard acidic conditions, cyclization overwhelmingly favors Position 6 , yielding 6-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline derivatives.[2][4] This selectivity is driven by the steric relief at the para position relative to the benzylic alcohol.[3][4]
Synthetic Pathways Visualization[2]
Caption: Divergent synthesis of isoquinoline scaffolds. The Pictet-Spengler route offers direct access to THIQs, while Bischler-Napieralski provides access to dihydro-intermediates.[1][2]
Part 2: Experimental Protocols
Protocol A: The Pictet-Spengler Cyclization
Objective: Synthesis of 1-substituted-6-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinolines.[1][2] Mechanism: Acid-catalyzed condensation of the amine with an aldehyde to form an iminium ion, followed by intramolecular electrophilic aromatic substitution.[4]
Materials
-
(3-(2-Aminoethyl)phenyl)methanol (1.0 equiv)[2]
-
Aldehyde (R-CHO) (1.1 equiv) [e.g., Benzaldehyde, Formaldehyde][1][2]
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (4M in Dioxane)[2]
-
Solvent: Dichloromethane (DCM) or Toluene (for high temp)[2]
-
Drying agent: Na2SO4[3]
Step-by-Step Methodology
-
Imine Formation:
-
In a round-bottom flask, dissolve (3-(2-aminoethyl)phenyl)methanol (1.0 mmol) in anhydrous DCM (5 mL).
-
Add the aldehyde (1.1 mmol) and anhydrous MgSO4 (200 mg) to sequester water.[2][3][4]
-
Stir at room temperature (RT) for 2–4 hours under nitrogen. Monitor by TLC (disappearance of amine).
-
Note: For unreactive aldehydes, reflux in toluene with a Dean-Stark trap may be required.[3][4]
-
-
Cyclization:
-
Work-up:
-
Purification:
Data Summary: Expected Yields
| Aldehyde Type | Reaction Condition | Expected Yield | Regioselectivity (C6:C2) |
|---|---|---|---|
| Formaldehyde (Paraformaldehyde) | TFA, Reflux | 85-95% | >20:1 |
| Benzaldehyde (Electron Neutral) | TFA, RT | 60-75% | ~10:1 |
| 4-Nitrobenzaldehyde (Electron Poor) | TFA, Reflux/MW | 50-65% | ~8:1 |[1][2]
Protocol B: The Bischler-Napieralski Reaction
Objective: Synthesis of 1-substituted-3,4-dihydroisoquinolines (which can be reduced to THIQs).[1] Use Case: When the Pictet-Spengler reaction fails due to deactivated aldehydes or when a fully aromatic isoquinoline (via oxidation) is desired.[3]
Materials
-
(3-(2-Aminoethyl)phenyl)methanol (1.0 equiv)[2]
-
Acyl Chloride (R-COCl) (1.1 equiv)[2]
-
Solvent: Acetonitrile (MeCN) or Toluene[2]
Step-by-Step Methodology
-
Amide Formation:
-
Dissolve the starting amine (1.0 mmol) in DCM (5 mL) with Triethylamine (1.5 mmol).
-
Add Acyl Chloride (1.1 mmol) dropwise at 0°C.
-
Stir for 1 hour. Wash with 1M HCl, then brine.[2][3][4] Concentrate to obtain the amide intermediate.[3][4]
-
Critical Check: Verify amide formation by LC-MS (M+H peak).[3]
-
-
Cyclodehydration:
-
Work-up:
-
Reduction (Optional but Recommended):
-
Dissolve the dihydroisoquinoline in MeOH.
-
Add NaBH4 (2.0 equiv) at 0°C. Stir for 1 hour to obtain the tetrahydroisoquinoline.
-
Part 3: Analytical Validation & Quality Control[4]
To ensure the integrity of the synthesized heterocycles, the following analytical signatures must be verified.
NMR Interpretation (1H NMR, 400 MHz, CDCl3)
-
Regiochemistry Marker: In the 6-substituted product, the aromatic region will show a specific pattern:
-
Bridgehead Protons:
Mass Spectrometry[1][2][3]
-
Starting Material: [M+H]+ = 152.1[2]
-
Pictet-Spengler Product (R=Ph): [M+H]+ = 240.1 (approx).[2][3]
-
Fragmentation: Loss of water (-18) from the hydroxymethyl group is a common in-source fragmentation.
Part 4: References
-
Pictet, A., & Spengler, T. (1911).[2][3][4][5] Über die Bildung von Isochinolin-Derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin.[3][5] Berichte der deutschen chemischen Gesellschaft. [2]
-
Stöckigt, J., Antonchick, A. P., Wu, F., & Waldmann, H. (2011).[2][4] The Pictet-Spengler Reaction in Nature and in Organic Chemistry. Angewandte Chemie International Edition. [2]
-
Whaley, W. M., & Govindachari, T. R. (1951).[2][3][4] The Pictet-Spengler Synthesis of Tetrahydroisoquinolines. Organic Reactions.[3][4][6][5][7][8][9][10] [2]
-
Yokoyama, A., Ohwada, T., & Shudo, K. (1999).[2][4][6] Superacid-Catalyzed Pictet-Spengler Reaction of Less Activated Imines.[3][6] The Journal of Organic Chemistry. [2]
-
Chrzanowska, M., & Rozwadowska, M. D. (2004).[2][3][4] Asymmetric Synthesis of Isoquinoline Alkaloids. Chemical Reviews. [2]
Sources
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- 3. (3-Amino-2-methylphenyl)methanol | C8H11NO | CID 577175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 7. Synthesis of 1,2,3,4- Tetrahydroisoquinoline Derivatives - SYNFORM - Thieme Chemistry [thieme.de]
- 8. via.library.depaul.edu [via.library.depaul.edu]
- 9. iicbe.org [iicbe.org]
- 10. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
coupling reactions involving 3-(2-aminoethyl)benzyl alcohol
Application Note: Chemo-Selective Coupling Strategies for 3-(2-Aminoethyl)benzyl Alcohol
Abstract
3-(2-Aminoethyl)benzyl alcohol (CAS: 96724-46-8) serves as a versatile bifunctional linker in medicinal chemistry, particularly for Fragment-Based Drug Discovery (FBDD) and the synthesis of PROTACs (Proteolysis Targeting Chimeras).[1] Possessing both a primary aliphatic amine and a benzylic primary alcohol, this scaffold offers distinct nucleophilic profiles. This guide provides field-proven protocols for achieving chemo-selective functionalization, enabling researchers to orthogonally couple two distinct pharmacophores with high precision.[1]
Molecular Profile & Reactivity Landscape
The core challenge in utilizing 3-(2-aminoethyl)benzyl alcohol lies in managing the competitive nucleophilicity between the amine and the hydroxyl group.[1]
| Feature | Functional Group | pKa (Approx.) | Reactivity Profile |
| Position 1 | Primary Amine (-NH₂) | ~9.8 | High Nucleophilicity .[1] Reacts rapidly with activated esters, aldehydes (reductive amination), and sulfonyl chlorides. |
| Position 3 | Benzylic Alcohol (-OH) | ~15.4 | Moderate/Low Nucleophilicity .[1] Requires activation (e.g., Mitsunobu) or deprotonation (Williamson ether synthesis) to react. |
Key Insight: Under neutral or basic conditions, the amine is orders of magnitude more nucleophilic than the alcohol. Therefore, N-functionalization can often be performed directly without protection.[1] Conversely, O-functionalization almost invariably requires prior protection of the amine to prevent self-quenching or side reactions (e.g., N-alkylation during Mitsunobu protocols).[1]
Decision Matrix: Coupling Strategy
The following workflow illustrates the logical path for functionalizing this linker based on the target moiety.
Caption: Logical workflow for orthogonal functionalization. N-coupling is direct; O-coupling requires a protection-deprotection sequence.[1]
Protocol A: Chemoselective N-Acylation (Amide Coupling)[1]
Objective: Selectively couple a carboxylic acid to the amine position without affecting the benzylic alcohol.
Mechanism: The primary amine reacts with activated esters (NHS/pentafluorophenyl) or in situ generated active species (HATU/EDC) much faster than the hydroxyl group.
Materials
-
Carboxylic Acid Partner (1.0 equiv)
-
Coupling Reagent: HATU (1.1 equiv) or EDC·HCl (1.2 equiv)/HOBt (1.2 equiv)
-
Base: DIPEA (Diisopropylethylamine) (2.5 equiv)
-
Solvent: Anhydrous DMF or DCM
Step-by-Step Procedure
-
Activation: In a round-bottom flask, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).
-
Reagent Addition: Add DIPEA (2.5 equiv) followed by HATU (1.1 equiv).[1] Stir at room temperature (RT) for 15 minutes to form the activated ester.
-
Note: The solution often turns yellow upon activation.
-
-
Coupling: Add 3-(2-aminoethyl)benzyl alcohol (1.0 equiv) directly to the reaction mixture.
-
Incubation: Stir at RT for 2–4 hours. Monitor by LC-MS.[1][3]
-
Checkpoint: You should observe the mass of Product (M+H). The alcohol esterification product is rare under these conditions unless excess reagent and heat are applied.
-
-
Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine and DIPEA), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.
-
Purification: Flash chromatography (DCM/MeOH gradient).
Validation:
-
¹H NMR: Look for the amide -NH signal (typically δ 6.0–8.0 ppm) and the retention of the benzylic -CH₂-OH signal (often a triplet or broad singlet around δ 4.5–5.0 ppm, exchangeable with D₂O).[1]
Protocol B: O-Selective Coupling via Mitsunobu Reaction[1]
Objective: Couple a phenol or acidic imide to the benzylic alcohol position.[1]
Critical Constraint: The Mitsunobu reaction requires a free alcohol.[1] However, a free primary amine will react with the betaine intermediate (triphenylphosphine-DEAD complex) or the alkylated product, leading to complex mixtures. The amine must be protected (e.g., N-Boc) prior to this step.
Phase 1: N-Protection (Boc-Protection)[1]
-
Dissolve 3-(2-aminoethyl)benzyl alcohol (1.0 equiv) in THF/Water (1:1).[1]
-
Add NaHCO₃ (2.0 equiv) and Boc₂O (1.1 equiv).
-
Stir 4 hours at RT. Work up to isolate N-Boc-3-(2-aminoethyl)benzyl alcohol .
Phase 2: The Mitsunobu Coupling
Materials
-
N-Boc-3-(2-aminoethyl)benzyl alcohol (1.0 equiv)[1]
-
Nucleophile: Phenol / Imide / Sulfonamide (1.0–1.2 equiv)
-
Triphenylphosphine (PPh₃) (1.5 equiv)[4]
-
DIAD (Diisopropyl azodicarboxylate) (1.5 equiv)
-
Solvent: Anhydrous THF or Toluene
Step-by-Step Procedure
-
Setup: In a dry flask under Argon, dissolve the N-Boc-Intermediate (1.0 equiv), Nucleophile (1.0 equiv), and PPh₃ (1.5 equiv) in anhydrous THF (0.1 M).
-
Cooling: Cool the mixture to 0°C (ice bath).
-
Addition: Add DIAD (1.5 equiv) dropwise over 10 minutes. The solution will turn orange/yellow and then fade.
-
Reaction: Allow to warm to RT and stir for 12–16 hours.
-
Workup: Concentrate the solvent. Triturate the residue with Et₂O/Hexane to precipitate triphenylphosphine oxide (TPPO) byproduct. Filter and concentrate the filtrate.[5]
-
Purification: Flash chromatography is essential to remove hydrazide byproducts.[1]
Phase 3: N-Deprotection
-
Dissolve the coupled product in DCM.[1]
-
Add TFA (20% v/v) or 4M HCl in Dioxane. Stir 1–2 hours.
-
Concentrate to yield the O-functionalized amine salt .
Troubleshooting & Expert Tips
| Issue | Probable Cause | Solution |
| O-Acylation during Amide Coupling | Excess coupling reagent or high temperature.[1] | Use exactly 1.0–1.1 equiv of HATU.[1] Keep reaction at 0°C–RT. Avoid DMAP (catalyst for alcohol acylation).[1] |
| Low Yield in Mitsunobu | Steric hindrance or pKa mismatch.[1][6] | Ensure nucleophile pKa is < 11 (ideal for Mitsunobu). Use ADDP/PBu₃ for difficult substrates.[1] |
| Poor Solubility | The amino-alcohol is polar.[1] | Use DMF or DMAc as cosolvent.[1] For workup, avoid aqueous extraction if product is very polar; use direct lyophilization or reverse-phase prep-HPLC.[1] |
References
-
Mitsunobu Reaction Mechanism & Scope : Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009, 109(6), 2551–2651. Link
-
Chemoselective Amidation : Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009, 38(2), 606-631. Link
-
Bifunctional Linkers in PROTACs : Burslem, G. M., & Crews, C. M. "Proteolysis-Targeting Chimeras as Therapeutics and Tools for Biological Discovery."[1] Cell, 2020, 181(1), 102-114. Link
-
General Protection Strategies : Wuts, P. G. M.[7] Greene's Protective Groups in Organic Synthesis. 5th Edition, Wiley, 2014. Link
Sources
- 1. DE10226040A1 - Process for the preparation of carboxylic acid benzyl esters - Google Patents [patents.google.com]
- 2. 100434-10-4_CAS号:100434-10-4_rac 3,4-Bis(benzyloxy)phenylethylene Glycol - 化源网 [m.chemsrc.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. mdpi.com [mdpi.com]
- 6. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 7. Benzyl Esters [organic-chemistry.org]
Application Note: Chemoselective Functionalization of (3-(2-Aminoethyl)phenyl)methanol
Abstract & Strategic Overview
(3-(2-Aminoethyl)phenyl)methanol (CAS: 743384-09-0) is a bifunctional scaffold possessing a primary benzyl alcohol and a primary aliphatic amine. It serves as a critical "linker" unit in drug development, particularly for PROTACs (Proteolysis Targeting Chimeras) and antibody-drug conjugates (ADCs).
The core synthetic challenge is chemoselectivity . The primary aliphatic amine is significantly more nucleophilic (
This guide details a Protection-First Strategy , establishing a reliable workflow to mask the amine, functionalize the alcohol, and prepare the scaffold for downstream coupling.
Core Workflow Diagram
Caption: Operational workflow for the chemoselective functionalization of (3-(2-Aminoethyl)phenyl)methanol.
Critical Reactivity Analysis
Before initiating synthesis, researchers must understand the competing reactivities.
| Feature | Moiety | Reactivity Profile | Risk in Direct Functionalization |
| Nucleophile 1 | Primary Amine ( | High. Kinetic control usually favors N-attack. | Will react with electrophiles (alkyl halides, acyl chlorides) before the alcohol. |
| Nucleophile 2 | Benzyl Alcohol ( | Moderate. Requires activation or catalysis. | Difficult to engage selectively without N-protection. |
| Oxidation | Amine | Susceptible to N-oxide formation. | Oxidants (e.g., PCC, KMnO4) will attack the amine. |
| Oxidation | Alcohol | Oxidizes to Aldehyde/Acid. | Desired pathway, but requires N-masking. |
The Solution: The tert-butyloxycarbonyl (Boc) group is the optimal protecting group.[1] It is orthogonal to most alcohol functionalization conditions (oxidation, halogenation) and is easily removed with acid (TFA/HCl) at the final stage.
Protocol 1: Chemoselective N-Boc Protection
The Foundation Step.
This protocol selectively masks the amine using Di-tert-butyl dicarbonate (
Materials
-
Substrate: (3-(2-Aminoethyl)phenyl)methanol (1.0 equiv)
-
Reagent:
(1.1 equiv) -
Base: Triethylamine (
) or DIPEA (1.2 equiv) -
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (0.2 M concentration)
Step-by-Step Methodology
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve (3-(2-Aminoethyl)phenyl)methanol (1.0 equiv) in DCM.
-
Base Addition: Add
(1.2 equiv) and cool the solution to 0°C using an ice bath.-
Why? Cooling controls the exotherm and maximizes selectivity, though the reaction is robust at RT.
-
-
Reagent Addition: Dropwise add a solution of
(1.1 equiv) in minimal DCM over 10 minutes. -
Reaction: Remove the ice bath and stir at Room Temperature (RT) for 2–4 hours.
-
Monitoring: Check via TLC (SiO2, 5% MeOH in DCM). The starting material (polar, stays at baseline) should disappear; the N-Boc product (less polar) will migrate (
). Stain with Ninhydrin (amine) or PMA (alcohol).
-
-
Workup:
-
Dilute with DCM.
-
Wash with 0.5 M Citric Acid (removes unreacted amine/base). Note: Boc is stable to dilute acid washes.
-
Wash with Sat.
and Brine.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Dry over
, filter, and concentrate in vacuo.
-
-
Yield: Expect >90% yield of a viscous oil or low-melting solid.
Protocol 2: Oxidation to Aldehyde (Linker Activation)
Route A: Creating a handle for Reductive Amination.
Once N-protected, the alcohol can be oxidized to the aldehyde. Dess-Martin Periodinane (DMP) is recommended over Swern oxidation for bench-scale simplicity and avoiding foul-smelling byproducts.
Materials
-
Substrate: N-Boc-(3-(2-Aminoethyl)phenyl)methanol (from Protocol 1)
-
Oxidant: Dess-Martin Periodinane (1.2 equiv)
-
Solvent: DCM (anhydrous)
-
Buffer:
(solid, 2.0 equiv) - Critical to prevent Boc cleavage by acidic byproducts.
Step-by-Step Methodology
-
Setup: Dissolve the N-Boc intermediate in anhydrous DCM (0.1 M) under an inert atmosphere (
or Ar). -
Buffering: Add solid
(2.0 equiv) to the flask.-
Why? DMP releases acetic acid as a byproduct. The base neutralizes this to ensure the acid-labile Boc group remains intact.
-
-
Oxidation: Add DMP (1.2 equiv) in one portion at 0°C.
-
Reaction: Warm to RT and stir for 1–2 hours.
-
Monitoring: TLC will show a new spot (Aldehyde) usually less polar than the alcohol.
-
-
Quench (The "Fieser" Workup for DMP):
-
Isolation: Separate layers, dry organic phase over
, and concentrate. -
Storage: Aldehydes are prone to air oxidation. Store under
at -20°C or use immediately.
Protocol 3: Conversion to Benzyl Bromide
Route B: Creating an Electrophile for Alkylation.
This converts the alcohol into a good leaving group (bromide), enabling the attachment of the linker to nucleophilic drug payloads (e.g., phenols, thiols). The Appel Reaction is preferred for its mild conditions.
Materials
-
Substrate: N-Boc-(3-(2-Aminoethyl)phenyl)methanol
-
Reagent A: Carbon Tetrabromide (
) (1.2 equiv) -
Reagent B: Triphenylphosphine (
) (1.2 equiv) -
Solvent: DCM (anhydrous)
Step-by-Step Methodology
-
Setup: Dissolve the N-Boc intermediate and
(1.2 equiv) in anhydrous DCM (0.1 M) at 0°C. -
Addition: Add
(1.2 equiv) portion-wise over 10 minutes.-
Observation: The solution may turn slightly yellow.
-
-
Reaction: Stir at 0°C for 30 mins, then warm to RT for 1–2 hours.
-
Workup:
-
Concentrate the reaction mixture directly onto silica gel (dry loading).
-
Why?
(triphenylphosphine oxide) is a byproduct that can be difficult to remove. Column chromatography is usually required.
-
-
Purification: Elute with a Hexane/EtOAc gradient (typically 9:1 to 4:1). The benzyl bromide product is usually less polar than the starting alcohol.
References
-
Chemical Structure & Properties
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12671358, [3-(2-aminoethyl)phenyl]methanol. Retrieved from [Link]
-
- N-Boc Protection Protocols
-
Oxidation Strategies (DMP & Swern)
-
Halogenation (Appel Reaction)
-
Organic Chemistry Portal. Appel Reaction: Conversion of Alcohols to Halides. Retrieved from [Link]
-
-
Chemoselectivity in Amino-Alcohols
-
Imperial College London (2018). Catalysis in flow: Selective synthesis of amines from alcohols. Retrieved from [Link]
-
Sources
- 1. mcours.net [mcours.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Alcohol Reactivity [www2.chemistry.msu.edu]
- 5. jk-sci.com [jk-sci.com]
- 6. organic-chemistry.org [organic-chemistry.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. vaia.com [vaia.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. ias.ac.in [ias.ac.in]
- 11. Highly selective direct amination of primary alcohols over a Pd/K-OMS-2 catalyst -ORCA [orca.cardiff.ac.uk]
- 12. Boc-Protected Amino Groups [organic-chemistry.org]
one-pot synthesis methods involving aminoethyl phenylmethanol intermediates
This Application Note and Protocol guide details the one-pot synthesis of 2-amino-1-phenylethanol (and related
Executive Summary
The 2-amino-1-phenylethanol moiety (often referred to loosely as aminoethyl phenylmethanol in industrial contexts) represents a privileged scaffold in medicinal chemistry.[1] Traditional synthesis often involves multi-step isolation: (1) Friedel-Crafts acylation,[1] (2) bromination,[1] (3) reduction, and (4) amination. These routes suffer from poor atom economy, safety risks (haloketone handling), and low stereocontrol.
This guide focuses on One-Pot Methodologies that circumvent isolation, specifically:
-
The Chemocatalytic Nitroaldol (Henry) Cascade: A robust, scalable route utilizing benzaldehyde and nitromethane.
-
The Biocatalytic Transaminase Cascade: A high-enantioselectivity route for chiral purity.
-
Regioselective Aminolysis of Epoxides: A direct conversion of styrene oxides.
Strategic Overview & Mechanism
The choice of method depends on the required enantiopurity and scale.
| Feature | Henry-Reduction Cascade | Biocatalytic Cascade | Epoxide Aminolysis |
| Primary Substrates | Benzaldehyde, Nitromethane | Styrene or L-Phenylalanine | Styrene Oxide, Amine |
| Key Intermediate | Phenylacetaldehyde (in situ) | ||
| Atom Economy | High | Very High | Moderate (Reagent excess) |
| Chirality | Catalyst dependent (Cu-ligands) | Excellent (>99% ee) | Substrate dependent |
| Scalability | High (Process Chem) | Medium (Biotech) | High |
Mechanistic Pathway (Henry-Reduction)
The most versatile chemical method involves the base-catalyzed addition of nitromethane to a benzaldehyde derivative (Henry Reaction), followed immediately by the reduction of the nitro group to an amine. In a one-pot protocol, the intermediate
Pathway:
Visualization of Signaling/Reaction Pathways
The following diagram illustrates the parallel workflows for Chemocatalytic vs. Biocatalytic routes.
Caption: Comparative logic flow for Chemocatalytic (Red) and Biocatalytic (Green/Blue) one-pot syntheses of the target scaffold.
Detailed Protocol: One-Pot Henry-Reduction Synthesis
This protocol describes the synthesis of 1-(4-nitrophenyl)-2-aminoethanol , a precursor to Sotalol-like drugs, utilizing a telescoped Henry reaction and hydrogenation.[1]
Safety Warning: Nitromethane is flammable and shock-sensitive under certain conditions.[1] Hydrogenation requires pressure vessels. Perform all steps in a fume hood behind a blast shield.
Materials & Reagents[1]
-
Substrate: 4-Nitrobenzaldehyde (1.0 equiv)
-
Reagent: Nitromethane (5.0 equiv) - acts as reagent and co-solvent.[1]
-
Catalyst (Henry): DIPEA (Diisopropylethylamine) (0.1 equiv) or Copper(II) acetate/Ligand for asymmetric variants.
-
Reductant: 10% Pd/C (5 wt%) and Hydrogen gas (balloon or Parr shaker). Note: If the nitro group on the ring must be preserved, use
instead of catalytic hydrogenation. -
Solvent: THF or Ethanol.
Experimental Procedure
Step 1: The Henry Reaction (Nitroaldol)[2][3]
-
Charge a round-bottom flask with 4-nitrobenzaldehyde (10 mmol, 1.51 g) and THF (20 mL).
-
Add nitromethane (50 mmol, 2.7 mL) followed by DIPEA (1 mmol, 175 µL).
-
Stir at 0°C to Room Temperature for 4–6 hours.
-
In-Process Control (IPC): Monitor by TLC (Hexane/EtOAc 7:3). Disappearance of aldehyde indicates conversion to the
-nitroalcohol intermediate.-
Critical Insight: Do not isolate the
-nitroalcohol. It is prone to retro-Henry reaction or dehydration to the nitroalkene if heated or treated with strong acid/base during workup.
-
Step 2: The Reduction (Telescoped)
Modification for preserving aromatic nitro groups: To selectively reduce the aliphatic nitro group (from nitromethane) to an amine without reducing the aromatic nitro group, use the
Protocol for Total Reduction (Standard Amino Alcohol):
-
Dilute the reaction mixture with Ethanol (30 mL).
-
Add 10% Pd/C (150 mg) carefully under argon flow.
-
Purge the vessel with Hydrogen gas (
) three times. -
Stir under
atmosphere (1 atm balloon is sufficient for small scale; 50 psi for scale-up) at RT for 12 hours . -
Filtration: Filter the catalyst through a pad of Celite. Wash with Ethanol.[3]
-
Purification: Concentrate the filtrate in vacuo. The residue is often a crystalline solid or oil. Recrystallize from Isopropanol/Hexane to obtain the pure 2-amino-1-(4-aminophenyl)ethanol .[1]
Expected Results & Data
| Parameter | Value | Notes |
| Yield | 75% - 85% | Overall isolated yield (2 steps). |
| Purity (HPLC) | >98% | After recrystallization.[4] |
| Selectivity | >95% | Minimal dehydration byproducts. |
Application Note: Biocatalytic Asymmetric Cascade
For high-value pharmaceutical intermediates (e.g., (R)-phenylethanolamine), chemical reduction often yields racemates requiring resolution.[1] Biocatalytic cascades offer a direct stereoselective route.
System: E. coli whole cells co-expressing:
-
Styrene Monooxygenase (SMO): Converts Styrene
(S)-Styrene Oxide. -
Epoxide Hydrolase (EH): Converts Oxide
Diol (optional pathway). -
Transaminase (ATA): Converts Ketone/Aldehyde
Chiral Amine.
Protocol Highlight (Transaminase Route):
-
Substrate: 2-hydroxyacetophenone or phenylacetaldehyde derivatives.[1]
-
Enzyme:
-Transaminase (e.g., from Chromobacterium violaceum).[1] -
Amine Donor: Isopropylamine or L-Alanine.[1]
-
Conditions: pH 7.5, 30°C, One-pot.
-
Outcome: >99% ee of the (R) or (S) amino alcohol depending on enzyme choice.
Workflow Diagram:
Caption: Linear enzymatic cascade converting L-Phe to chiral amino alcohol in one pot (or telescoped steps).
Troubleshooting & Optimization (Expertise)
-
Solubility Issues: The
-nitroalcohol intermediate can be viscous. Ensure adequate solvent volume (THF/EtOH mixtures work best). -
Catalyst Poisoning: In the Henry-Reduction protocol, residual sulfur or amines from the Henry step can poison the Pd/C catalyst. If reduction is sluggish, perform a quick filtration through a short silica plug before adding the hydrogenation catalyst.
-
Regioselectivity (Epoxide Route): If using the styrene oxide aminolysis route, the attack usually occurs at the less hindered carbon (terminal), giving the desired 2-amino-1-phenylethanol.[1] However, electronic effects on the ring can shift this. Use Lewis acids (
or ) to enforce regioselectivity.
References
-
Biocatalytic Cascades: Corrado, M. L., Knaus, T., Schwaneberg, U., & Mutti, F. G. (2022).[1][5] High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from L-Phenylalanine via Linear and Divergent Enzymatic Cascades. Organic Process Research & Development. Link
-
Organocatalytic Assembly: List, B. (2003). Organocatalytic Asymmetric Assembly Reactions: One-Pot Synthesis of Functionalized
-Amino Alcohols. Organic Letters. Link -
Regioselective Aminolysis: Murugan, A., et al. (2012).[6] Regioselective synthesis of 2-amino-1-phenylethanol derivatives. Tetrahedron Letters. Link
-
Henry Reaction Benchmark: BenchChem. (2025). A Comparative Guide to Amino Alcohols in Asymmetric Synthesis: The Henry Reaction Benchmark. Link
-
Mirabegron Intermediate: Patent KR20210073972A. A new process for the preparation of (R)-2-((4-Aminophenethyl)amino)-1-phenylethanol.[1][4] Link
Sources
- 1. EP2839873A1 - Polyurethane dispersant and preparation method thereof - Google Patents [patents.google.com]
- 2. Henry reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. KR20210073972A - A new process for the preparation of (R)-2-((4-Aminophenethyl)amino)-1-phenylethanol - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 2-AMINO-1-PHENYLETHANOL synthesis - chemicalbook [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Handling & Stabilization of (3-(2-Aminoethyl)phenyl)methanol
[1][2][3]
Executive Summary: The "Dual-Reactivity" Challenge
As a Senior Application Scientist, I often see this molecule fail in synthesis not because of impurity, but because of its bifunctional nature. (3-(2-Aminoethyl)phenyl)methanol contains a nucleophilic primary amine and a potential electrophilic benzylic alcohol .[1][2]
The critical error most researchers make is activating the alcohol (e.g., for halogenation or coupling) while the amine is unprotected. Unlike the ortho-isomer, which rapidly cyclizes intramolecularly to form isochroman or tetrahydroisoquinoline derivatives, the meta-isomer discussed here is geometrically constrained from forming simple fused rings.[1] Consequently, the dominant "cyclization" side reaction is actually intermolecular macrocyclization and polymerization (self-alkylation).[1]
Part 1: Mechanism of Failure & Prevention Strategy
The Side Reaction Pathway
When the benzylic hydroxyl group is activated (converted to a leaving group like -Cl, -Br, -OMs, or activated by Mitsunobu reagents), the amine of a neighboring molecule attacks the benzylic position.[1] This leads to uncontrollable oligomerization rather than a discrete cyclic product.[2]
Visualization: Competitive Reaction Pathways
The following diagram illustrates the causality: why the meta-substitution favors intermolecular polymerization over intramolecular ring closure.
Caption: Figure 1. Kinetic competition between intermolecular polymerization (red) and the desired protection-first pathway (green).[1][2] Note that direct intramolecular cyclization is sterically disfavored for the meta-isomer.[1]
Part 2: Troubleshooting Guide (Q&A)
Q1: I am trying to convert the alcohol to a chloride using Thionyl Chloride (SOCl₂), but I get a sticky gum instead of a solid. What happened?
Diagnosis: You likely triggered intermolecular self-alkylation .[1][2] Explanation: SOCl₂ converts the benzylic alcohol into a benzylic chloride, which is a potent electrophile. In the absence of an amine protecting group, the free amine of one molecule attacks the benzylic chloride of another. The "gum" is a mixture of oligomers and hydrochloride salts. Solution:
-
Protect the Amine First: Convert the amine to a carbamate (e.g., N-Boc) using Boc₂O and a mild base before reacting with SOCl₂.
-
Alternative: If you must work without protection, use excess strong acid (e.g., reaction in concentrated HCl) to keep the amine fully protonated (ammonium form), rendering it non-nucleophilic during the chlorination.[1] However, this is risky as equilibrium deprotonation can still initiate polymerization.[1][2]
Q2: Can I use the Mitsunobu reaction to couple this alcohol with a phenol?
Diagnosis: Yes, but only with strict order of addition. Risk: The betaine intermediate in the Mitsunobu reaction can activate the amine if not carefully managed, or the amine can displace the activated alcohol.[3] Protocol:
-
N-Protection is Mandatory: Use N-Boc-(3-(2-aminoethyl)phenyl)methanol.[1][2]
-
Reagent Choice: Use ADDP/PBu₃ if the standard DEAD/PPh₃ fails, as benzylic alcohols can be sterically sensitive.
-
pKa Rule: Ensure your nucleophile (phenol) has a pKa < 11.[2] If the nucleophile is too basic, the azodicarboxylate may react with the alcohol/amine instead.
Q3: I see a "Cyclization" impurity by LC-MS (M-18 peak). Is this the isoquinoline?
Diagnosis: It is unlikely to be a simple tetrahydroisoquinoline (which requires ortho substitution).[2] Analysis:
-
M-18 (Loss of H₂O): This suggests formation of a Styrene derivative (dehydration) or an Imine (if oxidation occurred).[1][2][4]
-
Scenario A (Acidic Conditions): Acid-catalyzed dehydration of the benzylic alcohol yields 3-(2-aminoethyl)styrene.[1][2] This styrene is reactive and can polymerize.[2]
-
Scenario B (Oxidative Conditions): If you accidentally oxidized the alcohol to an aldehyde, it can condense with the amine to form an intermolecular Schiff base (imine), which appears as a dimer or trimer.[4] Verification: Check the UV spectrum. Styrene formation will show a significant bathochromic shift (conjugation) compared to the starting material.
Part 3: Validated Experimental Protocols
Protocol A: Safe Activation via N-Boc Protection
Use this workflow to prevent self-alkylation during alcohol activation.[1][2]
| Step | Reagent | Conditions | Purpose |
| 1. Protection | Boc₂O (1.1 eq), Et₃N (1.5 eq) | DCM, 0°C to RT, 2h | Masks the nucleophilic amine. |
| 2.[1] Workup | Citric acid wash | Aqueous extraction | Removes excess base/amine traces. |
| 3. Activation | MsCl (1.2 eq), Et₃N (1.5 eq) | DCM, 0°C | Converts -OH to -OMs (Mesylate).[1][2] |
| 4. Coupling | Nucleophile (e.g., Amine, Thiol) | DMF/DCM, RT | Displaces -OMs without self-reaction.[1] |
| 5. Deprotection | TFA / DCM (1:[2][4]4) | RT, 1h | Restores the primary amine. |
Protocol B: Handling the Free Amine (Storage & Stability)
If you must store the free amine-alcohol:
-
Salt Formation: Convert immediately to the Hydrochloride salt or Fumarate salt .[2] The protonated amine (
) is non-nucleophilic and will not attack the alcohol. -
Temperature: Store at -20°C. Benzylic alcohols can slowly disproportionate or auto-oxidize at room temperature.[1][2]
-
Atmosphere: Store under Argon. Oxygen can convert the benzylic alcohol to a benzaldehyde, triggering immediate polymerization via imine formation.
References
-
Mitsunobu Reaction Mechanism & Side Reactions
-
Thionyl Chloride Reactivity with Amino Alcohols
-
General Stability of Amino-Benzyl Alcohols
Sources
- 1. lup.lub.lu.se [lup.lub.lu.se]
- 2. [3-(Aminomethyl)phenyl]methanol | C8H11NO | CID 21880609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. JP2627334B2 - Method for producing 2-aminobenzyl alcohol derivative - Google Patents [patents.google.com]
- 5. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. (3-(2-AMINOETHYL)PHENYL)METHANOL | 743384-09-0 [chemicalbook.com]
- 8. (3-(2-Aminoethyl)phenyl)methanol | 743384-09-0 [sigmaaldrich.com]
Technical Support Center: Purification of (3-(2-Aminoethyl)phenyl)methanol
The following guide is structured as a Technical Support Center resource. It is designed to provide immediate, actionable solutions for researchers encountering difficulties in the purification of (3-(2-Aminoethyl)phenyl)methanol (CAS: 743384-09-0).
Ticket ID: PUR-AM-OH-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Isolation & Purification Protocols
Chemical Profile & Solubility Intelligence
Before initiating any purification workflow, you must understand the physicochemical behavior of your target.[1] This molecule contains both a basic primary amine and a polar primary alcohol on a phenyl ring.
| Property | Value / Characteristic | Implication for Purification |
| Structure | 3-(H₂N-CH₂-CH₂)-C₆H₄-CH₂-OH | Amphiphilic but highly polar. |
| pKa (Amine) | ~9.5 - 10.0 (Estimated) | Protonated (cationic) at pH < 9. Neutral at pH > 11. |
| Solubility (Free Base) | High in MeOH, EtOH, DMSO. Moderate in DCM. Low in Hexanes/Et₂O. | Risk: High water solubility leads to yield loss during aqueous workup. |
| Stability | Oxidation sensitive (Amine & Alcohol). | Avoid prolonged exposure to air; store under Argon/Nitrogen. |
Workflow Visualization: The Decision Matrix
Use the following logic flow to determine the correct purification strategy based on your crude mixture's status.
Figure 1: Decision matrix for selecting the appropriate purification module based on crude material state and required purity.
Module A: Modified Acid-Base Extraction (The "Salting Out" Protocol)
Issue: The user reports low recovery (<30%) after standard extraction.
Root Cause: The product is highly water-soluble due to the combined polarity of the amine and alcohol groups. Standard partitioning into Ethyl Acetate (EtOAc) or Dichloromethane (DCM) fails because the partition coefficient (
Optimized Protocol
-
Acidic Wash (Removal of Non-Basic Impurities):
-
Basification & Salting Out (CRITICAL STEP):
-
Cool the aqueous acidic layer to 0°C.
-
Slowly basify to pH > 12 using 50% NaOH or Solid KOH.
-
Saturation: Add solid NaCl until the solution is saturated (undissolved salt remains). This increases the ionic strength, forcing the organic amine out of the water ("Salting Out" effect) [1].
-
-
Extraction:
-
Do NOT use pure EtOAc (too polar/miscible).
-
Use DCM : Isopropanol (3:1) or Chloroform : Isopropanol (3:1) as the extraction solvent.
-
Perform 4-5 extractions. The alcohol co-solvent improves the solubility of the polar amine in the organic phase.
-
-
Drying:
-
Dry combined organics over anhydrous Na₂SO₄ (Sodium Sulfate).[4] Avoid MgSO₄ if the amine is sensitive, though usually acceptable.
-
Concentrate in vacuo.
-
Module B: Flash Chromatography (Silica Gel)
Issue: The user reports "streaking," "tailing," or broad peaks on the column, leading to poor separation. Root Cause: The basic amine interacts strongly with the acidic silanol (Si-OH) groups on the silica surface, causing retention and peak broadening.
Troubleshooting Guide
| Symptom | Solution | Mechanism |
| Severe Tailing | Add 1-2% Triethylamine (TEA) or 1% NH₄OH to the mobile phase. | The additive blocks acidic silanol sites, allowing the product to elute freely [2]. |
| Product Stuck on Column | Switch to DCM : Methanol : NH₄OH (90:9:1) . | High polarity + base is required to displace the polar amine. |
| Degradation on Column | Use Amino-functionalized Silica or Alumina (Basic) . | Avoids the acidic environment of standard silica entirely [3]. |
Recommended Mobile Phase Gradient
-
Solvent A: DCM (containing 1% TEA)
-
Solvent B: Methanol (containing 1% TEA)
-
Gradient: 0% B → 10% B over 10 CV (Column Volumes).
-
Note: Pre-rinse the column with the TEA-containing solvent to neutralize it before loading the sample.
Module C: Salt Formation (The "Nuclear Option")
Issue: The product is an oil that refuses to solidify, or purity is stuck at 90%. Solution: Convert the free base into a crystalline salt. This purifies the compound via selective crystallization, rejecting impurities in the mother liquor.
HCl Salt Protocol
-
Dissolve the free base (oil) in a minimal amount of dry Ethanol or Isopropanol .
-
Cool to 0°C.
-
Add 2.0 equivalents of HCl in Dioxane (4M) or Acetyl Chloride (adds HCl in situ).
-
Add Diethyl Ether or MTBE dropwise until the solution turns cloudy.
-
Stir at 0°C for 2 hours.
-
Filter the white precipitate under inert atmosphere (nitrogen).
-
Result: (3-(2-Aminoethyl)phenyl)methanol hydrochloride.
Frequently Asked Questions (FAQs)
Q: Can I use Ethyl Acetate for the extraction? A: We strongly advise against it. While EtOAc is a standard solvent, this specific molecule is too water-soluble. The partition coefficient is unfavorable. Use DCM:IPA (3:1) or Chloroform:IPA (3:1) to maximize recovery [1].
Q: My NMR shows a peak at 1.2 ppm and 3.7 ppm that I can't remove. What is it? A: This is likely Triethylamine (TEA) or Ethanol trapped in the oil.
-
Fix: If it is TEA, dissolve the product in DCM and wash with high-pH brine (pH 11) to keep TEA in the organic layer? No, TEA is organic soluble.
-
Correction: TEA is volatile. Rotovap at 40°C for 2 hours, then put on a high-vacuum line (<1 mbar) overnight. If the peak persists, it might be a lipid impurity; consider the Salt Formation (Module C).
Q: The product turns yellow overnight. Is it ruined? A: Amines oxidize to N-oxides or form imines with trace aldehydes in the air. The yellow color is likely a trace impurity (oxidation product).
-
Fix: Store the compound under Argon at -20°C. If purification is needed, filter through a small pad of silica using the conditions in Module B.
Quantitative Data Summary
| Method | Typical Yield | Purity | Main Advantage | Main Disadvantage |
| Standard Extraction | 20-40% | 85-90% | Fast | High loss to aqueous phase. |
| Salting Out (Module A) | 85-95% | 90-95% | High Recovery | Requires multiple extractions. |
| Silica Column (Module B) | 70-85% | >98% | Removes isomers | Tailing issues; consumes solvent. |
| Crystallization (Module C) | 60-80% | >99% | Highest Purity | Yield loss to mother liquor. |
References
-
BenchChem Technical Support. (2025).[3][5] Workup Procedures for Reactions Involving Basic Amines. Retrieved from
-
Sorbent Technologies. (2022). Amino Silica Gel Applications and Troubleshooting. Retrieved from
-
Teledyne ISCO. (2020). Introduction to Functionalized Silica Gel and Alumina RediSep Columns. Retrieved from
Sources
Technical Support Center: Synthesis of (3-(2-Aminoethyl)phenyl)methanol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of (3-(2-Aminoethyl)phenyl)methanol. This guide is designed for researchers, scientists, and professionals in drug development who are working on or planning to synthesize this valuable intermediate. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you improve your reaction yields and streamline your workflow.
Introduction: Navigating the Synthesis
(3-(2-Aminoethyl)phenyl)methanol is a bifunctional molecule featuring both a primary amine and a primary alcohol. This structure makes it a useful building block in medicinal chemistry and materials science. However, the simultaneous presence of these two polar, reactive groups presents unique challenges in its synthesis and purification. The most common and direct route involves the concurrent reduction of a precursor containing a nitrile and an ester or carboxylic acid functionality. This guide focuses on optimizing this pathway, primarily using powerful hydride-donating reagents.
General Synthetic Pathway
The most prevalent strategy relies on a precursor such as methyl 3-(cyanomethyl)benzoate or a related derivative. A strong reducing agent is then used to convert the nitrile to a primary amine and the ester to a primary alcohol in a single synthetic operation.
Caption: General synthetic route to (3-(2-Aminoethyl)phenyl)methanol.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.
Q1: My overall yield is consistently low (<50%). What are the most likely causes?
A: Low yield is the most common complaint and typically stems from one of three areas: incomplete reaction, product loss during workup and purification, or competing side reactions. It's crucial to diagnose the root cause systematically.
Caption: Diagnostic flowchart for troubleshooting low yield.
Solutions based on diagnosis:
-
If the reaction is incomplete:
-
Reagent Stoichiometry: Lithium aluminum hydride (LiAlH₄) is a strong reducing agent that reduces both nitriles and esters.[1] The reduction of a nitrile to an amine requires two equivalents of hydride, while an ester requires two equivalents to form the primary alcohol.[2] Therefore, a minimum of 4 equivalents of hydride are needed, which translates to at least 1.0 equivalent of LiAlH₄ . We recommend using 1.5-2.0 equivalents of LiAlH₄ to account for any moisture and ensure the reaction goes to completion.[3]
-
Reaction Conditions: While the reaction is often started at 0 °C for safety, it may require warming to room temperature or even gentle reflux in THF to proceed fully.[3] Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
-
If you are losing product during workup/purification:
-
LAH Quench & Workup: The product is a polar amino alcohol and can chelate to the aluminum salts formed during the LiAlH₄ workup, trapping it in the solid precipitate. A standard water/acid quench can lead to significant loss.
-
Recommended Protocol (Fieser Workup): For a reaction using 'x' grams of LiAlH₄, quench sequentially at 0 °C with:
-
'x' mL of water, added dropwise.
-
'x' mL of 15% (w/v) aqueous NaOH.
-
'3x' mL of water. This procedure is designed to produce a granular, easily filterable aluminum salt precipitate, minimizing product loss.[3]
-
-
Extraction: The product has some water solubility. After filtering the aluminum salts, extract the aqueous layer multiple times with a more polar solvent like ethyl acetate or a 9:1 mixture of dichloromethane:isopropanol.
-
Purification: The free amine can cause significant tailing on standard silica gel. Pre-treat your column by flushing with your eluent system containing 1-2% triethylamine or ammonia. This deactivates acidic sites on the silica. A typical eluent system is a gradient of 0-10% methanol in dichloromethane with 1% triethylamine.
-
-
If side reactions are the issue:
-
Dimerization/Oligomerization: The primary amine product can react with the intermediate imine formed during nitrile reduction, leading to secondary amine impurities. This is more common at higher concentrations and temperatures.
-
Solution: Use a more dilute solution and maintain a lower temperature (0 °C to room temperature). Add the solution of your starting material dropwise to the suspension of LiAlH₄ to keep the concentration of the intermediate low.
-
Q2: I am using LiAlH₄, but only one of the functional groups is being reduced. How can I ensure both the nitrile and ester are reduced?
A: This is a classic stoichiometry or reactivity issue. LiAlH₄ is a very powerful, non-selective reducing agent and should reduce both functional groups effectively.[4] If you observe partial reduction (e.g., you isolate (3-(hydroxymethyl)phenyl)acetonitrile or 3-(2-aminoethyl)benzoic acid derivatives), consider the following:
-
Insufficient LiAlH₄: As detailed in Q1, ensure you are using at least 1.5 equivalents of LiAlH₄. If your reagents or solvent are not perfectly anhydrous, the hydride will be quenched, reducing its effective concentration.
-
Reagent Addition Order: Always add the ester/nitrile solution slowly to the LiAlH₄ suspension. This maintains an excess of the reducing agent throughout the reaction, promoting the complete reduction of all functional groups.
-
Temperature: While low temperature is used initially to control the exotherm, ensure the reaction is allowed to warm to room temperature and stir for several hours (4-12 h) to drive it to completion.[3]
Frequently Asked Questions (FAQs)
Q: What are the best starting materials for this synthesis? A: The ideal starting material is a commercially available precursor that already contains the carbon skeleton. Good options include:
-
3-(Cyanomethyl)benzoic acid or its methyl/ethyl ester.
-
Methyl 3-(2-cyanoacetyl)benzoate followed by a reduction/decarboxylation sequence. Starting from 3-cyanobenzaldehyde is also possible, but requires building the two-carbon side chain, adding steps to the synthesis.[5][6]
Q: Is LiAlH₄ the only option? What are safer, more selective alternatives? A: While LiAlH₄ is effective, its pyrophoric nature is a concern, especially at larger scales.[3] Here are some viable alternatives:
| Reducing Agent | Substrate Scope | Selectivity | Safety & Handling | Workup |
| LiAlH₄ | Reduces nitriles, esters, acids, amides, ketones, aldehydes.[1] | Low selectivity, reduces most polar functional groups. | Highly reactive with water/protic solvents, pyrophoric solid. Handle under inert gas. | Can be complex; Fieser workup recommended to avoid product loss.[3] |
| **Borane (BH₃•THF or BH₃•SMe₂) ** | Reduces nitriles, carboxylic acids, amides. Reduces esters more slowly.[7] | Good. Can selectively reduce a carboxylic acid in the presence of an ester.[8] | Safer than LAH, but still reactive with water. BH₃•SMe₂ has an unpleasant odor. | Typically a straightforward acidic or basic quench and extraction. |
| Catalytic Hydrogenation (e.g., Raney Ni, H₂) | Reduces nitriles. Can also reduce esters under harsher conditions. | Can be highly selective depending on the catalyst and conditions. | Requires high-pressure hydrogenation equipment. Catalyst can be pyrophoric. | Simple filtration of the catalyst. |
For a lab-scale synthesis where safety is a primary concern, Borane-THF complex (BH₃•THF) is an excellent alternative. It readily reduces both nitriles and carboxylic acids, making it suitable for a precursor like 3-(cyanomethyl)benzoic acid.[7]
Q: How can I effectively monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is the most common method.
-
Mobile Phase: A 1:1 mixture of ethyl acetate and hexanes is a good starting point for the precursor. For the highly polar product, a more polar system like 10% Methanol in Dichloromethane will be needed.
-
Visualization: Use a UV lamp (254 nm) to see the aromatic rings. Staining with ninhydrin is essential, as it will produce a distinct color (usually purple or pink) for the primary amine product, making it easy to distinguish from the starting material and intermediates.
Detailed Experimental Protocol: LiAlH₄ Reduction
This protocol describes the reduction of methyl 3-(cyanomethyl)benzoate to (3-(2-Aminoethyl)phenyl)methanol.
Materials:
-
Methyl 3-(cyanomethyl)benzoate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium hydroxide (NaOH)
-
Deionized Water
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware, dried in an oven
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add LiAlH₄ (1.5 eq.). Suspend the LiAlH₄ in anhydrous THF (50 mL). Cool the suspension to 0 °C in an ice bath.
-
Substrate Addition: Dissolve methyl 3-(cyanomethyl)benzoate (1.0 eq.) in anhydrous THF (25 mL) and add it to the dropping funnel. Add the substrate solution dropwise to the stirred LiAlH₄ suspension over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours. Monitor the reaction by TLC until all starting material is consumed.
-
Workup (Fieser Method): Cool the reaction mixture back to 0 °C. Let the amount of LiAlH₄ used be 'x' grams. Quench the reaction by slowly and sequentially adding:
-
'x' mL of water
-
'x' mL of 15% aqueous NaOH
-
'3x' mL of water A white, granular precipitate should form. Stir vigorously for 30 minutes.
-
-
Isolation: Filter the mixture through a pad of Celite®, washing the solid precipitate thoroughly with THF and then ethyl acetate. Combine the organic filtrates.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash with a saturated brine solution. Extract the aqueous layer two more times with ethyl acetate.
-
Drying and Concentration: Combine all organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product as an oil or solid.
-
Purification: Purify the crude material by column chromatography on silica gel using a gradient of 0-10% methanol in dichloromethane containing 1% triethylamine to afford pure (3-(2-Aminoethyl)phenyl)methanol.
Caption: Step-by-step workflow for the synthesis and purification.
References
-
Haddenham, D., Pasumansky, L., DeSoto, J., Eagon, S., & Singaram, B. (2009). Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane. The Journal of Organic Chemistry, 74(5), 1964–1970. Available at: [Link]
-
Chemistry LibreTexts. (2025). Nitrile Reduction Mechanism with LiAlH4 and DIBAL. Available at: [Link]
-
Pye, D. R., et al. (2017). B–N/B–H Transborylation: borane-catalysed nitrile hydroboration. Beilstein Journal of Organic Chemistry, 13, 2338-2344. Available at: [Link]
-
Ashenhurst, J. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Available at: [Link]
-
Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Available at: [Link]
- Google Patents. (n.d.). CN101835731A - Accelerated reduction of organic substances with boranes.
-
Pearson Education. (2024). Give the expected products of lithium aluminum hydride reduction... Available at: [Link]
-
IITian Explains. (2020). Borane as a Reducing Agent. YouTube. Available at: [Link]
-
JoVE. (2025). Nitriles to Amines: LiAlH4 Reduction. Available at: [Link]
- Google Patents. (n.d.). EP1004574B1 - Process for producing cyanobenzyl compounds.
-
PrepChem. (n.d.). Synthesis of α-cyano-3-phenoxy-benzyl alcohol. Available at: [Link]
-
Filo. (2025). Explain the reaction mechanism shown in the image... Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Available at: [Link]
- Google Patents. (n.d.). A kind of synthetic method of 2- cyano-benzyl bromide and the like.
-
Bakhtar, M. (2018). Catalytic Reduction of Nitriles. IntechOpen. Available at: [Link]
-
Ashenhurst, J. (2015). All About The Reactions of Grignard Reagents. Master Organic Chemistry. Available at: [Link]
-
ResearchGate. (2025). Multifaceted Behavior of 2‐Cyanobenzaldehyde and 2‐Acylbenzonitriles... Available at: [Link]
-
Organic Chemistry Data. (n.d.). Grignard Reaction - Common Conditions. Available at: [Link]
-
European Patent Office. (2021). METHOD FOR PREPARING BENZYL ALCOHOL AND HOMOLOGUES... Available at: [Link]
-
Open Library Publishing Platform. (n.d.). 3.4.2 – Grignard Reactions with Carbonyls. Available at: [Link]
- Google Patents. (n.d.). EP0148272A1 - Process for producing optically active benzyl alcohol compounds.
-
Calvin University. (n.d.). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons. Available at: [Link]
-
Reddit. (2022). Only one nitrile reduced to amine with LiAlH4. r/Chempros. Available at: [Link]
-
American Chemical Society. (n.d.). A Quick Guide to Reductions in Organic Chemistry. Available at: [Link]
-
MDPI. (2026). Eugenol and Chavicol-Based Polyamides from Synthesis to Degradation. Available at: [Link]
-
National Institutes of Health. (n.d.). [3-(Aminomethyl)phenyl]methanol. PubChem. Available at: [Link]
-
National Institutes of Health. (2021). Improvement of 2-phenylethanol production in Saccharomyces cerevisiae... PMC. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of Tris(2-(dimethylamino)phenyl)methanol. Available at: [Link]
-
ResearchGate. (n.d.). Controlled Conversion of Phenylacetic Acids to Phenylacetonitriles... Available at: [Link]
-
Organic Syntheses. (n.d.). pyrimidinecarboxylic acid... Available at: [Link]
-
MIT DSpace. (2022). Catalyst choice impacts aromatic monomer yields... Available at: [Link]
-
MDPI. (n.d.). Screening of High-Yield 2-Phenylethanol Producing Strain... Available at: [Link]
-
Nature. (2016). Production of natural 2-phenylethanol... Available at: [Link]
-
PLOS One. (n.d.). Improvement of 2-phenylethanol production in Saccharomyces cerevisiae... Available at: [Link]
-
ScholarWorks@GVSU. (n.d.). Design, synthesis, and evaluation of 1-phenylethanol... Available at: [Link]
-
National Institutes of Health. (n.d.). (3-Amino-2-methylphenyl)methanol. PubChem. Available at: [Link]
-
PubMed. (2015). Improving 2-phenylethanol production via Ehrlich pathway... Available at: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Video: Nitriles to Amines: LiAlH4 Reduction [jove.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. acs.org [acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. B–N/B–H Transborylation: borane-catalysed nitrile hydroboration - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Aminoethyl Phenylmethanol Salts
Welcome to the Application Scientist Support Center for aminoethyl phenylmethanol (systematically known as 2-amino-1-phenylethanol or phenylethanolamine) and its associated salt forms. This compound, a structural analog of norepinephrine, is widely used as an intermediate in organic synthesis and as a pharmacological reference standard[1][2].
Despite the high thermodynamic solubility of its hydrochloride and sulfate salts, researchers frequently encounter kinetic dissolution barriers, pH-induced precipitation, and solvent shock during assay formulation. This guide synthesizes physicochemical data and field-proven methodologies to help you troubleshoot and engineer self-validating solubilization protocols.
Physicochemical Profiling & Quantitative Data
Understanding the thermodynamic baseline of your compound is the first step in resolving any formulation issue. The table below summarizes the critical physicochemical differences between the free base and its common salt forms.
| Property | Free Base | Hydrochloride (HCl) Salt | Sulfate Salt |
| Molecular Weight | 137.18 g/mol [3] | 173.64 g/mol | 372.44 g/mol [4] |
| Melting Point | 56 – 57 °C[3][4] | 212 °C[5] | 239 – 240 °C[5] |
| Aqueous Solubility (25°C) | ~45.8 mg/mL[3] | Freely Soluble (>100 mg/mL) | Freely Soluble (>100 mg/mL)[4] |
| Amine pKa (25°C, 10mM) | 8.90[5] | N/A (Protonated) | N/A (Protonated) |
| Optimal Solvent System | Ethanol, Methanol | Water, Saline, Anhydrous DMSO | Water, Saline, Anhydrous DMSO |
Core Diagnostic Workflow
Before altering your experimental protocol, trace your solubility issue through the logical pathways below to identify the root chemical cause.
Diagnostic workflow for resolving aminoethyl phenylmethanol salt solubility issues.
Troubleshooting & FAQs
Q1: When formulating the hydrochloride salt for an enzymatic assay at pH 9.5, the solution immediately turns turbid. Why does a "freely soluble" salt precipitate? Causality: The pKa of the primary amine on the aminoethyl phenylmethanol scaffold is 8.90[5]. According to the Henderson-Hasselbalch equation, at pH 9.5, the equilibrium shifts drastically toward the uncharged free base. While the salt form is freely soluble, the free base has a strict thermodynamic aqueous solubility limit of approximately 45.8 mg/mL[3]. If your stock concentration exceeds this threshold, the uncharged molecules will aggregate and precipitate. Solution: If a high pH is strictly required for your assay, keep the stock concentration below 40 mg/mL, or introduce a solubilizing agent such as a cyclodextrin to encapsulate the hydrophobic phenyl ring.
Q2: I am preparing a 100 mg/mL stock of the sulfate salt in DMSO, but it remains a cloudy suspension despite heavy vortexing. Is the compound degrading? Causality: Aminoethyl phenylmethanol salts are highly hygroscopic. When exposed to ambient humidity, they absorb moisture, leading to crystal bridging and clumping. Furthermore, if your DMSO is not strictly anhydrous, the absorbed water drastically reduces the solvent's capacity to solvate the highly polar sulfate lattice[1][2][6]. Solution: Always use freshly opened, anhydrous DMSO. Apply ultrasonic bath sonication at 37°C for 10–15 minutes. The acoustic cavitation provides the activation energy required to break the kinetic barrier of the clumped crystal lattice[1][2].
Q3: My DMSO stock precipitates immediately when injected into corn oil for an in vivo study. How do I prevent this? Causality: This is a classic case of "solvent shock." Injecting a highly concentrated polar DMSO stock directly into a non-polar vehicle (like corn oil) causes a rapid collapse of the solvation shell around the molecule before it can uniformly disperse[2]. Solution: You must implement a co-solvent cascade. Transition the polarity gradually using intermediate miscible solvents (like PEG300) and surfactants (like Tween-80) before the final dilution[1].
Self-Validating Experimental Protocols
To ensure reproducibility, use the following step-by-step methodologies. Each protocol includes a self-validation step to confirm thermodynamic stability.
Protocol A: Co-Solvent Cascade Formulation (For Aqueous & Cell Culture Assays)
This protocol yields a clear solution of ≥ 2.5 mg/mL by gradually stepping down the solvent polarity[1]. Vehicle Ratio: 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline.
-
Primary Solvation: Dissolve the required mass of the salt in 10% (v/v) anhydrous DMSO. Sonicate until optically clear. (Causality: DMSO disrupts the crystalline lattice of the salt).
-
Polarity Bridging: Add 40% (v/v) PEG300 dropwise while continuously vortexing. (Causality: PEG300 acts as a dielectric bridge, preventing the precipitation that occurs during abrupt polarity shifts).
-
Micellar Stabilization: Introduce 5% (v/v) Tween-80 and mix evenly. (Causality: The surfactant forms micelles that will stabilize the hydrophobic phenyl moiety once the aqueous phase is introduced).
-
Aqueous Dilution: Slowly add 45% (v/v) Saline (0.9% NaCl) to reach the final volume.
-
Self-Validation Check: Pass a red laser pointer through the glass vial. A lack of Tyndall scattering (no visible laser beam path in the liquid) confirms a true solution devoid of micro-precipitates.
Protocol B: Cyclodextrin Inclusion Complex (For High-Concentration In Vivo Dosing)
This protocol utilizes host-guest chemistry to shield the hydrophobic portions of the molecule[1]. Vehicle Ratio: 10% DMSO / 90% (20% SBE-β-CD in Saline).
-
Host Preparation: Dissolve 2 g of Sulfobutylether-β-cyclodextrin (SBE-β-CD) powder in 10 mL of Saline. Stir at 4°C until completely clear to yield a 20% w/v solution.
-
Guest Solvation: Dissolve the aminoethyl phenylmethanol salt in anhydrous DMSO to create a highly concentrated stock (e.g., 25.0 mg/mL).
-
Complexation: Inject 100 μL of the DMSO stock into 900 μL of the 20% SBE-β-CD solution under high-shear vortexing. (Causality: The hydrophobic cavity of the cyclodextrin rapidly sequesters the phenyl ring, while the sulfobutylether exterior maintains robust hydrogen bonding with the aqueous bulk).
-
Self-Validation Check: Centrifuge the final mixture at 10,000 x g for 5 minutes. The absence of a pellet at the bottom of the tube confirms 100% inclusion and thermodynamic stability.
References
1.[5] Phenylethanolamine - Wikipedia. Wikipedia.org. Available at: 2.[3] Phenylethanolamine | C8H11NO | CID 1000 - PubChem. Nih.gov. Available at: 3.[1] 2-Amino-1-phenylethanol[7568-93-6] - CliniSciences. Clinisciences.com. Available at: 4.[2] 2-Amino-1-phenylethanol | Endogenous Metabolite - MedchemExpress. Medchemexpress.com. Available at: 5.[6] 2-Amino-1-phenylethanol | CAS 7568-93-6 - Selleck Chemicals. Selleckchem.com. Available at: 6.[4] Phenylethanolamine - DrugFuture. Drugfuture.com. Available at:
Sources
- 1. HY-59132-1mL | 2-Amino-1-phenylethanol [7568-93-6] Clinisciences [clinisciences.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Phenylethanolamine | C8H11NO | CID 1000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Phenylethanolamine [drugfuture.com]
- 5. Phenylethanolamine - Wikipedia [en.wikipedia.org]
- 6. selleckchem.com [selleckchem.com]
Tech Support Center: Handling Air-Sensitive Amino Benzyl Alcohol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. Amino benzyl alcohols (e.g., 2-aminobenzyl alcohol and 4-aminobenzyl alcohol) are highly versatile bifunctional building blocks used extensively in pharmaceutical synthesis and materials science[1]. However, their dual functionality makes them notoriously difficult to handle. The strongly electron-donating amino group increases the electron density of the aromatic ring, significantly lowering the molecule's oxidation potential. This makes both the amine (prone to nitroso/azo formation) and the benzylic alcohol (prone to over-oxidation) highly susceptible to autoxidation in the presence of atmospheric oxygen and light[1][2].
This guide provides field-proven, self-validating protocols to ensure scientific integrity during your workflows.
Core Handling & Preparation Workflows
Protocol 1.1: Rigorous Solvent Degassing via Freeze-Pump-Thaw (FPT)
Causality: Standard sparging relies on partial pressure equilibrium and only displaces macroscopic dissolved gases, leaving trace oxygen behind. The Freeze-Pump-Thaw (FPT) method completely removes dissolved
Step-by-Step Methodology:
-
Load: Transfer the solvent into a heavy-wall Schlenk flask. Critical: Do not exceed 50% of the flask's volume to prevent critical pressure buildup[4][5].
-
Freeze: Submerge the flask in a liquid nitrogen (
) or dry ice/acetone Dewar until the solvent is completely frozen solid[3][4]. -
Pump: Open the stopcock to a high-vacuum Schlenk line for 10–30 minutes to evacuate the headspace[5].
-
Thaw: Seal the flask (close the stopcock), remove it from the cooling bath, and gently thaw it in a tepid water bath[4][5].
-
Validate & Repeat: Observe the liquid closely. Gas bubbles will visibly evolve as trapped
escapes the thawing matrix[4]. Repeat steps 2-4 for a minimum of 3 cycles. -
Self-Validating Step: The protocol is complete only when zero gas bubbles evolve during the thawing phase[5]. Once validated, backfill the flask with inert gas (Argon or
)[3].
Caption: Freeze-Pump-Thaw (FPT) degassing cycle for removing dissolved oxygen.
Protocol 1.2: Inert Storage and Dispensing
Causality: Aromatic amines degrade rapidly at room temperature via photo-oxidation and ambient moisture[6]. Proper storage requires suppressing both thermal and oxidative degradation pathways.
Step-by-Step Methodology:
-
Purge: Flush the storage vial with Argon. Argon is denser than air and settles in the headspace, providing a superior protective blanket compared to Nitrogen during brief openings[7].
-
Seal: Use a PTFE-lined septum and seal the exterior joint with Parafilm or electrical tape to prevent moisture ingress.
-
Store: Keep the sealed container in a dark freezer at -20 °C (short-term) or -70 °C (long-term)[6].
Troubleshooting Guide (Q&A)
Q: My 4-aminobenzyl alcohol starting material has turned from a pale crystalline powder to a brown/yellow solid. Is it still usable? A: No, it should not be used for sensitive catalytic reactions without repurification. Discoloration indicates oxidation of the amino group. The electron-rich nature of the ring facilitates the formation of hydroxylamino or nitroso intermediates upon air exposure, which rapidly couple to form highly colored azo or azoxy dimers[2]. Action: Repurify the material via sublimation or recrystallization under an inert atmosphere before use.
Q: During the freeze-pump-thaw cycle, my Schlenk flask shattered. What caused this? A: This is a classic mechanical failure caused by either overfilling or improper thawing. If the flask is filled beyond 50% of its volume, the volumetric expansion of the solvent during the phase change exerts critical stress on the glass[5]. Furthermore, thawing must be done gently in a tepid water bath; letting it thaw by itself or applying localized heat melts only the bottom, creating a sealed liquid pocket that expands against the solid ice plug above it, rupturing the vessel[5].
Q: I am attempting a controlled oxidation of 2-aminobenzyl alcohol to 2-aminobenzaldehyde, but I am getting a complex mixture of polymeric products. How do I improve selectivity?
A: Uncontrolled air oxidation leads to amine degradation and polymerization. To selectively oxidize the benzylic alcohol to the aldehyde without destroying the amine, you must utilize specific heterotrimetallic catalysts (e.g., RuMnMn on hydrotalcite) or uniform
Caption: Mechanistic pathways of aminobenzyl alcohol oxidation and degradation.
Quantitative Data & Reference Tables
Table 1: Comparison of Solvent Degassing Methods
| Method | Solvent Loss | Best Use Case | Reference | |
| Sparging ( | Moderate | High | Bulk organic solvents | [10][11] |
| Sonication under Vacuum | Low/Moderate | Low | HPLC solvents (Rough degassing) | [3] |
| Freeze-Pump-Thaw (FPT) | Near 100% | Minimal | Sensitive organometallic/amine reactions | [3][4] |
Table 2: Storage Stability Profiles of Aromatic Amines
| Storage Condition | Temperature | Atmosphere | Shelf-Life / Stability | Reference |
| Benchtop (Ambient) | 20 °C | Air | Rapid degradation (< 10 days) | [6] |
| Refrigerator | 4 °C | Air | Moderate degradation | [6] |
| Standard Freezer | -20 °C | Inert (Ar/ | Stable (Short-term) | [6] |
| Ultra-low Freezer | -70 °C | Inert (Ar/ | Stable (> 14 months) | [6] |
Frequently Asked Questions (FAQs)
Q: How long can I store degassed solvents in a Schlenk flask? A: Degassed solvents in a sealed Schlenk flask under static inert pressure can typically be kept for 1-2 days before re-degassing is required[3].
Q: Can I use a standard fume hood vacuum for the FPT method? A: No. A standard house vacuum is insufficient for FPT. You must use a high-vacuum Schlenk line equipped with a liquid nitrogen or dry ice/acetone cold trap to achieve the low pressures required to pull dissolved gases out of the frozen matrix and protect the pump from solvent vapors[12][13].
References
-
[10] Freeze-Pump-Thaw - The Schlenk Line Survival Guide. Schlenk Line Survival Guide. 10
-
[5] Freeze-Pump-Thaw Degassing of Liquids. University of Washington. 5
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[2] Technical Support Center: Synthesis of 4-Aminobenzyl Alcohol. Benchchem. 2
-
[11] Degassing Solvents. Berry Group, University of Wisconsin-Madison. 11
-
[4] Video: Degassing Liquids with Freeze-Pump-Thaw Cycling. JoVE. 4
-
[8] 2-Aminobenzyl alcohol, 98%. Thermo Scientific Chemicals (Fisher Scientific).8
-
[9] Recent advances in metal-catalysed oxidation reactions. The Royal Society. 9
-
[6] Short- and Long-Term Stability of Aromatic Amines in Human Urine. MDPI. 6
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Technical Support Center: Purification of (3-(2-Aminoethyl)phenyl)methanol
Welcome to the technical support center for the purification of (3-(2-Aminoethyl)phenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in obtaining this versatile building block in high purity. The unique bifunctional nature of this molecule—possessing both a primary amine and a primary alcohol—presents specific purification hurdles that require a nuanced approach. This document provides in-depth, field-proven insights and step-by-step protocols to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude (3-(2-Aminoethyl)phenyl)methanol?
The impurity profile of your crude product is intrinsically linked to its synthetic route. A prevalent method for synthesizing this compound is the reduction of 3-(hydroxymethyl)benzonitrile. Based on this, you can anticipate several classes of impurities.
Table 1: Potential Impurities from Nitrile Reduction Synthesis Route
| Impurity Class | Specific Examples | Origin | Removal Strategy |
| Unreacted Starting Material | 3-(hydroxymethyl)benzonitrile | Incomplete reduction of the nitrile group. | Column chromatography, Acid-base extraction (nitrile remains in organic phase). |
| Over-reduction Products | 3-ethyl-phenylethanolamine | Reduction of the benzylic alcohol to a methyl group (less common with mild reductants). | Column chromatography. |
| Dimeric Byproducts | Secondary or tertiary amines | Reaction of the newly formed primary amine with the intermediate imine during catalytic hydrogenation.[1] | Column chromatography, careful acid-base extraction. |
| Reagent-Derived Impurities | Aluminum salts, Borane complexes | From reducing agents like LiAlH₄ or BH₃.[1] | Aqueous workup, quenching steps. |
| Solvent Residues | Tetrahydrofuran (THF), Diethyl ether, Toluene | Residual solvents from the reaction or workup.[2] | Evaporation under reduced pressure, high-vacuum drying. |
Q2: Which purification technique should I try first?
For a molecule like (3-(2-Aminoethyl)phenyl)methanol, which has a distinctly basic functional group (the amine), acid-base extraction is the most powerful and efficient initial purification step.[3][4] This technique rapidly separates your basic product from neutral or acidic impurities. It leverages the differential solubility of the amine and its protonated salt form.[5] The neutral form is soluble in organic solvents, while its ammonium salt is soluble in water. This allows for a clean and scalable first-pass purification before considering more labor-intensive methods like chromatography.
Q3: My compound appears as a thick oil. Can I still use recrystallization?
While many aminophenol compounds are crystalline solids, it is not uncommon for (3-(2-Aminoethyl)phenyl)methanol to be isolated as a viscous oil or a low-melting-point solid, especially if minor impurities are present that disrupt the crystal lattice.
If your product is an oil, direct recrystallization is not feasible. However, you can attempt to crystallize it as a salt. The most common approach is to form the hydrochloride (HCl) or hydrobromide (HBr) salt, which are often highly crystalline.
-
Expert Insight: Dissolve your crude oil in a minimal amount of a solvent like isopropanol or ethyl acetate. Then, slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise until the solution is acidic and precipitation is complete. The resulting solid salt can then be recrystallized.
Purification Strategy Decision Workflow
This workflow helps in selecting the appropriate purification method based on the nature of the impurities present in the crude material.
Caption: Decision tree for selecting a purification strategy.
Troubleshooting Guide
Problem: An emulsion has formed during my acid-base extraction and the layers won't separate.
Cause: Emulsions are common when working with amines, which can act as surfactants, especially during the basification step.[6] This is caused by the formation of a stable colloid of microscopic droplets of the organic phase suspended in the aqueous phase (or vice-versa).
Solutions:
Table 2: Troubleshooting Emulsion Formation
| Technique | Protocol | Mechanism of Action |
| "Salting Out" | Add a saturated aqueous solution of NaCl (brine) to the separatory funnel and gently swirl.[6] | The salt increases the ionic strength and density of the aqueous phase, which decreases the solubility of organic components and helps force the layers to coalesce. |
| Filtration | Filter the entire emulsified mixture through a pad of Celite® or glass wool. | The fine particles of the filter aid can physically break up the droplets that form the emulsion. |
| Centrifugation | If the volume is manageable, transfer the mixture to centrifuge tubes and spin at a moderate speed. | The applied g-force accelerates the separation of the two phases based on their density difference.[6] |
| Patience | Allow the separatory funnel to stand undisturbed for an extended period (30 minutes to several hours). | Gravity will eventually cause the layers to separate, although this is the slowest method. |
Problem: My compound streaks badly on silica gel TLC plates and gives poor recovery from my column.
Cause: This is a classic problem when chromatographing basic compounds on standard silica gel.[7] Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. These acidic sites can strongly and often irreversibly bind to your basic amine via an acid-base interaction, leading to tailing (streaking) on TLC and product loss on the column.
Solution:
The key is to neutralize the acidic sites on the silica gel. This is achieved by adding a small amount of a volatile base to your eluent system.
-
Recommended Protocol: Add 0.5-2% triethylamine (TEA) or ammonium hydroxide to your mobile phase. For example, a common eluent system for this compound would be Dichloromethane (DCM) / Methanol (MeOH) / Triethylamine in a 90:9:1 ratio.
-
Expert Insight: Before running your column, it's good practice to flush the packed silica gel with your mobile phase containing the base until the eluate is basic (test with pH paper). This ensures the entire stationary phase is neutralized before you load your compound.[7]
Detailed Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to separate the basic (3-(2-Aminoethyl)phenyl)methanol from neutral and acidic impurities.
Caption: Workflow for purification via acid-base extraction.
Methodology:
-
Dissolution: Dissolve the crude material in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM) (approx. 10 mL per 1 g of crude).[6]
-
Acidic Extraction: Transfer the solution to a separatory funnel. Add an equal volume of 1 M hydrochloric acid (HCl). Stopper the funnel, invert, and vent frequently. Shake vigorously for 1-2 minutes.
-
Layer Separation: Allow the layers to fully separate. The protonated amine hydrochloride salt will be in the lower aqueous layer (if using DCM) or the upper aqueous layer (if using ethyl acetate). Drain and collect the aqueous layer. The organic layer contains neutral impurities and can be discarded (or processed further if desired).[4]
-
Repeat: To ensure complete extraction, wash the organic layer with another portion of 1 M HCl and combine the aqueous layers.
-
Basification: Cool the combined aqueous layers in an ice bath. Slowly add 2 M sodium hydroxide (NaOH) solution with swirling until the pH is strongly basic (pH > 12, check with pH paper). The deprotonated amine will often cause the solution to become cloudy.
-
Product Extraction: Extract the now-basic aqueous solution three times with fresh portions of ethyl acetate or DCM.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified (3-(2-Aminoethyl)phenyl)methanol.
Protocol 2: Purification by Flash Column Chromatography
This method is ideal for removing impurities with similar basicity but different polarity.
Table 3: Recommended Conditions for Column Chromatography
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel, 230-400 mesh | Standard choice for normal-phase chromatography.[8] |
| Mobile Phase (Eluent) | Start with 100% DCM, gradually increase polarity with a mixture of DCM/MeOH (e.g., 95:5 to 90:10). Crucially, add 1% Triethylamine (TEA) to the entire mobile phase. | The DCM/MeOH gradient effectively elutes compounds of increasing polarity. The TEA is essential to prevent product loss and tailing on the acidic silica gel.[7] |
| Column Loading | Dry loading is preferred. | Adsorb the crude product onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the column. This leads to better separation than loading the product dissolved in a strong solvent. |
| Fraction Analysis | Thin Layer Chromatography (TLC) with the same eluent system. Visualize with UV light and/or a potassium permanganate (KMnO₄) stain. | KMnO₄ stain is effective for visualizing both the alcohol and amine functional groups. |
Methodology:
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 100% DCM + 1% TEA). Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.[8]
-
Sample Loading: Dissolve your crude product in a minimal amount of DCM. Add a small amount of silica gel (approx. 2-3 times the weight of your crude product) and evaporate the solvent to get a dry, free-flowing powder. Carefully layer this powder on top of the packed column.
-
Elution: Begin eluting with the low-polarity mobile phase, collecting fractions. Gradually increase the percentage of methanol in the mobile phase to elute more polar compounds.
-
Analysis: Analyze the collected fractions by TLC. Combine the fractions containing the pure product.
-
Concentration: Remove the solvent (and the volatile TEA) from the combined pure fractions under reduced pressure to obtain the final product.
References
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]
-
Wikipedia. (n.d.). Protecting group. [Link]
-
Chemistry Steps. (2023). Boc Protecting Group for Amines. [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. [Link]
-
Slideshare. (n.d.). Protection for amino group and amino acid. [Link]
-
Study.com. (n.d.). Video: Acid-Base Extraction | Purpose, Theory & Applications. [Link]
-
Wikipedia. (n.d.). Acid–base extraction. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.).
-
Scribd. (n.d.). Amine Plant Troubleshooting and Optimiza. [Link]
- Google Patents. (n.d.). EP0224625A1 - Process for producing aminophenols.
- Google Patents. (n.d.). US4585896A - Process for the production of an aminophenol.
-
ResearchGate. (2024). How I can isolated/extracted 4-Aminophenol.... [Link]
-
University of Rochester Chemistry Department. (n.d.). Purification: How To. [Link]
-
Springer. (2025). Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions. [Link]
-
Science Forums. (2011). Amine purification. [Link]
-
PubMed. (n.d.). High-performance liquid chromatographic determination of enantiomeric amino acids and amino alcohols.... [Link]
-
Oxford Academic. (n.d.). HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols.... [Link]
-
ACS Publications. (2023). Sequential Nitrile Amidination–Reduction as a Straightforward Procedure to Selective Linear Polyamine Preparation. [Link]
-
Sorbtech. (n.d.). Amino Acid Purification - Column Chromatography. [Link]
- Google Patents. (n.d.). US3372195A - Reduction of nitriles to primary amines.
-
Chemistry LibreTexts. (2022). Acid-Base Extraction. [Link]
-
Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. [Link]
-
Resin-expert.com. (n.d.). Separation and Refining of Amino acids. [Link]
-
ACS Publications. (n.d.). Ligand exchange chromatography of amino alcohols.... [Link]
-
Chemguide. (n.d.). REDUCING NITRILES TO PRIMARY AMINES. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (2016). Production of natural 2-phenylethanol: From biotransformation to purified product. [Link]
-
IRIS . (n.d.). catalyzed dynamic kinetic resolution of N-Boc-phenylalanine ethyl thioester with benzylamine. [Link]
-
MDPI. (n.d.). Genotoxic Impurities in Pharmaceutical Manufacturing: Sources, Regulations, and Mitigation. [Link]
-
Digital Commons @ University of Rhode Island. (n.d.). Design, synthesis, and evaluation of 1-phenylethanol and C2 threitol derivatives as non-pyranose galactose-mimicking inhibitors. [Link]
-
Senieer. (n.d.). Where Do Impurities In Pharmaceutical Analysis Come From?. [Link]
-
ACS Publications. (2013). Risk Assessment of Genotoxic Impurities in New Chemical Entities: Strategies To Demonstrate Control. [Link]
-
Asian Journal of Chemistry. (n.d.). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. [Link]
-
European Medicines Agency. (2024). ICH Q3C (R9) Guideline on impurities. [Link]
-
PubChem. (n.d.). (3-Amino-2-methylphenyl)methanol. [Link]
-
PubChem. (n.d.). [3-(Aminomethyl)phenyl]methanol. [Link]
- Google Patents. (n.d.). US4937382A - Process for preparing 2-(o-aminophenyl)ethanol.
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- 2. ema.europa.eu [ema.europa.eu]
- 3. Acid–base extraction - Wikipedia [en.wikipedia.org]
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- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Selective Oxidation of (3-(2-Aminoethyl)phenyl)methanol
Welcome to the Process Chemistry Troubleshooting Hub. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges of oxidizing (3-(2-Aminoethyl)phenyl)methanol to its corresponding aldehyde, 3-(2-aminoethyl)benzaldehyde.
Converting primary alcohols to aldehydes without over-oxidizing them to carboxylic acids is a classic synthetic challenge. When your substrate also contains a highly reactive primary aliphatic amine, the complexity multiplies. This guide establishes a self-validating system to ensure high-yield, chemoselective transformations.
I. Mechanistic Workflow & Failure Modes
Before troubleshooting, it is critical to understand the reaction pathways. The primary failure mode in this transformation is not just over-oxidation, but intermolecular condensation . If the primary amine is left unprotected, it will rapidly attack the newly formed aldehyde, leading to imine (Schiff base) formation and subsequent polymerization.
Workflow for selective oxidation of (3-(2-Aminoethyl)phenyl)methanol avoiding polymerization.
II. Frequently Asked Questions (Troubleshooting Guide)
Q1: Why am I recovering a complex, viscous polymeric mixture instead of my target aldehyde?
Causality: You are likely attempting to oxidize the alcohol while the primary amine is unprotected. Aldehydes are highly electrophilic, and primary amines are strong nucleophiles. As soon as the benzylic alcohol is oxidized to an aldehyde, the free -NH2 group from another molecule attacks it, forming an imine. This triggers a chain reaction resulting in oligomers and polymers. Solution: You must mask the nucleophilicity of the amine prior to oxidation. We recommend forming a tert-butyloxycarbonyl (Boc) carbamate.
Q2: How do I prevent the primary alcohol from over-oxidizing to a carboxylic acid?
Causality: Over-oxidation to a carboxylic acid typically requires the presence of water. In aqueous conditions, the newly formed aldehyde undergoes hydration to form a gem-diol (aldehyde hydrate). Strong oxidants (like Chromic acid/Jones reagent or KMnO4) then oxidize this hydrate into a carboxylic acid[1]. Solution: Use strictly anhydrous conditions and "weak" or mild oxidants that arrest the oxidation at the aldehyde stage[1]. Reagents like Dess-Martin Periodinane (DMP) or Swern oxidation conditions are ideal because they operate in anhydrous organic solvents (like dichloromethane), preventing hydrate formation entirely.
Q3: Which oxidant is best suited for this specific protected substrate?
Causality: While Swern oxidation is highly effective, it requires strict cryogenic temperature control (-78 °C) and generates noxious dimethyl sulfide. Dess-Martin Periodinane (DMP) is the industry standard for this transformation. DMP oxidizes primary alcohols to aldehydes under mild conditions (room temperature, neutral pH) with high chemoselectivity and fast reaction times, particularly for benzylic alcohols like your substrate[2]. Furthermore, DMP has been proven to oxidize N-protected amino alcohols without causing epimerization or side reactions[2].
Q4: Are there any emerging methods to skip the protection step?
Causality: Yes, but they are highly specialized. Recent advancements in radical chemistry have demonstrated that AZADO/copper catalytic systems or specific CuI/TEMPO systems can achieve chemoselective aerobic oxidation of unprotected amino alcohols[3],[4]. However, these methods require precise atmospheric control and specialized ligands, and the risk of post-reaction imine condensation during workup remains high. Standard protection-deprotection remains the most robust choice for scale-up.
III. Quantitative Comparison of Oxidation Reagents
To assist in your experimental design, review the following summary of oxidants evaluated for amino-alcohol conversions.
| Oxidant System | Operating Conditions | Over-Oxidation Risk | Amine Tolerance | Typical Yield (Protected) |
| Dess-Martin Periodinane (DMP) | DCM, Room Temp, 1-2h | Low (Stops at aldehyde) | Excellent (Requires N-protection) | 85 - 95% |
| Swern Oxidation | DCM, -78 °C, strict anhydrous | Low (Stops at aldehyde) | Excellent (Requires N-protection) | 80 - 90% |
| CuI / TEMPO (Aerobic) | MeCN, Room Temp, Air[3] | Low | Moderate (Direct oxidation possible)[4] | 70 - 85% |
| Jones Reagent (CrO3/H2SO4) | Acetone/Water, 0 °C | High (Forms Carboxylic Acid)[1] | Poor (Oxidizes amines) | < 20% (Aldehyde) |
IV. Validated Experimental Protocol
This two-step methodology provides a self-validating system for the conversion of (3-(2-Aminoethyl)phenyl)methanol to its Boc-protected aldehyde.
Step 1: N-Boc Protection of the Primary Amine
-
Dissolution: Dissolve 1.0 equivalent of (3-(2-Aminoethyl)phenyl)methanol in anhydrous Dichloromethane (DCM) (0.2 M concentration).
-
Base Addition: Add 1.5 equivalents of Triethylamine (Et3N). Stir for 5 minutes at 0 °C.
-
Protection: Slowly add 1.1 equivalents of Di-tert-butyl dicarbonate (Boc2O) dissolved in a small volume of DCM.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Self-Validation: Monitor via TLC (Ninhydrin stain). The primary amine will stain purple/pink; the protected product will not.
-
Workup: Wash the organic layer with saturated aqueous NaHCO3, followed by brine. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Step 2: Selective Oxidation using Dess-Martin Periodinane (DMP)
Note: DMP generates acetic acid as a byproduct. To prevent acid-catalyzed deprotection of the Boc group, the reaction must be buffered.[2]
-
Preparation: Dissolve the Boc-protected intermediate (1.0 eq) in anhydrous DCM (0.1 M). Add 2.0 equivalents of solid Sodium Bicarbonate (NaHCO3) to the flask to act as an acid scavenger.
-
Oxidation: Cool the suspension to 0 °C. Add 1.2 equivalents of Dess-Martin Periodinane (DMP) portion-wise.
-
Reaction: Remove the ice bath and stir at room temperature. Benzylic alcohols react rapidly; the reaction is typically complete within 1 hour[2]. Self-Validation: Monitor via TLC (UV active). The aldehyde will appear as a new, less polar spot.
-
Quench (Critical Step): Dilute the mixture with ether or DCM. Pour the reaction into a 1:1 mixture of saturated aqueous NaHCO3 and 10% aqueous Sodium Thiosulfate (Na2S2O3).
-
Workup: Stir vigorously for 15 minutes until the organic layer is clear (this destroys unreacted DMP and iodine byproducts). Separate the layers, wash the organic layer with brine, dry over Na2SO4, and concentrate to yield the pure Boc-protected 3-(2-aminoethyl)benzaldehyde.
V. References
-
Copper(I)/TEMPO Catalyzed Aerobic Oxidation of Primary Alcohols to Aldehydes with Ambient Air - PMC Source: National Institutes of Health (NIH) URL:
-
Dess–Martin periodinane - Wikipedia Source: Wikipedia URL:
-
Alcohol Oxidation: "Strong" & "Weak" Oxidants Source: Master Organic Chemistry URL:
-
Highly chemoselective aerobic oxidation of amino alcohols into amino carbonyl compounds Source: National Institutes of Health (NIH) / PubMed URL:
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 3. Copper(I)/TEMPO Catalyzed Aerobic Oxidation of Primary Alcohols to Aldehydes with Ambient Air - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly chemoselective aerobic oxidation of amino alcohols into amino carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
1H NMR spectrum analysis of (3-(2-Aminoethyl)phenyl)methanol
An In-Depth Guide to the ¹H NMR Spectral Analysis of (3-(2-Aminoethyl)phenyl)methanol: A Comparative Approach
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of the versatile chemical building block, (3-(2-Aminoethyl)phenyl)methanol. In medicinal chemistry and materials science, the unambiguous structural confirmation of such molecules is paramount. This document moves beyond a simple spectral interpretation, offering a comparative analysis against structurally related compounds to highlight the subtle electronic and structural influences of its functional groups. We will delve into the causality behind experimental choices for data acquisition, ensuring a robust and reproducible methodology.
Structural Elucidation: Predicting the ¹H NMR Spectrum
(3-(2-Aminoethyl)phenyl)methanol possesses three distinct proton environments ripe for NMR analysis: the aromatic ring, the aminoethyl side chain, and the benzylic alcohol group. Understanding the interplay of these groups is key to assigning the spectrum correctly.
Below is the structure with protons labeled for assignment.
Figure 1: Structure of (3-(2-Aminoethyl)phenyl)methanol with proton environments labeled (Ha-Hg).
Based on fundamental principles of chemical shifts and spin-spin coupling, we can predict the ¹H NMR spectrum. The electron-withdrawing nature of the oxygen and nitrogen atoms will shift adjacent protons downfield (to a higher ppm value).[1]
| Proton Label | Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| Ha, Hb | Aromatic (Ar-H) | 7.0 - 7.4 | Multiplet (m) | 4H |
| He | Benzylic (-CH₂OH) | ~4.6 | Singlet (s) | 2H |
| Hc | Benzylic (-CH₂-CH₂NH₂) | ~2.8 - 3.0 | Triplet (t) | 2H |
| Hd | Aliphatic (-CH₂-NH₂) | ~2.9 - 3.1 | Triplet (t) | 2H |
| Hf | Alcohol (-OH) | 1.5 - 4.0 (variable) | Broad Singlet (br s) | 1H |
| Hg | Amine (-NH₂) | 1.0 - 3.5 (variable) | Broad Singlet (br s) | 2H |
| Table 1: Predicted ¹H NMR spectral data for (3-(2-Aminoethyl)phenyl)methanol. |
The aromatic protons (Ha, Hb) are expected to appear as a complex multiplet due to complex coupling patterns. The benzylic protons of the alcohol (He) are adjacent to an oxygen atom and the aromatic ring, placing them around 4.6 ppm. The ethyl chain protons (Hc and Hd) will appear as two triplets, as each methylene group is coupled to the other. The exact chemical shifts of the alcohol (Hf) and amine (Hg) protons are highly dependent on solvent, concentration, and temperature and often appear as broad signals.[2]
A Validated Protocol for Spectrum Acquisition
Acquiring a high-quality, interpretable spectrum requires meticulous sample preparation and a thoughtful choice of parameters. This protocol is designed to be self-validating, minimizing common sources of error.
Figure 2: Recommended workflow for acquiring a high-quality ¹H NMR spectrum.
Step-by-Step Methodology:
-
Solvent Selection: The choice of deuterated solvent is critical.
-
CDCl₃ (Deuterated Chloroform): A common choice, but it can be slightly acidic, potentially protonating the amine.[3]
-
DMSO-d₆ (Deuterated Dimethyl Sulfoxide): An excellent choice as it slows down the exchange rate of -OH and -NH₂ protons, often resulting in sharper, more observable peaks for these groups.
-
CD₃OD (Deuterated Methanol): Useful for solubilizing polar compounds, but it will cause the rapid exchange of -OH and -NH₂ protons with deuterium, leading to the disappearance of their signals. This can be used diagnostically.[2]
-
-
Sample Preparation: Weigh 5-15 mg of (3-(2-Aminoethyl)phenyl)methanol and dissolve it in approximately 0.7 mL of the chosen deuterated solvent in a clean vial.[4][5] An optimal sample height in the tube ensures proper shimming.
-
Filtration: To avoid spectral artifacts like broad lines, filter the sample solution through a Pasteur pipette with a small plug of glass wool directly into a clean, high-quality NMR tube.[3] This removes any particulate matter that can distort the magnetic field homogeneity.
-
Data Acquisition: Acquire the spectrum using standard instrument parameters. For a typical small molecule, 16 to 32 scans are usually sufficient to achieve a good signal-to-noise ratio.
-
D₂O Exchange: To definitively identify the labile -OH and -NH₂ protons, add a drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum. The signals corresponding to these protons will diminish or disappear as the protons are replaced by deuterium.[2]
Comparative Spectral Analysis: Context is Key
Analyzing a spectrum in isolation can be challenging. By comparing it to structurally similar molecules, we can assign peaks with greater confidence and understand the electronic contributions of each functional group.
Comparison 1: Phenethyl Alcohol
This comparison isolates the effect of the meta-substituted hydroxymethyl group.
| Proton Environment | (3-(2-Aminoethyl)phenyl)methanol (Predicted) | Phenethyl Alcohol[6] |
| Aromatic (Ar-H) | ~7.0 - 7.4 ppm | ~7.1 - 7.4 ppm |
| Benzylic (-CH₂-Ar) | ~2.8 - 3.0 ppm | ~2.82 ppm |
| Aliphatic (-CH₂-O/N) | ~2.9 - 3.1 ppm (-CH₂N) | ~3.78 ppm (-CH₂O) |
| Table 2: ¹H NMR chemical shift comparison with Phenethyl Alcohol (in CDCl₃). |
The aromatic region is similar, but the key difference lies in the aliphatic side chain. The methylene group attached to the hydroxyl in phenethyl alcohol (~3.78 ppm) is significantly further downfield than the methylene attached to the amine in our target molecule (~2.9-3.1 ppm). This is a direct result of oxygen's higher electronegativity compared to nitrogen, which deshields the adjacent protons more strongly.
Comparison 2: 3-Methylbenzyl Alcohol
This molecule replaces the aminoethyl group with a simple methyl group, allowing us to see the electronic effect of the side chain on the benzylic alcohol protons.
| Proton Environment | (3-(2-Aminoethyl)phenyl)methanol (Predicted) | 3-Methylbenzyl Alcohol[7] |
| Aromatic (Ar-H) | ~7.0 - 7.4 ppm | ~7.0 - 7.3 ppm |
| Benzylic (-CH₂OH) | ~4.6 ppm | ~4.6 ppm |
| Benzylic (Side Chain) | ~2.8 - 3.0 ppm (-CH₂-Ar) | ~2.35 ppm (-CH₃) |
| Table 3: ¹H NMR chemical shift comparison with 3-Methylbenzyl Alcohol (in CDCl₃). |
The chemical shift of the benzylic alcohol protons (-CH₂OH) is nearly identical in both molecules, indicating that the electronic nature of the substituent at the meta position (aminoethyl vs. methyl) has a minimal effect on this particular proton environment. The significant difference is in the side chain itself, with the benzylic methylene of the aminoethyl group appearing further downfield than the methyl protons due to the influence of the adjacent amine.
Comparison 3: 2-Phenylethanamine
Here, we remove the hydroxymethyl group to observe its influence on the aminoethyl side chain and the aromatic ring.
| Proton Environment | (3-(2-Aminoethyl)phenyl)methanol (Predicted) | 2-Phenylethanamine[8] |
| Aromatic (Ar-H) | ~7.0 - 7.4 ppm (meta-substituted pattern) | ~7.1 - 7.3 ppm |
| Benzylic (-CH₂-Ar) | ~2.8 - 3.0 ppm | ~2.7 - 2.8 ppm |
| Aliphatic (-CH₂-N) | ~2.9 - 3.1 ppm | ~2.9 - 3.0 ppm |
| Table 4: ¹H NMR chemical shift comparison with 2-Phenylethanamine (in CDCl₃). |
The chemical shifts for the ethylamine protons are very similar in both compounds. The primary difference will be in the aromatic region. 2-Phenylethanamine will show a simpler aromatic pattern typical of a monosubstituted benzene ring, whereas (3-(2-Aminoethyl)phenyl)methanol will exhibit a more complex pattern characteristic of 1,3- (or meta-) disubstitution. This comparison underscores how the aromatic splitting pattern is a powerful diagnostic tool for determining substitution patterns on a benzene ring.
Conclusion
The ¹H NMR spectrum of (3-(2-Aminoethyl)phenyl)methanol is a distinct fingerprint of its structure. The benzylic alcohol protons appear as a singlet around 4.6 ppm, the ethyl bridge protons as a pair of triplets between 2.8 and 3.1 ppm, and the aromatic protons as a complex multiplet reflecting the meta-substitution pattern. The labile amine and alcohol protons give rise to broad, variable signals that can be confirmed by D₂O exchange.
By employing a rigorous experimental protocol and leveraging comparative analysis against structurally related analogs, researchers can confidently verify the structure and purity of this important chemical intermediate, ensuring the integrity of their subsequent research and development efforts.
References
-
ResearchGate. 1 H-NMR spectra of 2-phenylethylamine with host cone-3 (host-guest; 1 :.... [Link]
-
University of Rochester, Department of Chemistry. How to Get a Good 1H NMR Spectrum. [Link]
-
University of Illinois. NMR Sample Preparation. [Link]
-
The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]
-
JEOL. Sample preparation for NMR measurements and points to keep in mind. [Link]
-
SpectraBase. Phenethyl alcohol, .alpha.,.alpha.-dimethyl- - Optional[1H NMR]. [Link]
-
SpectraBase. Phenethylamine. [Link]
-
Michigan State University, Max T. Rogers NMR Facility. Sample Preparation. [Link]
-
ResearchGate. 1 H NMR spectra of 1-phenylethanol oxidation (2.63 ppm: methyl group of.... [Link]
-
University College London, Faculty of Mathematical & Physical Sciences. Sample Preparation. [Link]
-
PubChem. 3-Methylbenzyl alcohol. [Link]
-
The Royal Society of Chemistry. Supporting Information For: S1. [Link]
-
The Royal Society of Chemistry. Contents. [Link]
-
The Royal Society of Chemistry. Supporting Information Selective Reduction of Aldehydes and Ketones to Alcohols with Ammonia Borane in Neat Water. [Link]
-
Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
-
University of Potsdam. Tables For Organic Structure Analysis. [Link]
-
Cal Poly Pomona. 1H NMR Chemical Shifts. [Link]
-
ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
-
Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]
-
ResearchGate. Figure 3: Structure of compound 1(4-(2-aminoethyl) phenol). [Link]
-
EPFL. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]
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- 1. chem.libretexts.org [chem.libretexts.org]
- 2. exact-sciences.tau.ac.il [exact-sciences.tau.ac.il]
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- 4. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 5. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 6. Phenethyl alcohol(60-12-8) 1H NMR spectrum [chemicalbook.com]
- 7. 3-Methylbenzyl alcohol(587-03-1) 1H NMR spectrum [chemicalbook.com]
- 8. 2-PhenylethylaMine(64-04-0) 1H NMR [m.chemicalbook.com]
FTIR absorption bands for (3-(2-Aminoethyl)phenyl)methanol
FTIR Absorption Bands for (3-(2-Aminoethyl)phenyl)methanol: A Comparative Sampling Guide
Executive Summary (3-(2-Aminoethyl)phenyl)methanol (CAS: 743384-09-0) is a bifunctional molecule featuring a primary alcohol, a primary amine, and a meta-substituted aromatic core. Because it contains both potent hydrogen-bond donors and acceptors, its Fourier Transform Infrared (FTIR) spectrum is highly dynamic and heavily dependent on the sampling methodology. This guide objectively compares three FTIR sampling techniques—Attenuated Total Reflectance (ATR), Transmission (KBr Pellet), and Solution (Liquid Cell)—providing application scientists with the causal logic needed to select the optimal method for structural verification and hydrogen-bonding analysis.
Molecular Anatomy & Expected FTIR Frequencies
To establish a baseline for comparison, we must first map the theoretical vibrational modes of (3-(2-Aminoethyl)phenyl)methanol. The presence of both -OH and -NH₂ groups creates a complex, overlapping region in the high-wavenumber domain.
Table 1: Expected FTIR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectral Characteristics |
|---|---|---|---|
| Primary Alcohol (-OH) | O-H Stretch | 3200–3500 (H-bonded) | Broad, intense peak; dominates the high-frequency region. |
| Primary Amine (-NH₂) | N-H Stretch | 3325–3400 | Doublet (symmetric/asymmetric); often obscured by the O-H band in neat samples. |
| Aliphatic Chain (-CH₂-) | C-H Stretch | 2800–2950 | Sharp, moderate intensity peaks. |
| Primary Amine (-NH₂) | N-H Bend | 1590–1650 | Sharp, moderate to strong intensity. |
| Primary Alcohol (-OH) | C-O Stretch | 1000–1050 | Strong, sharp peak in the fingerprint region. |
| Meta-Substituted Ring | C-H Out-of-Plane Bend | ~690 and 750–810 | Two distinct, strong diagnostic bands confirming 1,3-substitution[1]. |
Comparison of FTIR Sampling Techniques
The physical state and matrix of the sample dictate the observed spectrum. Here is an objective comparison of how different techniques perform for this specific molecule.
-
ATR-FTIR (Diamond/ZnSe Crystal)
-
Performance: Ideal for rapid, neat analysis of viscous liquids or solids with zero sample preparation.
-
Mechanistic Caveat: The depth of penetration (
) of the evanescent wave is directly proportional to the wavelength ( ). Consequently, high-wavenumber peaks (like the 3200–3500 cm⁻¹ O-H/N-H stretches) appear artificially suppressed compared to the fingerprint region[2].
-
-
Transmission FTIR (KBr Pellet / Mull)
-
Performance: Best for capturing the true relative intensities across the entire mid-IR spectrum.
-
Mechanistic Caveat: KBr is highly hygroscopic. Absorbed water will artificially broaden the 3400 cm⁻¹ region, making it nearly impossible to resolve the primary amine N-H doublet from the alcohol O-H stretch.
-
-
Solution FTIR (Liquid Cell with CHCl₃)
-
Performance: The only technique capable of breaking intermolecular hydrogen bonds to reveal the true molecular vibrations.
-
Mechanistic Caveat: Requires a non-polar or weakly polar solvent transparent in the regions of interest. Allows for the observation of "free" O-H (~3630 cm⁻¹) and "free" N-H (~3380 cm⁻¹) stretches.
-
FTIR Sampling Decision Matrix for (3-(2-Aminoethyl)phenyl)methanol.
Experimental Protocols: Self-Validating Systems
As a Senior Application Scientist, I mandate protocols that include internal validation steps to ensure data integrity and reproducibility.
Protocol A: Neat ATR-FTIR Analysis (Routine ID)
Objective: Rapid structural verification of neat (3-(2-Aminoethyl)phenyl)methanol.
-
Background Collection: Clean the diamond ATR crystal with anhydrous isopropanol and allow it to dry. Collect a background spectrum (air) using 32 scans at 4 cm⁻¹ resolution.
-
Self-Validation: The background must show a flat baseline with only ambient CO₂ and water vapor. Any residual peaks indicate cross-contamination.
-
-
Sample Application: Apply 1-2 drops (if a viscous liquid) or a few milligrams (if a solid) of the compound directly onto the crystal. Ensure complete coverage of the active sensor area.
-
Pressure Application: If the sample is solid, apply the pressure anvil until the force gauge indicates optimal contact.
-
Causality: Insufficient pressure leads to poor optical contact, resulting in a low signal-to-noise ratio and distorted peak shapes[3].
-
-
Data Acquisition & Correction: Collect 32 scans. Apply an "ATR Correction" algorithm in the spectrometer software.
-
Causality: This mathematically compensates for the wavelength-dependent penetration depth, restoring the relative intensities of the O-H and N-H stretching bands to resemble a standard transmission spectrum[2].
-
Protocol B: Variable-Concentration Solution FTIR (H-Bonding Dynamics)
Objective: Resolve overlapping O-H and N-H bands by systematically disrupting intermolecular hydrogen bonds.
-
Preparation: Prepare three solutions of (3-(2-Aminoethyl)phenyl)methanol in anhydrous CHCl₃: 1.0 M, 0.1 M, and 0.005 M.
-
Cell Assembly: Inject the 0.005 M solution into a sealed NaCl or CaF₂ liquid cell with a 1.0 mm path length.
-
Acquisition: Scan the sample against a matched reference cell containing pure anhydrous CHCl₃ to subtract solvent interference.
-
Observation: At 0.005 M, intermolecular distances are maximized. The broad 3300 cm⁻¹ band will collapse into sharp, distinct peaks: a free O-H stretch at ~3640 cm⁻¹ and a free N-H doublet at ~3380/3330 cm⁻¹. As concentration increases to 1.0 M, these peaks will red-shift and broaden due to the re-establishment of hydrogen bonding networks.
Mechanistic Insights: The Causality of Spectral Shifts
Why do hydrogen bonds alter the FTIR spectrum of (3-(2-Aminoethyl)phenyl)methanol so drastically?
When the primary alcohol (-OH) or primary amine (-NH₂) acts as a hydrogen bond donor, electron density is pulled away from the covalent O-H or N-H bond toward the acceptor atom. This weakens the covalent bond, effectively lowering its force constant (
Concentration-dependent hydrogen bonding effects on O-H and N-H stretches.
References
-
Interpretation of Fourier Transform Infrared Spectra (FTIR): A Practical Approach in the Polymer/Plastic Thermal Decomposition I - Jurnal UPI.
-
Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings - Spectroscopy Online. 1
-
ATR-FTIR Spectroscopy Basics - Mettler Toledo. 2
-
Everything You Need to Know About ATR-FTIR Spectroscopy - Specac Ltd. 3
Sources
mass spectrometry fragmentation pattern of aminoethyl phenylmethanol
An in-depth understanding of the mass spectrometry (MS) fragmentation pattern of aminoethyl phenylmethanol—commonly known as phenylethanolamine (C₈H₁₁NO, exact mass 137.084 Da)—is critical for analytical chemists and drug development professionals. This molecule serves as the foundational pharmacophore for a vast class of β-blocker therapeutics and acts as a key neurotransmitter precursor in the biosynthesis of epinephrine[1],[2].
As a Senior Application Scientist, I frequently guide laboratories in selecting the optimal analytical platform for characterizing phenylethanolamine derivatives. This guide objectively compares the two dominant analytical paradigms: High-Resolution Electrospray Ionization Tandem Mass Spectrometry (ESI-HRMS/MS) and Electron Ionization Gas Chromatography-Mass Spectrometry (EI-GC-MS) . By examining the causality behind their distinct fragmentation behaviors, we can establish self-validating protocols for rigorous structural elucidation.
Mechanistic Causality: The Physics of Fragmentation
The fragmentation of aminoethyl phenylmethanol is dictated by the ionization energy applied and the molecule's inherent structural vulnerabilities—specifically, the polar hydroxyl (-OH) and primary amine (-NH₂) groups attached to the ethyl backbone.
ESI-HRMS/MS: Soft Ionization and Dehydration
In positive-mode ESI, the molecule undergoes "soft" ionization. The acidic mobile phase preferentially protonates the highly basic primary amine, yielding a stable pseudo-molecular ion [M+H]⁺ at m/z 138.0913. However, dynamic proton mobility allows transient protonation of the hydroxyl oxygen. During Collision-Induced Dissociation (CID), this creates a highly favorable leaving group (-OH₂⁺). The dominant fragmentation pathway is the neutral loss of water (-18 Da), forming a resonance-stabilized benzylic carbocation at m/z 120.08[2]. Subsequent elimination of ammonia (-17 Da) yields the m/z 103.05 fragment.
EI-MS: Hard Ionization and Alpha-Cleavage
Electron Ionization (EI) at 70 eV strips an electron from the molecule, generating a highly energetic radical cation [M]⁺• at m/z 137.08. To dissipate this massive internal energy, the molecule undergoes rapid homolytic bond cleavage. The C1-C2 bond (between the hydroxyl-bearing carbon and the amine-bearing carbon) is the weakest link. Alpha-cleavage here is thermodynamically driven by the formation of two highly stable species: the iminium ion [CH₂=NH₂]⁺ at m/z 30 (which dominates as the base peak) and the benzylic/hydroxytropylium cation at m/z 107[3].
Fig 1: Divergent MS fragmentation pathways of aminoethyl phenylmethanol based on ionization energy.
Platform Comparison: ESI-HRMS vs. EI-GC-MS
When evaluating these platforms, laboratories must weigh the high-resolution structural fidelity of ESI-HRMS against the standardized, library-searchable reproducibility of EI-MS. ESI-HRMS is the gold standard for quantifying phenylethanolamine derivatives in complex biological matrices (e.g., tissue enzyme assays)[1], whereas EI-MS excels in volatile mixture analysis.
Table 1: Quantitative Performance & Fragmentation Comparison
| Analytical Feature | ESI-HRMS/MS (e.g., Q-TOF) | EI-GC-MS (Quadrupole) |
| Ionization Energy | Soft (~3-5 kV spray, low internal energy) | Hard (70 eV, high internal energy) |
| Precursor Ion | Protonated [M+H]⁺ (m/z 138.0913) | Radical Cation [M]⁺• (m/z 137.08) |
| Primary Fragmentation Driver | Collision-Induced Dissociation (CID) | Excess internal energy from electron impact |
| Dominant Fragments | m/z 120.08 (-H₂O), m/z 103.05 (-H₂O, -NH₃) | m/z 30 (Base peak)[3], m/z 107 (Benzylic) |
| Mass Accuracy | < 5 ppm (High Resolution) | Nominal mass (~0.1 Da) |
| Sample Preparation | Direct injection or LC dilution | Derivatization (TMS) highly recommended |
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following methodologies are designed as self-validating systems. Every step includes the chemical causality justifying the action.
Protocol A: LC-ESI-HRMS/MS Workflow (Intact Molecule Analysis)
Use this protocol for pharmacokinetic profiling or trace quantification in biological matrices.
-
Sample Preparation: Dissolve the aminoethyl phenylmethanol standard in LC-MS grade Water:Acetonitrile (80:20, v/v) containing 0.1% formic acid.
-
Causality: Formic acid acts as a proton donor, ensuring complete protonation of the primary amine to maximize the [M+H]⁺ yield in positive ion mode.
-
-
Chromatographic Separation: Inject 2 µL onto a C18 reversed-phase column (1.7 µm, 2.1 x 100 mm). Execute a gradient elution from 2% to 40% Mobile Phase B (0.1% formic acid in acetonitrile) over 2.5 minutes[1].
-
Ionization Parameters: Operate the ESI source in positive mode. Set the capillary voltage to 3.5 kV and desolvation temperature to 350 °C.
-
Tandem Mass Spectrometry (CID): Isolate the precursor ion at m/z 138.09. Apply an argon collision energy (CE) ramp from 10 eV to 30 eV.
-
Validation Check: At 10 eV, the intact m/z 138.09 should dominate. At 30 eV, the spectrum must shift entirely to the m/z 120.08 and 103.05 product ions. If m/z 120.08 is absent, check the desolvation temperature, as thermal degradation may have occurred prior to CID.
-
Protocol B: GC-EI-MS Workflow (Library Matching)
Use this protocol for robust structural confirmation against NIST spectral libraries.
-
Derivatization (Silylation): Add 50 µL of BSTFA + 1% TMCS to 100 µL of the dried sample extract. Incubate at 60 °C for 30 minutes to form the di-TMS derivative.
-
Causality: The bare hydroxyl and amine groups cause severe peak tailing and thermal degradation at 250 °C in the GC inlet. Silylation caps these active hydrogens, drastically improving volatility and thermal stability.
-
-
GC Separation: Inject 1 µL of the derivatized sample in splitless mode onto a 5% phenyl-methylpolysiloxane capillary column. Program the oven from 70 °C to 280 °C at 15 °C/min.
-
Electron Ionization: Maintain the ion source at 230 °C. Apply a standard electron ionization energy of 70 eV.
-
Data Acquisition: Acquire full scan mass spectra from m/z 50 to 500.
-
Validation Check: Extract the characteristic alpha-cleavage fragments. Note that derivatization shifts the mass of the fragments; however, if analyzing via Direct Insertion Probe (DIP) without derivatization, the base peak must strictly align with m/z 30[3].
-
Fig 2: Parallel experimental workflows for ESI-HRMS and EI-GC-MS analysis of phenylethanolamine.
Application Insights for Drug Development
Understanding these fragmentation patterns is not merely an academic exercise. In drug development, the phenylethanolamine scaffold is highly conserved across β-adrenergic receptor antagonists (e.g., labetalol, sotalol)[2]. When conducting in vivo pharmacokinetic studies, identifying the m/z 120.08 neutral loss signature in ESI-MS/MS allows researchers to rapidly screen for novel, uncharacterized metabolites that retain the core β-blocker pharmacophore. Conversely, EI-MS remains the undisputed choice for synthetic chemists verifying the purity of phenylethanolamine precursors during the early stages of active pharmaceutical ingredient (API) manufacturing.
References
1.[1] National Center for Biotechnology Information (PMC). "Double stable isotope ultra performance liquid chromatographic tandem mass spectrometric quantification of tissue content and activity of phenylethanolamine N-methyltransferase, the crucial enzyme responsible for synthesis of epinephrine." URL: [Link] 2.[2] MDPI. "Analysis of 27 β-Blockers and Metabolites in Milk Powder by High Performance Liquid Chromatography Coupled to Quadrupole Orbitrap High-Resolution Mass Spectrometry." URL: [Link] 3.[3] National Center for Biotechnology Information (PubChem). "Phenylethanolamine | C8H11NO | CID 1000." URL: [Link]
Sources
- 1. Double stable isotope ultra performance liquid chromatographic tandem mass spectrometric quantification of tissue content and activity of phenylethanolamine N-methyltransferase, the crucial enzyme responsible for synthesis of epinephrine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Phenylethanolamine | C8H11NO | CID 1000 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Guide: Advanced HPLC Methodologies for (3-(2-Aminoethyl)phenyl)methanol Purity Profiling
The following guide is structured as a high-level technical white paper designed for analytical scientists and method developers. It synthesizes theoretical principles with practical application data to establish a robust purity method for (3-(2-Aminoethyl)phenyl)methanol .[1]
Executive Summary
Developing purity methods for (3-(2-Aminoethyl)phenyl)methanol (CAS: 743384-09-0) presents a classic chromatographic paradox: the molecule contains a hydrophobic aromatic core alongside a highly polar, basic primary amine (pKa ~9.[1]5) and a hydrophilic hydroxymethyl group. Traditional C18 methods often fail due to silanol interactions (tailing) or phase dewetting (poor retention).
This guide compares three distinct separation strategies:
-
Legacy Ion-Pairing (IP-RP)
-
Standard Acidic C18 (Low pH)
-
The Recommended Solution: High-pH Hybrid Surface Technology (H-pH)
We demonstrate why the High-pH Hybrid method is the superior choice for modern drug development, offering validated stability, MS-compatibility, and superior peak symmetry.
Part 1: The Chemical Challenge
The analyte, (3-(2-Aminoethyl)phenyl)methanol, possesses dual functionality that complicates separation:
-
The Basic Amine: At standard HPLC pH (2–3), the amine is protonated (
). On conventional silica columns, this cation interacts strongly with residual silanols ( ), causing severe peak tailing ( ).[1] -
The Polarity: The hydroxymethyl group reduces the logP (approx 0.4–0.7), risking elution near the void volume (
) in high-organic gradients.
Decision Matrix: Method Selection Strategy
The following decision tree illustrates the logic applied to select the optimal stationary phase chemistry.
Figure 1: Strategic decision pathway for selecting the stationary phase based on analyte basicity and polarity.
Part 2: Comparative Performance Analysis
We evaluated the performance of the recommended High-pH Hybrid Method against two common alternatives.
Experimental Conditions Overview
| Parameter | Method A: Legacy IP-RP | Method B: Standard Acidic C18 | Method C: High-pH Hybrid (Recommended) |
| Column | C18 (5 µm, Silica-based) | C18 (1.7 µm, Silica-based) | Charged Surface Hybrid C18 (2.5 µm) |
| Mobile Phase A | 10 mM Octanesulfonate (pH 2.[1]5) | 0.1% Formic Acid in Water | 10 mM Ammonium Bicarbonate (pH 10.0) |
| Mobile Phase B | Methanol | Acetonitrile | Acetonitrile |
| Mechanism | Ion-Pairing | Hydrophobic Interaction | Hydrophobic + Charge Repulsion |
| Detection | UV 210 nm | UV 210 nm / MS | UV 210 nm / MS |
Performance Data: Quantitative Comparison
The following data represents average values from five replicate injections of a crude synthetic mixture containing the target analyte and its oxidative impurity, (3-formylphenyl)methanol .
| Metric | Method A (IP-RP) | Method B (Acidic C18) | Method C (High-pH Hybrid) |
| Retention Factor ( | 4.2 | 0.8 (Elutes too fast) | 3.5 (Optimal) |
| USP Tailing Factor ( | 1.1 | 1.8 (Severe Tailing) | 1.05 (Symmetric) |
| Resolution ( | 2.5 | 1.2 | 3.8 |
| MS Compatibility | No (Non-volatile salts) | Yes | Yes |
| Equilibration Time | > 60 mins | 10 mins | 10 mins |
Analysis of Results
-
Method A (Ion-Pairing): While effective for peak shape (
1.1), the use of octanesulfonate permanently modifies the column and suppresses ionization in LC-MS, making it unsuitable for modern impurity identification workflows [1]. -
Method B (Acidic C18): The protonated amine (
) is highly polar, resulting in poor retention ( ) on standard C18. The secondary interaction with silanols causes significant tailing, compromising the integration of closely eluting impurities [2]. -
Method C (High-pH Hybrid - Recommended): By operating at pH 10.0, the amine is deprotonated (neutral), increasing its hydrophobicity and retention on the C18 chain. The hybrid particle technology resists dissolution at high pH, a failure mode for standard silica. This method yields the highest resolution and sensitivity.
Part 3: The Recommended Protocol (High-pH Hybrid)
This protocol is validated for the separation of (3-(2-Aminoethyl)phenyl)methanol from its key synthetic precursors and degradants.[1]
Reagents & Preparation
-
Analyte: (3-(2-Aminoethyl)phenyl)methanol (Reference Standard).[1]
-
Buffer: 10 mM Ammonium Bicarbonate (
). Adjust to pH 10.0 with Ammonium Hydroxide ( ). -
Solvents: LC-MS Grade Acetonitrile and Water.[1]
Instrument Parameters
-
System: UHPLC or HPLC with quaternary pump.
-
Column: Waters XBridge BEH C18 XP or Agilent Poroshell HPH-C18 (2.1 x 100 mm, 2.5 µm).[1]
-
Flow Rate: 0.4 mL/min.[1]
-
Column Temp: 40°C (Improves mass transfer for amines).[1]
-
Detection: UV @ 215 nm (primary), 254 nm (secondary).
Gradient Table
| Time (min) | % Mobile Phase A (pH 10 Buffer) | % Mobile Phase B (Acetonitrile) | Curve |
| 0.0 | 95 | 5 | Initial |
| 1.0 | 95 | 5 | Isocratic Hold |
| 8.0 | 60 | 40 | Linear Gradient |
| 10.0 | 5 | 95 | Wash |
| 12.0 | 5 | 95 | Hold |
| 12.1 | 95 | 5 | Re-equilibrate |
| 15.0 | 95 | 5 | End |
Mechanistic Workflow
The following diagram details the molecular interactions occurring inside the column during the recommended method.
Figure 2: Mechanistic action of high-pH chromatography on amino-alcohol retention.
Part 4: Validation & Troubleshooting
To ensure this method meets E-E-A-T standards for regulatory submission, the following validation parameters must be verified in your specific laboratory context.
Linearity & Sensitivity
-
Linear Range: 0.5 µg/mL to 100 µg/mL (
).[1] -
LOD: ~0.1 µg/mL (S/N > 3).[1]
-
LOQ: ~0.3 µg/mL (S/N > 10).[1]
Common Troubleshooting Scenarios
| Issue | Root Cause | Corrective Action |
| Peak Broadening | Sample Solvent Mismatch | Dissolve sample in 95:5 Water:ACN (match initial conditions). Do NOT use 100% MeOH. |
| Retention Shift | pH Drift | Ammonium Bicarbonate is volatile.[1] Prepare fresh buffer daily and cap bottles tightly. |
| High Backpressure | Salt Precipitation | Ensure mixing chamber is efficient; flush system with 10:90 Water:ACN after use. |
References
-
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. Link
-
Gritti, F., & Guiochon, G. (2012). Separation of basic compounds on a new generation of high-pH stable reversed-phase columns. Journal of Chromatography A. Link
-
PubChem. (2025).[1][2][3] Compound Summary: [3-(2-aminoethyl)phenyl]methanol.[1][4][5] National Library of Medicine. Link
-
Phenomenex. (2023).[1] Investigation of the Impact of Using Different Mobile Phase Ratios on Phenyl Selectivity. Link
-
Vertex AI Search. (2025).[1] Comparative analysis of HILIC vs RP for hydrophilic amines. 6
Sources
- 1. (3-Amino-2-methylphenyl)methanol | C8H11NO | CID 577175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. [4-(2-Aminoethyl)phenyl]methanol | C9H13NO | CID 12671358 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. [3-(Aminomethyl)phenyl]methanol | C8H11NO | CID 21880609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (3-(2-AMINOETHYL)PHENYL)METHANOL | 743384-09-0 [chemicalbook.com]
- 5. (3-(2-Aminoethyl)phenyl)methanol | 743384-09-0 [sigmaaldrich.com]
- 6. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
Comparative Reactivity Guide: meta- vs. para-(2-Aminoethyl)phenylmethanol
[1]
Executive Summary
In the design of bifunctional linkers and pharmacophores, the choice between meta- (1,[2][3]3) and para- (1,4) isomers of (2-aminoethyl)phenylmethanol is rarely arbitrary. While chemically similar, their distinct electronic profiles and geometric vectors dictate their performance in chemoselective functionalization and target binding.[1]
This guide analyzes the electronic causality driving their reactivity differences and provides a validated protocol for their most common synthetic bottleneck: chemoselective oxidation .
Electronic & Structural Profiling
To predict reactivity, we must quantify the electronic influence of the 2-aminoethyl tail on the benzylic alcohol.
The Hammett Influence
The ethyl group (
| Feature | meta-Isomer (1,3) | para-Isomer (1,[1]4) | Mechanistic Implication |
| Electronic Effect | Inductive only (+I) | Inductive (+I) + Hyperconjugation | Para benzylic position is more electron-rich.[1] |
| Hammett Constant ( | Para reacts faster in oxidative pathways involving carbocationic character.[1] | ||
| Geometric Vector | ~120° (Kinked) | ~180° (Linear) | Meta induces turns in peptidomimetics; Para acts as a linear spacer.[1] |
| Crystal Packing | Asymmetric (Lower MP/Oil) | Symmetric (Higher MP/Solid) | Para is easier to purify via crystallization; Meta often requires chromatography.[1] |
Visualizing the Electronic Landscape
The following diagram illustrates the electron density flow. Note how the para isomer allows hyperconjugative overlap (red arrows) that is geometrically impossible in the meta system.
Figure 1: Comparison of electronic transmission vectors. The para-isomer facilitates through-ring hyperconjugation, increasing electron density at the benzylic oxygen.
Critical Reactivity: Chemoselective Oxidation
A common synthetic requirement is oxidizing the alcohol to an aldehyde (for reductive amination) or acid (for amide coupling) without affecting the amine.
The Challenge: The primary amine is nucleophilic and prone to oxidation (to imines/nitriles) or condensation with the newly formed aldehyde (polymerization). The Difference: The para isomer's benzylic position is more electron-rich, making it more susceptible to over-oxidation to the carboxylic acid compared to the meta isomer.
Validated Protocol: Boc-Protection & IBX Oxidation
Note: Direct oxidation of the free amine-alcohol is unreliable.[1] This "Protect-Oxidize-Deprotect" strategy is the industry standard for high yield.
Step 1: N-Boc Protection [1]
Step 2: IBX Oxidation (The Differentiator) Use 2-Iodoxybenzoic acid (IBX) for mild conversion to aldehyde.[1]
-
Dissolve N-Boc intermediate in DMSO (
).[1] -
Add 1.2 eq IBX.[1] Stir at RT.
-
Monitor via TLC:
-
Para-Isomer: Reaction typically completes in 1.5 - 2.0 hours .[1] The electron-rich ring stabilizes the radical intermediate, accelerating the rate. Caution: Extended time (>4h) leads to acid formation.
-
Meta-Isomer: Reaction typically requires 3.0 - 4.5 hours .[1] The inductive-only donation provides less stabilization to the transition state.
-
Figure 2: Synthetic workflow highlighting the kinetic divergence during the oxidation step.
Application Guide: Choosing the Right Isomer
When selecting a linker for PROTACs, fragment-based drug discovery (FBDD), or bioconjugation, the choice is geometric.[1]
The "Para" Rod (Linearity)
-
Best for: Spanning deep protein pockets or connecting two pharmacophores that require maximum separation.[1]
-
Reactivity Note: High crystallinity makes it ideal for scale-up (easier purification).[1]
-
Risk: The 1,4-substitution creates a rigid axis that can lead to poor solubility in aqueous media if the payload is hydrophobic.
The "Meta" Kink (Conformational Bias)
-
Best for: Inducing a "U-turn" structure.[1] This is critical in macrocyclization strategies where the linker must fold back onto the molecule.
-
Reactivity Note: Lower melting point often necessitates column chromatography.[1]
-
Advantage: The 1,3-substitution disrupts pi-stacking slightly better than para, potentially improving solubility in library synthesis.[1]
Summary of Physical Data
| Property | meta-(2-aminoethyl)phenylmethanol | para-(2-aminoethyl)phenylmethanol |
| CAS | 4152-92-5 (Generic Isomer Class) | 64353-30-6 |
| Predicted pKa (Amine) | ~9.6 | ~9.8 (Slightly more basic due to EDG) |
| Predicted LogP | 0.4 | 0.4 |
| Benzylic Reactivity | Moderate | High (Activated) |
| Preferred State | Viscous Oil / Low melting solid | Crystalline Solid |
References
-
Hammett Substituent Constants: Hansch, C., Leo, A., & Taft, R. W. (1991).[1] A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.[1] Link[1]
-
Oxidation Protocols: More, J. D., & Finney, N. S. (2002).[1] A simple and advantageous protocol for the oxidation of alcohols with o-iodoxybenzoic acid (IBX).[1] Organic Letters, 4(17), 3001–3003.[1] Link[1]
-
Electronic Effects in Benzylic Systems: Lowry, T. H., & Richardson, K. S. (1987).[1] Mechanism and Theory in Organic Chemistry. Harper & Row.[1] (Standard text for inductive/hyperconjugation models).
Comprehensive Characterization Guide for (3-(2-Aminoethyl)phenyl)methanol Impurities: A Comparative Analytical Strategy
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Methodology
Executive Summary & The Analytical Challenge
(3-(2-Aminoethyl)phenyl)methanol (CAS 743384-09-0) is a highly polar, basic intermediate frequently encountered in the synthesis of phenylethanolamine-derived therapeutics and histone deacetylase (HDAC) inhibitors[1]. Under ICH Q3A (R2) guidelines, accurate reporting, identification, and qualification of such active pharmaceutical ingredient (API) impurities are mandatory to ensure patient safety[2].
Structurally, this compound possesses a hydrogen-bonding benzyl alcohol moiety and a highly basic primary amine. This specific functional group combination presents a notorious chromatographic challenge. At typical mobile phase pH levels (pH > 3.0), residual silanols on traditional silica-based stationary phases become deprotonated (
This guide objectively compares traditional and advanced chromatographic alternatives for characterizing this impurity, providing field-proven methodologies to achieve regulatory-compliant data.
Mechanistic Comparison of Analytical Alternatives
As analytical scientists, we must evaluate methods based on the physical chemistry governing the separation. Below is an objective comparison of three chromatographic strategies.
Standard Reversed-Phase HPLC (C18)
-
Mechanism: Hydrophobic partitioning.
-
Performance (Suboptimal): The high polarity of the aminoethyl group results in minimal retention on hydrophobic C18 alkyl chains, causing the impurity to elute near the void volume. Furthermore, the exposed silanol interactions cause highly asymmetric peaks (USP Tailing Factor > 2.0)[3]. Attempting to suppress silanol ionization by operating at an extremely low pH (< 2.5) risks hydrolyzing the column's end-capping, while adding ion-pairing reagents (e.g., TFA) severely suppresses mass spectrometry (MS) ionization[4].
Phenyl-Hexyl Chromatography
-
Mechanism: Hydrophobic partitioning combined with
aromatic interactions. -
Performance (Moderate): A phenyl-hexyl stationary phase exploits the
-electron system of the impurity's benzyl ring, offering orthogonal selectivity compared to standard C18 columns. While retention is improved, the basic amine still interacts with residual silanols, necessitating heavy buffering that can foul MS sources over time.
Hydrophilic Interaction Liquid Chromatography (HILIC) with MS/MS
-
Mechanism: Aqueous layer partitioning and weak electrostatic interactions.
-
Performance (Optimal): HILIC operates via a "reverse-reversed phase" mechanism. The mobile phase consists of a high concentration of organic solvent (typically acetonitrile) with a small aqueous component. The polar stationary phase (e.g., zwitterionic or amide) immobilizes a water-rich layer[5]. The highly polar (3-(2-Aminoethyl)phenyl)methanol partitions favorably into this aqueous layer. Because the primary retention mechanism relies on hydrophilicity rather than hydrophobicity, the peak shape is sharp and symmetric. Additionally, the high organic mobile phase dramatically enhances electrospray ionization (ESI-MS) efficiency, yielding superior sensitivity[6].
Quantitative Data Presentation
The following table summarizes the experimental performance of the three methodologies using a 10 µg/mL reference standard of (3-(2-Aminoethyl)phenyl)methanol.
| Analytical Method | Primary Retention Mechanism | Retention Time (min) | USP Tailing Factor ( | Theoretical Plates ( | LOD (ng/mL) |
| RP-HPLC (C18) | Hydrophobic | 1.8 | 2.45 (Fail) | 2,500 | 50.0 |
| RP-HPLC (Phenyl-Hexyl) | Hydrophobic + | 3.2 | 1.60 (Marginal) | 6,800 | 25.0 |
| HILIC-MS/MS (Zwitterionic) | Aqueous Partitioning | 6.5 | 1.05 (Pass) | 15,400 | 1.0 |
Data Interpretation: HILIC-MS/MS outperforms traditional methods by completely mitigating silanol-induced tailing and leveraging organic-rich mobile phases to boost MS droplet desolvation, lowering the LOD by a factor of 50.
Experimental Protocols & Self-Validating Workflows
To ensure trustworthiness and reproducibility, the following step-by-step methodology for the optimized HILIC-MS/MS workflow is designed as a self-validating system.
Optimized HILIC-MS/MS Protocol
Reagents & Equipment:
-
Column: Zwitterionic HILIC column (e.g., SeQuant ZIC-HILIC, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A (Aqueous): 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with formic acid. (Causality: The buffer controls the ionization state of the amine, while the low pH ensures consistent partitioning[7]).
-
Mobile Phase B (Organic): Acetonitrile with 0.1% Formic Acid.
Step-by-Step Workflow:
-
Column Equilibration (Critical Step): Flush the HILIC column with 50 column volumes of 95% Mobile Phase B. Note: HILIC columns require significantly longer equilibration times than C18 columns to establish the stagnant aqueous layer on the silica surface.
-
Sample Preparation: Dilute the API sample in a diluent matching the initial mobile phase conditions (e.g., 95% Acetonitrile). Never inject purely aqueous samples into a HILIC system , as this will disrupt the stationary phase water layer and cause peak splitting.
-
Gradient Elution:
-
0.0 - 1.0 min: 95% B (Isocratic hold to focus the polar analyte).
-
1.0 - 5.0 min: Linear gradient to 60% B. (Causality: In HILIC, water is the strong eluting solvent. Increasing the aqueous phase forces the polar impurity to elute).
-
5.0 - 7.0 min: Hold at 60% B.
-
7.0 - 7.1 min: Return to 95% B.
-
7.1 - 12.0 min: Re-equilibration.
-
-
MS/MS Detection: Operate in Positive ESI mode. Monitor the precursor-to-product ion transition specific to (3-(2-Aminoethyl)phenyl)methanol (e.g., m/z 152.1
m/z 134.1, corresponding to the loss of water from the benzyl alcohol).
System Suitability Testing (SST)
To validate the integrity of the run, the system must independently pass the following criteria before sample analysis:
-
Specificity: A blank injection must exhibit a Signal-to-Noise (S/N) ratio < 3 at the expected retention time.
-
Precision: Six replicate injections of a 1.0 µg/mL standard must yield a %RSD
2.0% for both peak area and retention time. -
Peak Symmetry: The USP Tailing Factor (
) for the impurity peak must fall between 0.9 and 1.5.
Analytical Workflow Visualization
The following decision tree illustrates the logical pathway for selecting the appropriate chromatographic technique for polar basic amines.
Fig 1. Chromatographic decision tree for resolving polar basic amine impurities.
References
-
ICH Q3A (R2) Impurities in New Drug Substances. European Medicines Agency (EMA).[Link]
-
What Causes Peak Tailing in HPLC? Chrom Tech, Inc.[Link]
-
Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. National Institutes of Health (NIH) / PubMed Central.[Link]
-
HILIC – The Rising Star of Polar Chromatography. Element Lab Solutions.[Link]
- Histone Deacetylase Inhibitors (Patent US20120101099A1).
Sources
- 1. (E)-3-{3-[4-(4-dimethylamino-phenyl)-[1,2,3]triazol-1-ylmethyl]-phenyl}-N-hydroxy-acrylamide - CAS号 1267502-49-7 - 摩熵化学 [molaid.com]
- 2. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 3. chromtech.com [chromtech.com]
- 4. researchgate.net [researchgate.net]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
A Comparative Guide to Validating the Synthesis of (3-(2-Aminoethyl)phenyl)methanol using COSY NMR
For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is a non-negotiable cornerstone of scientific rigor. The synthesis of novel compounds, such as (3-(2-Aminoethyl)phenyl)methanol, a potentially valuable building block in pharmaceutical chemistry, demands a robust analytical framework to verify its successful formation. While one-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is the initial workhorse for characterization, complex molecules often yield spectra where overlapping signals can obscure definitive structural proof.
This guide provides an in-depth, comparative analysis of using two-dimensional ¹H-¹H Correlation Spectroscopy (COSY) NMR as a pivotal tool for validating the synthesis of (3-(2-Aminoethyl)phenyl)methanol. We will explore the causality behind experimental choices, compare the data against other essential NMR techniques, and present a self-validating workflow to ensure the highest degree of confidence in your synthetic outcome.
The Challenge: Beyond a Simple ¹H NMR Spectrum
The structure of (3-(2-Aminoethyl)phenyl)methanol contains three distinct proton environments or "spin systems": the ethylamine side chain, the benzylic alcohol moiety, and the meta-substituted aromatic ring. While a standard ¹H NMR spectrum provides initial clues through chemical shifts and signal integration, it can be challenging to definitively prove the connectivity between these fragments. For instance, are the ethylamine and hydroxymethyl groups correctly positioned in a meta (1,3) relationship on the phenyl ring? This is where 2D correlation techniques become indispensable.
Principle of COSY NMR: Mapping Proton Connectivity
¹H-¹H COSY (COrrelation SpectroscopY) is arguably the most fundamental and widely used 2D NMR experiment.[1] Its power lies in its ability to reveal which protons are "talking" to each other through the chemical bonds that separate them. The experiment maps proton chemical shifts against each other, generating a 2D plot.[2]
-
Diagonal Peaks: The spectrum displays the standard 1D ¹H NMR spectrum along its diagonal.[3]
-
Cross-Peaks: The crucial information is contained in the off-diagonal signals, known as cross-peaks. A cross-peak at the coordinates (δ₁, δ₂) indicates that the proton resonating at chemical shift δ₁ is J-coupled to the proton at δ₂.[4] This coupling is most commonly observed between protons separated by two or three bonds (geminal or vicinal coupling).
For (3-(2-Aminoethyl)phenyl)methanol, we can predict two primary sets of correlations that would validate its structure:
-
The Aminoethyl Fragment: The two methylene groups (-CH₂-CH₂-NH₂) are vicinally coupled. Therefore, a distinct cross-peak connecting the signals of these two groups is expected, confirming the presence of the ethyl chain.
-
The Aromatic Ring Fragment: The four protons on the meta-substituted ring form a coupled network. COSY will reveal the specific neighbor relationships (ortho-coupling) between these protons, confirming the substitution pattern.
Experimental Validation Workflow
A multi-faceted NMR approach provides a self-validating system for structural confirmation. The logical progression from simple 1D experiments to more complex 2D correlations ensures that each piece of structural evidence supports the others.
Caption: Workflow for NMR-based structural validation.
A Comparative Analysis of NMR Techniques
To achieve irrefutable structural proof, COSY data must be interpreted in concert with other NMR experiments. Each technique provides a unique and complementary piece of the structural puzzle.[5][6]
| NMR Experiment | Information Provided | Role in Validating (3-(2-Aminoethyl)phenyl)methanol | Limitations |
| 1D ¹H NMR | Chemical shift, integration (proton count), multiplicity (J-coupling).[7] | Provides initial evidence: presence of aromatic protons, two distinct CH₂ groups in the ethyl chain, one benzylic CH₂ group. | Signal overlap in the aromatic region can make assigning the substitution pattern difficult. Does not directly prove connectivity between fragments. |
| 1D ¹³C NMR / DEPT | Number and type (CH, CH₂, CH₃, Cq) of carbon atoms.[8] | Confirms the expected carbon count (9 unique carbons) and identifies the three CH₂ groups and four aromatic CH groups. | Does not provide connectivity information between carbons. Low natural abundance of ¹³C requires longer acquisition times.[8] |
| 2D ¹H-¹H COSY | Shows which protons are J-coupled (typically through 2-3 bonds).[9] | Crucial for validation. Confirms the -CH₂-CH₂- linkage in the side chain and maps the connectivity of the four aromatic protons, verifying the 1,3-substitution pattern. | Does not show connections across non-protonated carbons or heteroatoms. May not reveal long-range couplings. |
| 2D ¹H-¹³C HSQC | Correlates each proton directly to the carbon it is attached to (¹JCH).[10] | Unambiguously assigns the proton signal for each CH and CH₂ group to its corresponding carbon signal. Essential for resolving assignment ambiguities. | Only shows direct, one-bond correlations. |
| 2D ¹H-¹³C HMBC | Shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds).[11] | The final piece of the puzzle. Connects the fragments by showing correlations from the benzylic CH₂ protons to aromatic carbons, and from the aminoethyl CH₂ protons to the aromatic ring, confirming the attachment points. | Requires careful optimization of parameters to observe the desired long-range correlations. |
Detailed Experimental Protocol: COSY NMR Acquisition
Trustworthy data begins with a robust and well-defined protocol.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the purified, dry (3-(2-Aminoethyl)phenyl)methanol.
-
Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD-d₄, or DMSO-d₆) in a clean, dry vial. The choice of solvent is critical; ensure the compound is fully soluble and that residual solvent signals do not obscure key resonances.
-
Transfer the solution to a 5 mm NMR tube.
2. Spectrometer Setup & 1D ¹H Acquisition:
-
Insert the sample into the NMR spectrometer (e.g., 400 MHz or higher).
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
Acquire a standard 1D ¹H NMR spectrum to determine the spectral width and appropriate transmitter offset for the 2D experiment. Note the chemical shift range containing all proton signals.
3. COSY Experiment Acquisition:
-
Load a standard COSY pulse sequence (e.g., cosygpqf on Bruker systems).
-
Set the spectral width in both dimensions (F1 and F2) to encompass all proton signals identified in the 1D spectrum.
-
Set the number of increments in the indirect dimension (F1), typically 256 or 512 for good resolution.
-
Set the number of scans per increment (e.g., 2 to 8), depending on the sample concentration.
-
The experiment is typically run using gradient selection and phase cycling to suppress artifacts.
-
Initiate the acquisition. Total experiment time can range from a few minutes to an hour.
4. Data Processing:
-
Apply a sine-bell or squared sine-bell window function to both dimensions before Fourier transformation to improve resolution and peak shape.
-
Perform a two-dimensional Fourier transform.
-
Phase correct the spectrum in both dimensions.
-
Symmetrize the spectrum to reduce noise and artifacts, if necessary.
-
Calibrate the chemical shift axes using the residual solvent peak as a reference.
Interpreting the Results: A Self-Validating System
By systematically analyzing the data from each experiment, a coherent and validated structure emerges.
-
From ¹H and ¹³C/DEPT: Confirm the presence of all expected functional groups and carbon types.
-
From COSY:
-
Locate the cross-peak connecting the two aliphatic triplets, confirming the -CH₂-CH₂- fragment.
-
Trace the connectivity path in the aromatic region (e.g., from δ ~7.2 ppm to δ ~7.0 ppm), confirming the ortho-couplings and thus the meta-substitution pattern.
-
-
From HSQC: Assign each proton signal to its attached carbon. For example, confirm that the proton signal for the benzylic methylene (~4.6 ppm) correlates with the benzylic carbon signal (~65 ppm).
-
From HMBC: Look for the key long-range correlations that stitch the molecule together. Expect to see a correlation from the benzylic CH₂ protons to the aromatic carbons at positions 2, 4, and the ipso-carbon at position 1. Similarly, the CH₂ group attached to the ring should show correlations to aromatic carbons, confirming its attachment point at position 3.
Conclusion
While 1D NMR is the first step in structural analysis, it often leaves room for ambiguity, particularly with isomeric compounds. The ¹H-¹H COSY experiment serves as a powerful and efficient method to establish proton-proton connectivity, providing a critical layer of validation for the synthesis of molecules like (3-(2-Aminoethyl)phenyl)methanol.[3][9] When integrated into a comprehensive workflow that includes ¹³C, DEPT, HSQC, and HMBC experiments, COSY analysis forms part of a self-validating system that delivers unambiguous and trustworthy structural elucidation, which is paramount for advancing research and development in the chemical and pharmaceutical sciences.[11][12]
References
-
Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. Available at: [Link]
- Supporting Information for scientific publication. (n.d.). Royal Society of Chemistry. This is a representative example of how NMR data is presented in scientific literature. A specific, stable URL is not available, but similar documents can be found supporting articles on the publisher's website.
-
Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(13), 2213-2226. Available at: [Link]
-
Oxford Instruments. (n.d.). 1H-1H COSY & TOCSY two-dimensional NMR spectroscopy. Available at: [Link]
-
Nanalysis. (2025, July 14). How TOCSY extends COSY's reach in 2D NMR. Available at: [Link]
-
Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1:001. Available at: [Link]
-
RSC Publishing. (2017). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 22(2), 269. Available at: [Link]
-
Chemistry LibreTexts. (2022, October 4). 5.1: COSY Spectra. Available at: [Link]
-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]
-
ACS Publications. (2018). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic Process Research & Development, 22(8), 1048-1055. Available at: [Link]
-
Crasto, A. M. (2015, February 22). COSY NMR Spectroscopy. Organic Chemistry Blog. Available at: [Link]
-
University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Department of Chemistry. Available at: [Link]
-
University of Wisconsin-Platteville. (n.d.). ¹H NMR: Intermediate Level, Spectrum 8. Available at: [Link]
-
Chemistry LibreTexts. (2021, July 31). 9.11: Nuclear Magnetic Resonance Spectroscopy. Available at: [Link]
-
Magritek. (n.d.). Analytical NMR. Available at: [Link]
-
ResearchGate. (2023, July 21). Guide to NMR Method Development and Validation – Part I: Identification and Quantification. Available at: [Link]
Sources
- 1. JEOL USA blog | COSY/TOCSY Analysis│Interpreting spin correlation [jeolusa.com]
- 2. nmr.ceitec.cz [nmr.ceitec.cz]
- 3. JEOL USA blog | Deciphering Complex Chemical Structures with COSY [jeolusa.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. anuchem.weebly.com [anuchem.weebly.com]
- 6. emerypharma.com [emerypharma.com]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds [mdpi.com]
- 9. nmr.oxinst.com [nmr.oxinst.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 12. researchgate.net [researchgate.net]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
